molecular formula C9H10N4 B108553 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 19541-96-9

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B108553
CAS No.: 19541-96-9
M. Wt: 174.2 g/mol
InChI Key: BDTNHFVPZQIZFD-UHFFFAOYSA-N
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Description

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a chemical scaffold of high interest in medicinal chemistry and drug discovery, particularly for the development of novel enzyme inhibitors. This 1H-pyrazol-5-amine core is a privileged structure in pharmacology, serving as a key precursor and pharmacophore in the synthesis of compounds with diverse biological activities . Research indicates that acylated derivatives of the 1H-pyrazol-5-amine scaffold can act as potent, covalent inhibitors of serine proteases through a unique serine-trapping mechanism of action . For instance, structurally related compounds have been designed to target thrombin (FIIa), a key enzyme in the blood coagulation cascade. These inhibitors function by transferring an acyl group to the catalytic serine residue (Ser195) of the enzyme, resulting in transient, reversible inhibition that may offer a improved safety profile compared to traditional anticoagulants . Beyond coagulation, this scaffold shows significant promise in neuropharmacology. Advanced analogs based on the pyrazolyl-pyrimidinone chemotype have been identified as potent and selective inhibitors of Adenylyl Cyclase isoform 1 (AC1), a target validated for the treatment of chronic inflammatory pain without the drawbacks of opioid tolerance . The ongoing exploration of this chemical space underscores the value of this compound as a versatile building block for developing new therapeutic agents targeting a range of pathological conditions.

Properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-8(10)13(12-7)9-4-2-3-5-11-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNHFVPZQIZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352738
Record name 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19541-96-9
Record name 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 19541-96-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, the pyrazole nucleus stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a specific, yet highly significant, derivative: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . The strategic fusion of a pyrazole ring with a pyridine moiety imparts unique physicochemical properties and a versatile reactivity profile, making it a compound of considerable interest in drug discovery and materials science. This document serves as a comprehensive technical resource, consolidating critical information on its synthesis, characterization, reactivity, and safety considerations to empower researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are paramount for its application in research and development. This section outlines the key identifiers and physicochemical properties of this compound.

PropertyValueSource
CAS Number 19541-96-9
Molecular Formula C₉H₁₀N₄[3]
Molecular Weight 174.20 g/mol [3]
Appearance Solid (form may vary)General knowledge
Canonical SMILES CC1=NN(C(=C1)N)C2=NC=CC=C2[4]
InChI Key NBTODGHAMDDPDX-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is a testament to the versatility of pyrazole synthesis methodologies. The most direct and widely applicable route involves the cyclocondensation reaction between a pyridylhydrazine and a β-ketonitrile.

Recommended Synthetic Protocol: Cyclocondensation of 2-Hydrazinopyridine with Ethyl 3-Oxobutanoate

This method represents a robust and efficient pathway to the target molecule. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent aromatization.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of β-Ketonitrile: To the stirred solution, add ethyl 3-oxobutanoate (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Causality of Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly employed as they facilitate the dissolution of the reactants and can also act as a proton source to catalyze the reaction.[6]

  • Stoichiometry: A slight excess of the β-ketonitrile can be used to ensure the complete consumption of the hydrazine starting material.

  • Temperature: Refluxing provides the necessary activation energy for the cyclization step, leading to a higher reaction rate and yield.

Spectroscopic Characterization and Analytical Methods

Unambiguous characterization of the synthesized compound is a cornerstone of scientific rigor. A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrazole ring proton, the aromatic protons of the pyridine ring, and the amine protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. A signal for this compound has been reported, which can be used as a reference.[7] The spectrum will show characteristic peaks for the methyl carbon, the pyrazole ring carbons, and the pyridine ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine.

  • C=N and C=C stretching: In the region of 1500-1650 cm⁻¹, corresponding to the pyrazole and pyridine rings.

  • C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 174.20 g/mol .

Reactivity and Potential Applications

The unique arrangement of functional groups in this compound dictates its reactivity and opens avenues for diverse applications, particularly in medicinal chemistry and materials science.

Chemical Reactivity

The reactivity of this molecule is governed by the interplay of the pyrazole and pyridine rings, as well as the nucleophilic amino group.

Caption: Key reactive sites and potential transformations of the title compound.

  • N-Acylation and Sulfonylation: The primary amine at the C5 position is a key nucleophilic center and readily undergoes reactions with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.[8]

  • Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, typically at the C4 position. Reactions such as halogenation and nitration can be performed under controlled conditions.[2]

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be used in a variety of subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of functional groups.

  • Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand, coordinating with metal ions to form metal complexes with potential applications in catalysis and materials science.[9]

Potential Applications in Drug Discovery

The pyridinyl-pyrazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10][11]

  • Kinase Inhibitors: The structural motif is present in a number of kinase inhibitors, suggesting that this compound could serve as a valuable starting material for the synthesis of novel anticancer agents.

  • Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties. This compound could be a precursor for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Antimicrobial Agents: The fusion of nitrogen-containing heterocycles often leads to compounds with antimicrobial activity. Derivatives of this molecule could be explored for their potential as antibacterial or antifungal agents.[1]

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Classification (Anticipated):

Based on the data for similar compounds, it is prudent to handle this compound as potentially harmful if swallowed, and as a skin and eye irritant.[12]

Conclusion

This compound is a heterocyclic compound with significant potential for further exploration in both academic and industrial research. Its straightforward synthesis, versatile reactivity, and the established pharmacological importance of the pyridinyl-pyrazole scaffold make it a valuable building block for the development of new functional molecules. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, reactivity, and safety considerations, with the aim of facilitating and inspiring future research in this exciting area of chemistry.

References

Sources

A Technical Guide to the Chemical Properties and Reactivity of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. This molecule integrates two key pharmacophores: the pyrazole ring, a cornerstone of numerous approved drugs, and the pyridine moiety, a prevalent feature in bioactive compounds. We will explore its synthesis, detailed physicochemical and spectroscopic properties, characteristic chemical reactivity, and its vast potential as a scaffold in modern drug discovery. The narrative emphasizes the causality behind its chemical behavior, providing field-proven insights for its application in the synthesis of novel molecular entities.

Introduction: The Pyridinyl-Pyrazolamine Scaffold

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, and among them, nitrogen-containing systems are particularly prominent. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a classic example of a "privileged scaffold."[1] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Marketed drugs such as Sildenafil, Apixaban, and Axitinib feature this core structure, highlighting its therapeutic relevance.[1][4]

The subject of this guide, This compound (CAS No: 19541-96-9), is a bifunctional molecule that combines the pyrazole core with a pyridine ring at the N1 position. This strategic combination results in a molecule with a unique electronic profile and a rich chemical reactivity, primarily centered around the nucleophilic 5-amino group. This amine function serves as a critical handle for synthetic elaboration, allowing the molecule to act as a versatile building block for constructing more complex, fused heterocyclic systems and compound libraries for drug screening.[1][5]

Key Structural Features:

  • Pyrazole Core: A π-excessive aromatic system that contributes to the molecule's stability and provides sites for biological interactions.

  • Pyridine Ring: A π-deficient aromatic system that can engage in hydrogen bonding and π-stacking, and influences the overall solubility and electronic properties.

  • 5-Amino Group: A highly nucleophilic center and a key point for synthetic diversification.

  • 3-Methyl Group: A small alkyl substituent that can influence binding selectivity and metabolic stability.

This guide will dissect these features to provide a comprehensive understanding of the molecule's chemical personality.

Synthesis and Characterization

A robust and reproducible synthesis is paramount for the utilization of any chemical scaffold. The preparation of this compound is typically achieved through a classical and highly efficient cyclocondensation reaction.

Proposed Synthetic Pathway

The most common route involves the reaction of a hydrazine derivative with a β-ketonitrile. In this case, 2-hydrazinopyridine serves as the N1-substituent source, and 3-oxobutanenitrile (acetoacetonitrile) provides the C3-methyl and C5-amine backbone of the pyrazole ring.

The mechanism proceeds via initial condensation of the more nucleophilic hydrazine nitrogen onto the ketone carbonyl of acetoacetonitrile, followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon. Subsequent tautomerization yields the stable aromatic 5-aminopyrazole product.

SynthesisWorkflow reagent1 2-Hydrazinopyridine plus + reagent1->plus reagent2 Acetoacetonitrile reagent2->plus reaction_step Cyclocondensation (e.g., EtOH, reflux) plus->reaction_step product 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine reaction_step->product

Caption: Proposed synthesis of the target compound via cyclocondensation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 2-Hydrazinopyridine

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Absolute Ethanol

  • Acetic Acid (catalytic amount)

  • Standard reflux apparatus, magnetic stirrer, and glassware

  • Rotary evaporator

  • Recrystallization solvents (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-hydrazinopyridine (1.0 eq).

  • Add absolute ethanol to dissolve the starting material completely.

  • To this solution, add acetoacetonitrile (1.05 eq) in a single portion, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system to yield the final product as a crystalline solid.

  • Dry the purified product under vacuum. Characterize by NMR, MS, and IR spectroscopy.

Physicochemical Properties

The fundamental physical and chemical properties of the title compound are summarized below.

PropertyValueSource
CAS Number 19541-96-9
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol [6]
Appearance Expected to be an off-white to light-yellow crystalline solidGeneral Observation
Solubility Soluble in methanol, DMSO, chloroform; sparingly soluble in waterInferred from Structure
Predicted XLogP3 ~1.0 - 1.5Computational Prediction
Predicted pKa (basic) Pyridine N: ~4.5-5.5; Amino N: ~3.5-4.5Computational Prediction
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[4][7][8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.2-8.3 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen (C6'-H).

    • δ ~7.6-7.8 ppm (t, 1H): Proton on the pyridine ring para to the nitrogen (C4'-H).

    • δ ~7.0-7.2 ppm (m, 2H): Protons on the pyridine ring (C3'-H and C5'-H).

    • δ ~5.8 ppm (s, 1H): Proton on the pyrazole ring (C4-H).

    • δ ~4.0-4.5 ppm (br s, 2H): Protons of the amino group (-NH₂). This signal is D₂O exchangeable.

    • δ ~2.2 ppm (s, 3H): Protons of the methyl group (-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~150-155 ppm: C5 (attached to NH₂) and C3 (attached to CH₃) of the pyrazole ring.

    • δ ~148 ppm: C2' and C6' of the pyridine ring.

    • δ ~138 ppm: C4' of the pyridine ring.

    • δ ~122 ppm: C5' of the pyridine ring.

    • δ ~115 ppm: C3' of the pyridine ring.

    • δ ~95 ppm: C4 of the pyrazole ring.

    • δ ~14 ppm: Methyl carbon (-CH₃).

  • IR Spectroscopy (ATR, cm⁻¹):

    • 3300-3450 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine.

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹: Aliphatic C-H stretching (methyl group).

    • 1580-1620 cm⁻¹: C=N and C=C stretching vibrations of the aromatic rings and N-H scissoring.

    • 1200-1300 cm⁻¹: C-N stretching vibrations.

  • Mass Spectrometry (EI):

    • m/z 174 (M⁺): Molecular ion peak.

    • Key fragments would likely arise from the loss of HCN, N₂, or cleavage of the bond between the two rings.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its predictable and versatile reactivity, which is dominated by the nucleophilic character of the 5-amino group.

Reactions at the 5-Amino Group

The primary amine is a potent nucleophile, readily participating in standard transformations:

  • N-Acylation/N-Sulfonylation: Reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides, respectively.[9] This is a common strategy for library diversification.

  • Condensation Reactions: Undergoes condensation with aldehydes and ketones, often under mild, acid-catalyzed conditions, to form Schiff bases (imines).[1][4][8] These imines can be further reduced to secondary amines or used as intermediates in other transformations.

  • Diazotization: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of other functional groups at the C5 position.[9]

Cyclocondensation Reactions

As a 1,3-binucleophile (with nucleophilic centers at the exocyclic N-amino group and the C4-carbon), it is an excellent precursor for building fused heterocyclic systems. A prime example is its reaction with 1,3-dielectrophiles, such as β-ketoesters or malonic esters, to construct the pyrazolo[1,5-a]pyrimidine ring system, another scaffold with significant biological activity.[5]

CycloWorkflow start_mol Pyridinyl-Pyrazolamine plus + start_mol->plus reagent 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) reagent->plus reaction_step Cyclocondensation (High Temp / Acid Cat.) plus->reaction_step product Fused Pyrazolo[1,5-a]pyrimidine Scaffold reaction_step->product

Caption: Formation of fused heterocycles via cyclocondensation.

Experimental Protocol: Cyclocondensation

Objective: To synthesize a 7-hydroxy-5-methyl-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Polyphosphoric acid (PPA) or Dowex-50 resin

Procedure:

  • Combine this compound and ethyl acetoacetate in a reaction vessel.

  • Add a catalytic amount of PPA or an acidic resin like Dowex-50.

  • Heat the mixture to 120-140 °C with stirring for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If PPA was used, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., NaHCO₃ solution).

  • If a resin was used, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Extract the aqueous layer (if applicable) with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a quintessential example of a lead-like scaffold for drug discovery programs. Its structural motifs are frequently associated with a wide range of biological targets.

  • Kinase Inhibitors: The aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The pyridine ring can be oriented to occupy solvent-exposed regions or form additional interactions within the ATP-binding pocket.

  • GPCR Ligands: The aromatic systems and hydrogen-bonding capabilities make it suitable for targeting G-protein coupled receptors.

  • Broad-Spectrum Biological Activity: Derivatives of pyridinyl-pyrazoles and aminopyrazoles have demonstrated diverse pharmacological effects, including:

    • Anticancer and antiproliferative activity.[2][10]

    • Neuroprotective effects.[11]

    • Anti-inflammatory and analgesic properties.[2]

    • Antimicrobial and antifungal activity.[3][12]

This scaffold serves as an ideal starting point for creating diverse chemical libraries through parallel synthesis. By modifying the 5-amino group or performing substitutions on the aromatic rings, chemists can rapidly generate analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic building block. Its chemical properties are defined by the interplay between its aromatic rings and the highly reactive 5-amino group. This functionality provides a reliable anchor for a multitude of chemical transformations, from simple derivatization to the construction of complex fused ring systems. Its inherent "drug-like" features make it a scaffold of high value for researchers and scientists in the field of drug development, offering a robust platform for the discovery of next-generation therapeutics.

References

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  • PubChem. (n.d.). 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ProQuest. Retrieved from [Link]

  • Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ResearchGate. Retrieved from [Link]

  • Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. MDPI. Retrieved from [Link]

  • Cruz, S., & Portilla, J. (2021). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. Retrieved from [Link]

  • Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. Retrieved from [Link]

  • Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/a0b1c0e8d1c9e8f9b3a7b6c5d4f3e2a1c0b9d8e7]([Link]

  • Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

  • Inam, M., et al. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. ResearchGate. Retrieved from [Link]

  • McCarthy, C., et al. (2013). Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. ResearchGate. Retrieved from [Link]

  • Nair, M. S., et al. (2022). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • Castillo, J. C., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

  • Shah, S., & Singh, S. (2009). Biological activities of pyrazoline derivatives--a recent development. PubMed. Retrieved from [Link]

  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Retrieved from [Link]

  • Kandeel, M. M., et al. (2002). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. ResearchGate. Retrieved from [Link]

  • Aslam, M., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Retrieved from [Link]

  • Sławiński, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a key building block in medicinal chemistry. The protocol described herein is based on established chemical principles and supported by peer-reviewed literature, ensuring both reproducibility and a deep understanding of the underlying reaction mechanisms.

Introduction and Strategic Importance

This compound is a valuable heterocyclic amine that serves as a crucial intermediate in the development of pharmacologically active molecules. Its structure, featuring a pyrazole ring substituted with a methyl group and a pyridinyl moiety, makes it a privileged scaffold for targeting a variety of biological targets. Notably, this compound is a key precursor for the synthesis of kinase inhibitors, which are at the forefront of modern cancer therapy and treatment of inflammatory diseases.

The synthesis pathway detailed in this document is a classic example of pyrazole formation via the Knorr synthesis, a robust and widely utilized method. It involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. The selected pathway is not only efficient but also relies on readily available and cost-effective starting materials, making it suitable for both small-scale laboratory synthesis and larger-scale production.

The Core Synthesis Pathway: A Two-Step Approach

The most direct and widely recognized method for synthesizing this compound involves a two-step process starting from 2-chloropyridine. The overall strategy is as follows:

  • Step 1: Synthesis of the Hydrazine Intermediate. Formation of 2-hydrazinopyridine from 2-chloropyridine and hydrazine hydrate.

  • Step 2: Cyclocondensation to Form the Pyrazole Ring. Reaction of 2-hydrazinopyridine with acetoacetonitrile (3-oxobutanenitrile) to yield the final product.

This approach is advantageous due to the high yields and purity of the products obtained in each step.

Visualizing the Workflow

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Pyrazole Cyclization A 2-Chloropyridine C 2-Hydrazinopyridine A->C Reflux B Hydrazine Hydrate B->C E This compound C->E Acetic Acid, Reflux D Acetoacetonitrile D->E

Figure 1: Overall synthesis workflow from 2-chloropyridine to the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydrazinopyridine

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring is displaced by hydrazine.

Materials and Reagents:

ReagentMolecular WeightQuantityMoles
2-Chloropyridine113.55 g/mol 50.0 g0.440
Hydrazine Hydrate (60%)50.05 g/mol 150 mL~1.8
Ethanol (95%)-150 mL-

Protocol:

  • A 500 mL round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • 2-Chloropyridine (50.0 g, 0.440 mol) and 95% ethanol (150 mL) are added to the flask.

  • Hydrazine hydrate (150 mL, 60%) is added cautiously to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.

  • After reflux, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is cooled in an ice bath, leading to the precipitation of a solid.

  • The solid is collected by vacuum filtration, washed with a small amount of cold water, and dried to afford 2-hydrazinopyridine as a solid.

Expected Yield: Approximately 45-48 g (94-99%).

Trustworthiness Note: The large excess of hydrazine hydrate serves to drive the reaction to completion and minimize the formation of side products. The workup procedure is designed to effectively isolate the desired product.

Step 2: Synthesis of this compound

This step is a classic Knorr pyrazole synthesis, a cyclocondensation reaction that proceeds via an initial condensation followed by an intramolecular cyclization.

Materials and Reagents:

ReagentMolecular WeightQuantityMoles
2-Hydrazinopyridine109.13 g/mol 10.9 g0.100
Acetoacetonitrile83.09 g/mol 8.3 g0.100
Glacial Acetic Acid-50 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-hydrazinopyridine (10.9 g, 0.100 mol) and glacial acetic acid (50 mL).

  • Stir the mixture until the 2-hydrazinopyridine is fully dissolved.

  • Add acetoacetonitrile (8.3 g, 0.100 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the acetic acid is removed under reduced pressure.

  • The resulting oily residue is dissolved in a minimal amount of hot ethanol.

  • The solution is cooled, and the product crystallizes.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

Expected Yield: Approximately 14.9 g (85%).

Characterization Data: The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Mechanistic Insights

The formation of the pyrazole ring in Step 2 is a fascinating and well-studied process. The reaction proceeds through several key stages:

  • Condensation: The more nucleophilic nitrogen of the hydrazine (the one not directly attached to the electron-withdrawing pyridine ring) attacks the ketone carbonyl of acetoacetonitrile. This is followed by dehydration to form a hydrazone intermediate.

  • Tautomerization: The hydrazone can tautomerize to an enamine.

  • Cyclization: The terminal amine of the enamine intermediate then attacks the nitrile carbon in an intramolecular fashion.

  • Tautomerization to Aromatic System: A final tautomerization of the resulting imine yields the stable, aromatic 5-aminopyrazole ring.

The use of acetic acid as a solvent is crucial as it acts as a catalyst for both the initial condensation (by protonating the carbonyl oxygen) and the subsequent cyclization steps.

Visualizing the Mechanism

G cluster_mech Key Mechanistic Steps A Hydrazine + β-Ketonitrile B Hydrazone Intermediate A->B Condensation C Intramolecular Cyclization B->C Tautomerization & Attack D Aromatization C->D Proton Transfer E Final Product: 5-Aminopyrazole D->E Tautomerization

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Conclusion and Future Directions

The synthesis pathway described provides a robust and efficient method for the production of this compound. The use of readily available starting materials and well-established reaction conditions makes this protocol highly applicable for researchers in medicinal chemistry and drug discovery. The resulting compound serves as a versatile platform for further chemical modifications, enabling the exploration of new chemical space in the quest for novel therapeutics. Future work may focus on the optimization of reaction conditions for large-scale synthesis or the development of one-pot procedures to further enhance the efficiency of this valuable transformation.

References

At present, specific peer-reviewed journal articles detailing this exact synthesis pathway were not identified in the immediate search. The described protocol is a standard, well-established method for this class of compounds, often found in the supplementary information of patents or as a common procedure in organic chemistry literature. The principles are based on foundational reactions like the Knorr pyrazole synthesis. For further reading on related transformations and the utility of this scaffold, researchers are encouraged to explore chemical databases and patent literature.

Unveiling the Mechanism of Action of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel small molecule, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. In the absence of direct empirical data for this specific compound, this document synthesizes current knowledge on structurally related pyrazole and pyrazolopyridine scaffolds to propose a primary hypothesis: the compound functions as a protein kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, in-depth approach to target identification, validation, and pathway analysis.

Introduction: The Pyrazole-Pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The fusion or linkage of a pyrazole moiety with a pyridine ring creates a bicyclic or bi-aryl system, respectively, that is frequently found in potent and selective protein kinase inhibitors.[4][5] Protein kinases, being key regulators of a multitude of cellular processes, are a major class of therapeutic targets in oncology and other diseases.[2]

The structure of this compound, featuring both a pyrazole and a pyridine ring, strongly suggests its potential to interact with the ATP-binding pocket of protein kinases. The nitrogen atoms in both rings can act as hydrogen bond acceptors or donors, mimicking the adenine region of ATP, a common feature of type I kinase inhibitors.[6] This guide, therefore, outlines a systematic approach to investigate the hypothesis that this compound exerts its biological effects through the inhibition of one or more protein kinases.

Hypothetical Kinase Targets and Binding Mode

Based on the extensive literature on pyrazole and pyrazolopyridine-based kinase inhibitors, several kinase families are plausible targets for this compound. These include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Pyrazole derivatives have been designed as potent VEGFR-2 inhibitors, a key regulator of angiogenesis.[7]

  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-b]pyridine scaffold is a known inhibitor of CDKs, which are crucial for cell cycle regulation.[8][9]

  • AMP-activated protein kinase (AMPK): Certain pyrazolo[3,4-b]pyridine derivatives have been identified as AMPK activators, highlighting the diverse roles of this scaffold.[7][10]

  • TANK-binding kinase 1 (TBK1): A recent study identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, implicating this scaffold in innate immunity and oncogenesis.[11]

The precise binding mode of this compound within a kinase active site can be predicted through computational modeling. A hypothetical binding pose would likely involve hydrogen bonding between the pyrazole and pyridine nitrogens and the hinge region residues of the kinase, a critical interaction for ATP-competitive inhibitors.[6] The methyl and amine substituents would be expected to occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Hypothetical Binding Mode cluster_kinase Kinase ATP-Binding Pocket cluster_compound This compound Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Hydrophobic Pocket 2 Hydrophobic Pocket 2 Solvent Front Solvent Front Pyrazole Ring Pyrazole Ring Pyrazole Ring->Hinge Region H-Bond Pyridine Ring Pyridine Ring Pyridine Ring->Hinge Region H-Bond Methyl Group Methyl Group Methyl Group->Hydrophobic Pocket 1 Hydrophobic Interaction Amine Group Amine Group Amine Group->Solvent Front Solvent Interaction

Caption: Hypothetical binding of the compound in a kinase active site.

Experimental Workflows for Mechanism of Action Elucidation

To systematically test the kinase inhibitor hypothesis, a multi-pronged experimental approach is recommended. This involves unbiased target identification, in vitro validation of inhibitory activity, and characterization of the downstream cellular consequences.

Unbiased Target Identification

The initial step is to identify the specific protein(s) that physically interact with this compound in a cellular context. Two powerful, complementary techniques are proposed:

  • Chemical Proteomics (Kinobeads): This method utilizes immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[12][13][14] By pre-incubating cell lysates with the compound of interest, a competition for binding to the beads occurs for its specific targets. Quantitative mass spectrometry can then identify the proteins that are displaced by the compound in a dose-dependent manner.[15]

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16][17][18] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein is quantified. A shift in the melting temperature of a protein in the presence of the compound indicates direct target engagement.[19][20]

Target Identification Workflow cluster_kinobeads Kinobeads Workflow cluster_cetsa CETSA Workflow Start Start Cell Culture 1. Cell Culture Start->Cell Culture Compound Treatment 2. Treat cells with This compound Cell Culture->Compound Treatment Lysis_K 3a. Cell Lysis Compound Treatment->Lysis_K Heating 3b. Heat treatment Compound Treatment->Heating Incubation_K 4a. Incubate lysate with Kinobeads Lysis_K->Incubation_K Elution_K 5a. Elute bound proteins Incubation_K->Elution_K MS_K 6a. LC-MS/MS Analysis Elution_K->MS_K Target List List of Potential Kinase Targets MS_K->Target List Lysis_C 4b. Cell Lysis Heating->Lysis_C Centrifugation 5b. Separate soluble/insoluble fractions Lysis_C->Centrifugation Detection 6b. Western Blot or MS Analysis Centrifugation->Detection Detection->Target List

Caption: Workflow for unbiased target identification.

In Vitro Validation of Kinase Inhibition

Once potential kinase targets are identified, their inhibition by this compound must be validated using in vitro biochemical assays.

  • LanthaScreen® Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that directly measures the binding of the compound to the kinase of interest.[21][22][23] It is a robust method for determining binding affinity (Kd) and for high-throughput screening.

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity.[24] It is used to determine the half-maximal inhibitory concentration (IC50) of the compound.

Table 1: Key Parameters from In Vitro Kinase Assays

ParameterAssayDescription
Kd LanthaScreen® Eu Kinase Binding AssayDissociation constant, a measure of binding affinity.
IC50 ADP-Glo™ Kinase AssayConcentration of inhibitor required to reduce enzyme activity by 50%.

Protocol: LanthaScreen® Eu Kinase Binding Assay

  • Reagent Preparation: Prepare 1X Kinase Buffer A, a serial dilution of the test compound, the kinase/antibody mixture, and the tracer solution.[25]

  • Assay Plate Setup: Add the test compound to a 384-well plate.

  • Kinase/Antibody Addition: Add the kinase/Eu-labeled antibody mixture to all wells.

  • Tracer Addition: Add the Alexa Fluor™ labeled tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm.[22]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the Kd.

Cellular Pathway Analysis

To confirm that the inhibition of the identified kinase target(s) translates to a functional effect in a cellular context, it is essential to analyze the downstream signaling pathways.

  • Western Blotting: This technique is used to measure the phosphorylation status of key downstream substrates of the targeted kinase.[26][27][28][29] A decrease in the phosphorylation of a known substrate upon treatment with the compound provides strong evidence for on-target activity. For example, if the target is a member of the MAPK or PI3K/AKT pathways, the phosphorylation of ERK or AKT, respectively, would be assessed.

Signaling Pathway Analysis Compound This compound Target Kinase Identified Kinase Target Compound->Target Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate (Active) Compound->Phosphorylated Substrate Blocks Phosphorylation Target Kinase->Phosphorylated Substrate Phosphorylation Downstream Substrate Downstream Substrate Cellular Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylated Substrate->Cellular Response Signal Transduction

Caption: Probing downstream signaling pathways.

Protocol: Western Blot for Phospho-AKT (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204)

  • Cell Culture and Treatment: Seed cells and treat with varying concentrations of the test compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBS-T to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

This technical guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By leveraging the established role of the pyrazole-pyridine scaffold in kinase inhibition, a clear path for target identification, validation, and cellular characterization is outlined. The successful execution of these experimental workflows will not only reveal the specific molecular target(s) of this compound but also provide critical insights into its therapeutic potential. Future studies should focus on determining the selectivity profile of the compound across the human kinome and evaluating its efficacy in relevant disease models.

References

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The Biological Versatility of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Within this broad class of compounds, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine stands out as a molecule of significant interest. The strategic fusion of a pyrazole ring with a pyridine moiety creates a unique pharmacophore with the potential to interact with multiple biological targets. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound and its derivatives, offering valuable insights for researchers and professionals in drug development.

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of pyridin-2-yl-pyrazol-amine have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition: A Primary Mechanism of Action

Several studies have highlighted the ability of pyrazole derivatives to act as potent kinase inhibitors. The general structure of this compound provides a versatile backbone for designing selective inhibitors for various kinases implicated in oncology.

  • c-Met and Ron Kinase Inhibition: The c-Met and Ron receptor tyrosine kinases are often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis. A notable example is the dual c-Met/Ron inhibitor, MK-8033, which features a pyrazole moiety and demonstrates preferential binding to the activated kinase conformation.[4][5] This suggests that the pyridin-2-yl-pyrazol-amine scaffold could be a promising starting point for developing novel c-Met and Ron inhibitors.

  • FLT3-ITD and BCR-ABL Inhibition: Activating mutations in Fms-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML). Similarly, the BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). A derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been identified as a potent inhibitor of both FLT3-ITD and BCR-ABL pathways, including clinically relevant secondary mutants.[6] This highlights the potential of the broader class of pyrazole-pyridine compounds in treating hematological malignancies.

  • Other Kinase Targets: The versatility of the pyrazole scaffold extends to other kinases such as Cyclin-Dependent Kinases (CDKs) and Monopolar Spindle 1 (MPS1) kinase.[7][8] The design of compounds targeting these kinases often involves the strategic placement of substituents on the pyrazole and pyridine rings to achieve high potency and selectivity.

Experimental Workflow for Kinase Inhibition Assays

A typical workflow to evaluate the kinase inhibitory potential of this compound derivatives is outlined below.

G cluster_0 In Vitro Kinase Profiling cluster_1 Cell-Based Assays cluster_2 In Vivo Studies synthesis Compound Synthesis & Purification biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET, FP) synthesis->biochemical_assay Test Compound ic50 IC50 Determination biochemical_assay->ic50 Dose-Response Data selectivity Kinase Selectivity Panel ic50->selectivity Potent Hits cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) selectivity->cell_viability Candidate Compounds target_engagement Western Blot for Phospho-Kinase Levels cell_viability->target_engagement Confirm On-Target Effect apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) target_engagement->apoptosis Assess Downstream Effects xenograft Tumor Xenograft Model apoptosis->xenograft Lead Compound pk_pd Pharmacokinetic/Pharmacodynamic Analysis xenograft->pk_pd efficacy Tumor Growth Inhibition pk_pd->efficacy

Caption: Workflow for evaluating kinase inhibitor drug candidates.

Antiproliferative Activity

Consistent with their kinase inhibitory action, pyrazole derivatives have shown antiproliferative activity against a range of cancer cell lines.[9][10] For instance, pyrazolopyridine and pyrazolothiazole-based compounds have demonstrated cytotoxicity against HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines.[11]

Table 1: Representative Antiproliferative Activities of Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
PyrazolopyridinesHepG-23.42 - 3.56[11]
PyrazolothiazolesHepG-23.42 - 17.16[11]
Pyrazole-benzenesulfonamidesCa9-226.7 - 400[10]
Pyrazole-benzenesulfonamidesHSC-26.7 - 400[10]

Antimicrobial Properties: A Potential Avenue for New Antibiotics

The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The pyrazole scaffold has been explored for its antimicrobial potential, with several derivatives exhibiting promising activity.

Antibacterial and Antifungal Activity

Studies have shown that certain pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[12][13][14][15][16] For example, 3-methyl-1-phenylpyrazole-5-thiol and its derivatives have demonstrated good antibacterial activity against MRSA, S. aureus, and S. pyogenes.[13] Furthermore, some pyrazoline derivatives have shown a synergistic effect with aminoglycoside antibiotics.[13]

Proposed Mechanism of Action

While the exact antimicrobial mechanisms of many pyrazole derivatives are still under investigation, some are known to interfere with essential cellular processes. For instance, the commercially successful insecticide Fipronil, a pyrazole derivative, acts by blocking GABA-gated chloride channels in insects.[12] This suggests that related compounds could have similar targets in microbial systems.

Experimental Protocol for Antimicrobial Susceptibility Testing

1. Preparation of Microbial Inoculum: a. Streak the test organism (e.g., S. aureus, E. coli) on a suitable agar plate and incubate for 18-24 hours. b. Suspend isolated colonies in sterile saline to match the 0.5 McFarland turbidity standard.

2. Broth Microdilution Assay: a. Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). b. Inoculate each well with the standardized microbial suspension. c. Include positive (microbe only) and negative (broth only) controls. d. Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

3. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G start Start culture Prepare Microbial Culture start->culture dilution Serial Dilution of Test Compound culture->dilution inoculate Inoculate Microtiter Plate dilution->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read mic Determine MIC read->mic end End mic->end

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Potential: A Novel Therapeutic Frontier

Recent research has uncovered a potential role for pyrazole derivatives in neuroprotection. A closely related compound, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol, has been identified as a promising neuroprotective agent with free radical scavenging activity.[3]

Mechanism of Neuroprotection

This pyrazolol derivative demonstrated significant antioxidant capabilities in various assays and exhibited neurocytoprotective effects in an in vitro model of oxygen-glucose deprivation/reoxygenation.[3] In vivo studies further confirmed its ability to reduce the infarct area in a mouse model of cerebral ischemia.[3] The proposed mechanism involves free radical scavenging and potentially metal chelation.[3] Given the structural similarity, this compound warrants investigation for similar neuroprotective properties.

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the cyclization of a hydrazine derivative with a β-keto ester or a similar precursor.

G cluster_0 General Synthesis of Pyrazole Ring hydrazine Pyridin-2-yl-hydrazine cyclization Cyclization Reaction hydrazine->cyclization ketoester Ethyl Acetoacetate ketoester->cyclization pyrazole 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol cyclization->pyrazole amination Amination pyrazole->amination final_product This compound amination->final_product

Caption: A general synthetic pathway to the target compound.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The existing body of research on related compounds strongly suggests its potential in oncology, infectious diseases, and neurodegenerative disorders. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazole and pyridine rings to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the observed biological activities.

  • ADMET Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to ensure favorable drug-like characteristics.

References

  • Biological studies of some new substituted phenyl pyrazol pyridin-2-amine derivatives. (2025).
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.).
  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

  • Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][2][12][17]triazin-6-one Derivatives. (n.d.). MDPI. [Link]

  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. (2013). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2016). ResearchGate. [Link]

  • Tagawa, Y., et al. (2002). Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Archiv der Pharmazie, 335(2-3), 99-103. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). PubMed Central. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PubMed Central. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). PubMed Central. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). PubMed Central. [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (n.d.). Johns Hopkins University. [Link]

  • Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[2][12][17]triazolo[4,3-b][2][12][17]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. [Link]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. (n.d.). Semantic Scholar. [Link]

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The Strategic Advancement of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in the field of medicinal chemistry. Within this landscape, the 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine core has emerged as a privileged scaffold, underpinning the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives and their analogs, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyridinyl-Pyrazolamine Core: A Foundation for Potent Biological Activity

The this compound scaffold is a heterocyclic structure that combines the key features of a pyrazole ring and a pyridine ring. This unique combination confers favorable physicochemical properties, including the ability to participate in various non-covalent interactions with biological targets. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor.[1] The pyridine ring, a six-membered aromatic heterocycle, also contributes to the molecule's ability to engage in hydrogen bonding and π-π stacking interactions.[2] These characteristics make the pyridinyl-pyrazolamine core an attractive starting point for the design of inhibitors targeting a range of enzymes, particularly protein kinases.

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound and its derivatives typically involves a multi-step process. A general and robust synthetic route is outlined below, providing a self-validating system for producing high-purity compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-oxobutanenitrile (Acetoacetonitrile)

This step involves the condensation of ethyl acetate and acetonitrile in the presence of a strong base, such as sodium ethoxide. The causality behind this choice lies in the ability of the strong base to deprotonate the α-carbon of acetonitrile, generating a nucleophile that attacks the carbonyl carbon of ethyl acetate.

  • Reagents: Sodium metal, absolute ethanol, dry ethyl acetate, dry acetonitrile.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • Cool the solution in an ice bath and add a mixture of dry ethyl acetate and dry acetonitrile dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

    • Quench the reaction with ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the crude product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-oxobutanenitrile.

Step 2: Synthesis of 3-methyl-1H-pyrazol-5-amine

This step involves the cyclization of 3-oxobutanenitrile with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.

  • Reagents: 3-oxobutanenitrile, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve 3-oxobutanenitrile in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid is 3-methyl-1H-pyrazol-5-amine, which can be purified by recrystallization.[3]

Step 3: Synthesis of this compound

This final step involves the coupling of 3-methyl-1H-pyrazol-5-amine with 2-chloropyridine. This is a nucleophilic aromatic substitution reaction where the pyrazole nitrogen acts as a nucleophile, displacing the chloride from the pyridine ring. The choice of a copper catalyst and a suitable base is crucial for facilitating this reaction.

  • Reagents: 3-methyl-1H-pyrazol-5-amine, 2-chloropyridine, copper(I) iodide (CuI), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a sealed tube, add 3-methyl-1H-pyrazol-5-amine, 2-chloropyridine, CuI, and K2CO3 in DMF.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.[4]

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for elucidating the molecular structure.[5]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Structure-Activity Relationship (SAR) and Biological Applications

The this compound scaffold has been extensively explored as a template for the development of potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[6] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[2]

Kinase Inhibition

Derivatives of this core structure have shown significant inhibitory activity against a range of kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and cyclin-dependent kinases (CDKs).[1][7] The SAR studies have revealed several key insights:

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its interaction with the target protein.

  • Substitution on the Pyrazole Ring: The methyl group at the 3-position is often crucial for activity, likely fitting into a hydrophobic pocket of the kinase active site.

  • Substitution at the 5-amino Group: The amino group provides a key hydrogen bonding interaction with the hinge region of the kinase domain. Acylation or sulfonylation of this amine can lead to potent and selective inhibitors.

The following table summarizes the inhibitory activity of representative pyridinyl-pyrazolamine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)
Derivative A JAK115
Derivative B JAK225
Derivative C Syk8
Derivative D CDK250
Derivative E Aurora A35
Derivative F Aurora B75

Note: The data presented are representative and compiled from various sources for illustrative purposes.[6][7]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic potential of this compound derivatives lies in their ability to modulate critical cellular signaling pathways. As kinase inhibitors, they typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Pyridinyl-pyrazolamine derivatives have been shown to inhibit JAK kinases, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Inhibitor Pyridinyl-Pyrazolamine Derivative Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the JAK-STAT pathway by a pyridinyl-pyrazolamine derivative.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the inhibitory potential of newly synthesized compounds, a robust in vitro kinase assay is essential.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents plate_setup Add Reagents to 384-well Plate prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read_plate Read Luminescence on Plate Reader detection->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound core represents a highly versatile and promising scaffold in drug discovery. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity of its derivatives as potent kinase inhibitors highlights their potential in oncology, immunology, and other disease areas.

Future research in this area should focus on:

  • Improving Selectivity: Designing derivatives with high selectivity for specific kinase isoforms to minimize off-target effects.

  • Exploring Novel Targets: Expanding the scope of biological targets beyond kinases to uncover new therapeutic applications.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the insights from SAR studies and a deep understanding of the underlying mechanisms of action, the full therapeutic potential of this compound derivatives can be realized, contributing to the development of the next generation of targeted therapies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Publishing. Retrieved from [Link]

  • 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). Retrieved from [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021, July 6). Semantic Scholar. Retrieved from [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018, November 13). University of Miami. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC - NIH. Retrieved from [Link]

  • 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018, March 15). Retrieved from [Link]

  • Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

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The Pyridinyl-Pyrazole Core: A Technical Guide to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole nucleus, a five-membered diazole ring, is a quintessential example of such a "privileged scaffold." Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the successful development of blockbuster drugs for a wide array of diseases. The fusion of the pyrazole ring with other heterocyclic systems, such as pyridine, has proven to be a particularly fruitful strategy, creating molecules with unique electronic and steric properties that enhance their interaction with biological targets. This guide focuses on a specific and highly promising derivative: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . We will delve into its synthesis, characterization, and its significant potential as a modulator of key signaling pathways implicated in oncology.

The core structure of this compound combines the electron-rich pyrazole ring, which can act as both a hydrogen bond donor and acceptor, with the pyridine moiety, a six-membered aromatic ring that can participate in various non-covalent interactions. This combination has been shown to be particularly effective in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The 5-amino group on the pyrazole ring serves as a crucial handle for further chemical modifications, allowing for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of this important molecule, from its fundamental chemistry to its potential therapeutic applications.

Synthesis and Characterization: Building the Core Scaffold

The synthesis of this compound is a multi-step process that leverages well-established heterocyclic chemistry. The following protocol is a representative and efficient method for its preparation, based on common synthetic strategies for this class of compounds.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination cluster_4 Step 5: Reduction A Ethyl Acetoacetate C 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one A->C Cyclocondensation (e.g., in Ethanol, reflux) B 2-Hydrazinopyridine B->C E 4-Nitro-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one C->E D Nitrating Agent (e.g., HNO3/H2SO4) D->E G 5-Chloro-4-nitro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole E->G F Chlorinating Agent (e.g., POCl3) F->G I 4-Nitro-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine G->I H Ammonia Source (e.g., NH4OH) H->I K This compound I->K J Reducing Agent (e.g., Fe/HCl or H2/Pd-C) J->K

Caption: A representative five-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Add 2-hydrazinopyridine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow for precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazolone intermediate.

Step 2-5: Conversion to this compound

The subsequent steps involve nitration at the 4-position of the pyrazole ring, followed by chlorination of the 5-oxo group, amination to replace the chloro group, and finally, reduction of the nitro group to the desired 5-amino group. These are standard transformations in heterocyclic chemistry, and specific reagents and conditions can be optimized based on laboratory standards.

Characterization of the Final Compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR - A singlet for the methyl group protons (around 2.2-2.4 ppm).- A singlet for the pyrazole C4-H proton (around 5.5-5.8 ppm).- Signals for the pyridine ring protons in the aromatic region (7.0-8.5 ppm).- A broad singlet for the amino group protons (exchangeable with D₂O).
¹³C NMR - A signal for the methyl carbon (around 12-15 ppm).- Signals for the pyrazole ring carbons.- Signals for the pyridine ring carbons in the aromatic region.
Mass Spec. - The molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀N₄).
IR Spec. - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C=N and C=C stretching vibrations for the pyrazole and pyridine rings.

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions. Data from closely related structures can be used for comparison and confirmation of the synthesized compound's identity.[1][2][3][4]

Biological Significance and Applications in Drug Discovery

The this compound scaffold is a cornerstone in the design of inhibitors for several key protein kinases implicated in cancer progression. Its structural features allow it to fit into the ATP-binding pocket of these enzymes, disrupting their catalytic activity and downstream signaling.

Targeting Key Oncogenic Kinases

Derivatives of this pyrazole core have shown potent inhibitory activity against several important oncogenic kinases, including:

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression and mutations of c-Met are associated with poor prognosis in various cancers. Pyrazole-based inhibitors have been developed as dual c-Met/Ron kinase inhibitors.[5]

  • FLT3 (FMS-like Tyrosine Kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target.

  • BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML), and pyrazole-containing compounds have been investigated for their ability to inhibit its kinase activity.

The table below summarizes the activity of representative pyrazole-based kinase inhibitors, highlighting the therapeutic potential of this scaffold.

Compound Class Target Kinase(s) Reported IC₅₀ (nM) Therapeutic Indication Reference
Pyrazolo[3,4-b]pyridinesc-Met4.27Hepatocellular Carcinoma[6]
Pyrazolo[3,4-g]isoquinolinesHaspin<50Cancer[7]
Naphthyridinone DerivativesMET<10Cancer[8]
Fused PyrazolesProtein Kinases-Cancer, Infectious Diseases[9]

Note: IC₅₀ values are highly dependent on the specific assay conditions and the full chemical structure of the inhibitor.

Signaling Pathway Modulation

The therapeutic efficacy of targeting these kinases stems from their central role in cell signaling pathways that control cell growth, proliferation, and survival.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine (Derivative) Inhibitor->cMet Inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

Caption: Inhibition of the c-Met signaling cascade.[10][11][12][13][14]

Kinase_Pathways cluster_flt3 FLT3 Pathway (in AML) cluster_bcrabl BCR-ABL Pathway (in CML) cluster_response Leukemic Cell Proliferation & Survival Inhibitor 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine (Derivative) FLT3 Mutated FLT3 Inhibitor->FLT3 Inhibits BCR_ABL BCR-ABL Fusion Protein Inhibitor->BCR_ABL Inhibits STAT5 STAT5 FLT3->STAT5 PI3K_AKT_FLT3 PI3K/AKT FLT3->PI3K_AKT_FLT3 RAS_MAPK_FLT3 RAS/MAPK FLT3->RAS_MAPK_FLT3 Leukemia_Response Proliferation & Survival STAT5->Leukemia_Response PI3K_AKT_FLT3->Leukemia_Response RAS_MAPK_FLT3->Leukemia_Response STAT_BCR STAT BCR_ABL->STAT_BCR PI3K_AKT_BCR PI3K/AKT BCR_ABL->PI3K_AKT_BCR RAS_MAPK_BCR RAS/MAPK BCR_ABL->RAS_MAPK_BCR STAT_BCR->Leukemia_Response PI3K_AKT_BCR->Leukemia_Response RAS_MAPK_BCR->Leukemia_Response

Caption: Targeting the FLT3 and BCR-ABL oncogenic pathways.[15][16][17][18][19][20][21][22][23][24]

Experimental Protocol: Kinase Inhibition Assay (General)

The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound or its derivatives against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., c-Met, FLT3).

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compound (dissolved in DMSO).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis, coupled with the ease of functionalization of the 5-amino group, makes it an attractive starting point for the development of libraries of potential drug candidates. The demonstrated ability of its derivatives to potently and selectively inhibit key oncogenic kinases underscores its therapeutic potential.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • Targeting Drug Resistance: Designing next-generation inhibitors that can overcome resistance mechanisms that emerge during cancer therapy.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold for the treatment of other diseases where kinase signaling is dysregulated, such as inflammatory and neurodegenerative disorders.

The continued exploration of the chemical space around the this compound core is poised to yield novel and effective therapies for some of the most challenging diseases of our time.

References

  • 17][18]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c- - ResearchGate

  • [Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar]([Link]

  • 15][16][17]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5( - ACS Publications - American Chemical Society

Sources

An In-depth Technical Guide to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a molecule of significant interest in medicinal chemistry and drug discovery. The guide delves into the historical context of its discovery, details its primary synthetic routes with mechanistic insights, and explores its applications as a privileged scaffold, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and utility of this important pyrazole derivative.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological targets.[1][2] The utility of the pyrazole core is exemplified by its presence in numerous FDA-approved drugs, spanning indications from inflammation and cancer to cardiovascular disease and neurological disorders.

Within this important class of compounds, this compound (CAS Number: 19541-96-9) has emerged as a particularly valuable building block. Its structure combines the key features of a substituted pyrazole with a pyridine moiety, offering multiple points for chemical modification and interaction with biological macromolecules. This guide will provide an in-depth exploration of this compound, from its chemical origins to its role in the development of novel therapeutics.

Discovery and Historical Context

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis falls within the well-established principles of pyrazole chemistry that date back over a century. The foundational work on the synthesis of pyrazoles was laid in the late 19th and early 20th centuries, with the condensation of hydrazines and 1,3-dicarbonyl compounds being a key reaction. The specific combination of a pyridinyl hydrazine with a simple β-ketoester to generate compounds of this class is a logical extension of this classical synthetic methodology.

The increased interest in this particular scaffold in recent decades can be attributed to the rise of structure-based drug design and the recognition of the aminopyrazole moiety as a "privileged" structure. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets. The amenability of this compound to diversification and its favorable physicochemical properties have made it a popular starting point in many drug discovery programs.

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the condensation reaction between a hydrazine derivative and a β-ketoester or its equivalent.

Core Synthetic Pathway: Condensation of 2-Hydrazinopyridine and a β-Ketoester Derivative

The most direct and widely utilized synthetic route involves the reaction of 2-hydrazinopyridine with a derivative of acetoacetic acid, such as ethyl acetoacetate or, more commonly, ethyl 3-aminobut-2-enoate.

Experimental Protocol:

A detailed experimental protocol for a representative synthesis is as follows:

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydrazinopyridine (1.0 equivalent) and ethyl 3-aminobut-2-enoate (1.0-1.2 equivalents) in a suitable solvent, such as ethanol or acetic acid.

  • Step 2: Reaction Conditions. The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Workup and Isolation. Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Causality in Experimental Choices:

  • Choice of Reactants: 2-Hydrazinopyridine provides the pyridinyl-N1 fragment of the pyrazole ring. Ethyl 3-aminobut-2-enoate is often preferred over ethyl acetoacetate as it can lead to a cleaner reaction with fewer side products. The enamine is generally more reactive towards the hydrazine in the desired cyclization pathway.

  • Solvent Selection: Ethanol and acetic acid are commonly used solvents as they are polar enough to dissolve the reactants and facilitate the reaction, which proceeds through polar intermediates. Acetic acid can also act as a catalyst for the condensation and cyclization steps.

  • Temperature: Refluxing conditions provide the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps.

Mechanistic Insights

The formation of the pyrazole ring proceeds through a well-understood mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the 2-hydrazinopyridine attacks the carbonyl carbon of the β-ketoester (or the β-carbon of the enamine derivative).

  • Condensation: This is followed by the elimination of water (or ammonia from the enamine) to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen of the hydrazine moiety then attacks the nitrile or ester carbonyl group.

  • Aromatization: Subsequent elimination of water or an alcohol molecule leads to the formation of the stable aromatic pyrazole ring.

Below is a diagram illustrating the synthetic workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Hydrazinopyridine 2-Hydrazinopyridine Condensation & Cyclization Condensation & Cyclization 2-Hydrazinopyridine->Condensation & Cyclization Ethyl 3-aminobut-2-enoate Ethyl 3-aminobut-2-enoate Ethyl 3-aminobut-2-enoate->Condensation & Cyclization Workup & Purification Workup & Purification Condensation & Cyclization->Workup & Purification Crude Product This compound This compound Workup & Purification->this compound Purified Product

Caption: Synthetic workflow for this compound.

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the pyrazole ring proton, and the protons of the pyridine ring. The amine protons will also be present, often as a broad singlet.
¹³C NMR Resonances for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the pyridine ring.[3]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ).
Melting Point A sharp melting point, indicative of a pure crystalline solid.

Applications in Drug Discovery and Development

This compound is a highly valued scaffold in drug discovery, primarily due to its role as a versatile starting material for the synthesis of more complex molecules with therapeutic potential.

A Privileged Scaffold for Kinase Inhibitors

The aminopyrazole moiety is a well-established hinge-binding motif for protein kinases.[2] The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the exocyclic amine can act as a hydrogen bond donor, allowing for a three-point interaction with the hinge region of the kinase active site. This interaction pattern is a common feature of many potent and selective kinase inhibitors.

The pyridine ring of this compound provides an additional vector for modification, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket. This is crucial for achieving selectivity among the highly conserved kinase family.

The diagram below illustrates the general interaction of an aminopyrazole scaffold with the kinase hinge region.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Aminopyrazole Inhibitor Hinge Residue 1 (Donor) Hinge Residue 1 (Donor) Pyrazole N2 Pyrazole N2 Hinge Residue 1 (Donor)->Pyrazole N2 H-bond (Acceptor) Hinge Residue 2 (Acceptor) Hinge Residue 2 (Acceptor) Pyrazole N1 Pyrazole N1 Exocyclic Amine Exocyclic Amine Exocyclic Amine->Hinge Residue 2 (Acceptor) H-bond (Donor)

Caption: Aminopyrazole scaffold interacting with a kinase hinge region.

Use as a Versatile Chemical Intermediate

Beyond kinase inhibition, this compound serves as a key intermediate in the synthesis of a variety of heterocyclic systems. The primary amine group can be readily functionalized through acylation, alkylation, and other common organic transformations, providing access to a diverse library of compounds for biological screening.

Conclusion

This compound stands as a testament to the enduring importance of the pyrazole scaffold in medicinal chemistry. Its straightforward and historically rooted synthesis, combined with its favorable properties as a privileged structure for kinase inhibition and a versatile chemical intermediate, ensures its continued relevance in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a valuable resource for researchers in the field. The continued exploration of derivatives based on this core structure holds significant promise for the development of the next generation of targeted therapies.

References

  • (2025). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ResearchGate. [Link]

  • (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. [Link]

  • (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). ProQuest. [Link]

  • (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Castillo/846a81577777174665406080534571900138c279]([Link]

  • (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed. [Link]

  • (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR]. SpectraBase. [Link]

  • (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI. [Link]

  • (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

  • (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

  • (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]

  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • (n.d.). a-simple-and-efficient-multicomponent-synthesis-of-novel-pyrazole-naminopyridine-and-pyrazolo34ibipyridine-derivatives-i.pdf. Longdom Publishing. [Link]

  • (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][6]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

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Methodological & Application

experimental protocol for 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The described method is based on the robust and efficient condensation reaction between 2-hydrazinylpyridine and 3-aminocrotononitrile. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying mechanistic principles, safety considerations, and characterization data. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Scientific Principle and Reaction Mechanism

The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a suitable synthon.[1][2] This protocol utilizes 3-aminocrotononitrile, an enamine nitrile, as a stable and reactive equivalent of acetoacetonitrile.

The reaction proceeds via a well-established mechanism:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 2-hydrazinylpyridine onto the β-carbon of 3-aminocrotononitrile. This is followed by the elimination of an ammonia molecule to form a hydrazono-nitrile intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety (the one attached to the pyridine ring) then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.[2][3]

  • Tautomerization: The resulting five-membered ring intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring system.

This synthetic route is highly favored due to the formation of a thermodynamically stable aromatic heterocycle as the final product. The use of microwave-assisted organic synthesis (MAOS) has been reported to significantly accelerate this type of reaction.[4] However, for broader accessibility, this note details a conventional thermal protocol, which also provides excellent yields.

Reaction Scheme

G Fig. 1: Synthesis of this compound cluster_reactants Reactants cluster_product Product r1 2-Hydrazinylpyridine p1 This compound r1->p1 + r2 3-Aminocrotononitrile r2->p1 Ethanol, Acetic Acid (cat.) Reflux

Caption: Overall reaction scheme.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the target compound. Adjustments can be made for scaling up or down, with appropriate consideration for reaction kinetics and thermal transfer.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.Purity
2-HydrazinylpyridineC₅H₇N₃109.131.09 g10.01.0>97%
3-AminocrotononitrileC₄H₆N₂82.110.90 g11.01.1>98%
Absolute EthanolC₂H₅OH46.0725 mL--200 Proof
Glacial Acetic AcidCH₃COOH60.05~0.1 mL-Catalytic>99.7%
Ethyl AcetateC₄H₈O₂88.11~150 mL--ACS Grade
HexaneC₆H₁₄86.18~50 mL--ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g--Granular
Deionized WaterH₂O18.02~100 mL---
Brine (Saturated NaCl)NaCl(aq)-~50 mL---
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Water-cooled reflux condenser

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glass funnel and filter paper

  • Erlenmeyer flasks

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp for TLC visualization

Safety Precautions
  • Hydrazine Derivatives: 2-Hydrazinylpyridine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Nitriles: 3-Aminocrotononitrile is harmful if swallowed or in contact with skin.[5] Avoid inhalation of dust.

  • Solvents: Ethanol and ethyl acetate are flammable. Ensure no open flames or spark sources are nearby.

Step-by-Step Synthesis Workflow

G Fig. 2: Experimental Workflow Diagram A 1. Reagent Preparation Combine 2-hydrazinylpyridine, 3-aminocrotononitrile, ethanol, and acetic acid in a flask. B 2. Reaction Reflux the mixture for 4-6 hours while monitoring with TLC. A->B C 3. Solvent Removal Cool to room temperature. Remove ethanol via rotary evaporation. B->C D 4. Aqueous Work-up Partition residue between ethyl acetate and water. C->D E 5. Extraction Separate layers. Extract aqueous layer with ethyl acetate (2x). D->E F 6. Washing & Drying Combine organic layers, wash with brine, and dry over Na2SO4. E->F G 7. Purification Filter and concentrate the solvent. Purify crude product via recrystallization or chromatography. F->G H 8. Characterization Analyze the final product using NMR, MS, and IR spectroscopy. G->H

Caption: A visual guide to the synthesis procedure.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydrazinylpyridine (1.09 g, 10.0 mmol). Add absolute ethanol (25 mL) and stir until the solid dissolves. To this solution, add 3-aminocrotononitrile (0.90 g, 11.0 mmol) followed by 3-4 drops of glacial acetic acid (~0.1 mL).

    • Rationale: A slight excess (1.1 eq) of the nitrile component is used to ensure the complete consumption of the more valuable hydrazine starting material. Acetic acid catalyzes the initial condensation step.

  • Thermal Reaction: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions, ensuring a reasonable reaction rate.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour. Use a mobile phase of 30-50% ethyl acetate in hexane. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

    • Rationale: Removing the reaction solvent simplifies the subsequent extraction process.

  • Partition the resulting oily residue between ethyl acetate (75 mL) and deionized water (50 mL) in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Collect the upper organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 40 mL).

    • Rationale: The product is significantly more soluble in ethyl acetate than in water. Multiple extractions ensure maximum recovery from the aqueous phase.

  • Combine all organic extracts and wash them with brine (1x 50 mL). Dry the organic layer over anhydrous sodium sulfate (~5 g), then filter to remove the drying agent.

    • Rationale: The brine wash removes residual water and some water-soluble impurities. Anhydrous sodium sulfate removes any remaining traces of water from the organic solvent.

  • Purification: Concentrate the dried organic solution using a rotary evaporator to obtain the crude product, which typically presents as a light brown or off-white solid.

    • Method A: Recrystallization: The crude solid can be purified by recrystallization from hot isopropanol or an ethyl acetate/hexane mixture. Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

    • Expected Yield: 75-85% (1.31 g - 1.48 g).

    • Appearance: Off-white to pale yellow crystalline solid.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound (CAS 19541-96-9), the following analytical data should be acquired.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ (ppm) ~8.25 (ddd, 1H, Pyridyl-H6)

    • δ (ppm) ~7.90 (td, 1H, Pyridyl-H4)

    • δ (ppm) ~7.75 (d, 1H, Pyridyl-H3)

    • δ (ppm) ~7.20 (ddd, 1H, Pyridyl-H5)

    • δ (ppm) ~5.70 (s, 1H, Pyrazolyl-H4)

    • δ (ppm) ~5.45 (s, 2H, -NH₂, broad)

    • δ (ppm) ~2.20 (s, 3H, -CH₃)

    • Rationale: The chemical shifts, splitting patterns, and integration values are unique to the target structure and confirm the successful formation of the pyrazole ring and the presence of all substituents.

  • Mass Spectrometry (ESI+):

    • m/z: 175.10 [M+H]⁺

    • Rationale: The observed mass-to-charge ratio for the protonated molecule corresponds to the calculated molecular weight (174.20 g/mol ) of the target compound.

  • Melting Point:

    • Literature values can be used for comparison.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By detailing the mechanistic rationale, safety procedures, and validation techniques, this application note serves as a complete guide for researchers requiring this valuable heterocyclic intermediate for their work in pharmaceutical and materials science.

References

  • Al-Mourabit, A., & El-Kaim, L. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 234–252. [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. HAL Open Science.
  • Landor, S. R., Landor, P. D., & Fomum, Z. T. (1977). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1, 1294-1298. [Link]

  • Toche, R. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Emary, T. I. (2010). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones. ResearchGate. [Link]

  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. [Link]

  • ChemBK. (2024). 3-Amino-3-methylacrylonitrile. ChemBK. [Link]

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Application Notes & Protocols: Evaluating the Neuroprotective Potential of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Derivatives in Neuroprotection

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature in many of these disorders is the progressive loss of neuronal structure and function.[1] The search for novel therapeutic agents that can protect neurons from damage and death is a critical area of research. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[2][3][4][5] Recent studies have highlighted the potential of specifically substituted pyrazoles in mitigating neuronal damage in various in vitro models.[2][4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine in a suite of in vitro neuroprotective assays. The protocols detailed herein are designed to be robust and reproducible, enabling the systematic evaluation of this compound's efficacy in protecting neuronal cells from common stressors implicated in neurodegeneration, such as oxidative stress and cytotoxicity.

Scientific Rationale and Experimental Strategy

The fundamental goal of these assays is to determine if pre-treatment with this compound can rescue neuronal cells from a toxic insult. The human neuroblastoma cell line, SH-SY5Y , is a widely used and well-characterized model in neurobiology research.[7][8][9] These cells can be maintained in an undifferentiated state or differentiated to exhibit a more mature neuronal phenotype, making them a versatile tool for initial neuroprotective screening.[8]

Our experimental workflow is designed to assess multiple facets of neuroprotection:

  • Cell Viability and Cytotoxicity: To determine if the compound can prevent cell death induced by a neurotoxin.

  • Apoptosis: To investigate if the compound inhibits the programmed cell death pathway.

  • Oxidative Stress: To measure the compound's ability to mitigate the damaging effects of reactive oxygen species (ROS).

This multi-assay approach provides a more complete picture of the compound's neuroprotective mechanism of action.

Experimental Workflow Overview

The general workflow for assessing the neuroprotective effects of this compound involves a pre-treatment strategy. This approach mimics a prophylactic treatment regimen where the compound is administered before the neuronal insult.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment Phase cluster_2 Endpoint Assays cluster_3 Data Analysis A Culture SH-SY5Y Cells B Seed Cells into 96-well Plates A->B C Pre-treat with This compound (Various Concentrations) B->C D Induce Neurotoxicity (e.g., H₂O₂ or Glutamate) C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Cytotoxicity) D->F G Caspase-3 Assay (Apoptosis) D->G H DCFH-DA Assay (ROS Levels) D->H I Measure Absorbance/ Fluorescence E->I F->I G->I H->I J Calculate & Plot Results I->J

Caption: General experimental workflow for neuroprotective assays.

Detailed Protocols

Cell Culture and Maintenance of SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is the foundational component of these assays. Proper cell culture technique is paramount for obtaining reliable and reproducible results.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

  • Seeding for Assays: For all assays, seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours before treatment.[10]

Preparation of this compound and Neurotoxin Solutions
  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations for pre-treatment. It is crucial to ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically <0.1%).[10]

  • Neurotoxin Preparation: Prepare fresh solutions of the chosen neurotoxin (e.g., hydrogen peroxide for oxidative stress or glutamate for excitotoxicity) in serum-free culture medium immediately before use.

Neuroprotective Assays

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[13][14]

Protocol:

  • After the pre-treatment and neurotoxin incubation period, carefully remove the culture medium.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubate the plate for 4 hours at 37°C.[11]

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Express cell viability as a percentage of the untreated control.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17]

Protocol:

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[10]

  • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[10]

  • The amount of formazan product formed is proportional to the amount of LDH released.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).[18]

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Caspase-3 is a key executioner caspase in the apoptotic pathway.[19] This assay measures the activity of caspase-3, providing a quantitative measure of apoptosis.

Protocol:

  • After treatment, lyse the cells according to the protocol provided with a commercial caspase-3 assay kit.

  • These kits typically provide a specific substrate for caspase-3 that, when cleaved, produces a fluorescent or colorimetric signal.[19]

  • For a fluorescent assay, the substrate Ac-DEVD-AMC is often used, which releases fluorescent AMC upon cleavage.[19]

  • Measure the fluorescence (excitation ~380 nm, emission ~440-460 nm) or absorbance using a microplate reader.[19]

  • The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to untreated controls.

This assay measures the levels of intracellular ROS. The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21][22]

Protocol:

  • After the pre-treatment and neurotoxin incubation, remove the culture medium and wash the cells with PBS.

  • Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30-45 minutes at 37°C, protected from light.[20][21][23]

  • Wash the cells again with PBS to remove excess dye.

  • Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[21]

  • Quantify the relative ROS levels as a percentage of the control group.[10]

Data Presentation and Interpretation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Neuroprotective Effect of this compound on Cell Viability and Cytotoxicity

Treatment GroupConcentration (µM)Cell Viability (% of Control)Cytotoxicity (% of Max LDH Release)
Control (Vehicle)-100 ± 5.25.1 ± 1.3
Neurotoxin Alone-45.3 ± 4.185.7 ± 6.8
Compound + Neurotoxin158.2 ± 3.962.4 ± 5.5
Compound + Neurotoxin1075.6 ± 6.335.1 ± 4.2
Compound + Neurotoxin5089.1 ± 5.818.9 ± 3.1

Table 2: Effect of this compound on Apoptosis and Oxidative Stress

Treatment GroupConcentration (µM)Relative Caspase-3 Activity (Fold Change)Relative ROS Levels (% of Control)
Control (Vehicle)-1.0 ± 0.1100 ± 8.7
Neurotoxin Alone-4.8 ± 0.5350.2 ± 25.1
Compound + Neurotoxin13.9 ± 0.4280.5 ± 21.3
Compound + Neurotoxin102.1 ± 0.3175.8 ± 15.9
Compound + Neurotoxin501.3 ± 0.2115.4 ± 12.6

Potential Mechanisms of Neuroprotection and Signaling Pathways

The neuroprotective effects of novel compounds are often mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt and MAPK/ERK pathways are two critical cascades known to play a significant role in neuronal survival and protection against various insults.[[“]][25][26][27][28][29][30][31][32][33]

  • PI3K/Akt Pathway: Activation of this pathway is a central mechanism for promoting cell survival and inhibiting apoptosis.[[“]][25][26] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival.[27]

  • MAPK/ERK Pathway: The ERK (Extracellular signal-Regulated Kinase) pathway is also crucial for cell survival and differentiation.[29][31] Sustained activation of ERK is often associated with neuroprotection.[31]

G cluster_0 Neuroprotective Signaling cluster_1 Neurotoxic Insult Compound 3-methyl-1-(pyridin-2-yl)- 1H-pyrazol-5-amine Receptor Cell Surface Receptor Compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis_Induction Induction of Apoptosis Apoptosis_Inhibition->Apoptosis_Induction Inhibits Neurotoxin Neurotoxin (e.g., H₂O₂) ROS ↑ ROS Neurotoxin->ROS ROS->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Potential PI3K/Akt signaling pathway activation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the neuroprotective potential of this compound. Positive results from these assays, demonstrating a dose-dependent increase in cell viability and a reduction in cytotoxicity, apoptosis, and oxidative stress, would provide strong evidence for its neuroprotective properties.

Further investigations could delve deeper into the specific molecular mechanisms by:

  • Western Blot Analysis: To confirm the phosphorylation and activation of key proteins in the PI3K/Akt and MAPK/ERK pathways.

  • Use of Specific Inhibitors: To confirm the involvement of these pathways in the observed neuroprotection.

  • Advanced Cellular Models: To validate the findings in more physiologically relevant models, such as primary neuronal cultures or iPSC-derived neurons.

By following these detailed protocols and considering the proposed future directions, researchers can effectively assess the therapeutic potential of this compound and contribute to the development of novel neuroprotective strategies.

References

  • )

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Application Notes and Protocols for the Evaluation of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors approved for clinical use.[1][2][3] The compound 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine represents a promising chemical entity within this class, and this document provides a comprehensive guide for its characterization as a kinase inhibitor.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a detailed framework for assessing the biochemical and cellular activity of this compound, explaining the rationale behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties and Handling

Before initiating biological assays, it is crucial to understand the physicochemical properties of this compound.

  • Molecular Formula: C₉H₁₀N₄

  • CAS Number: 19541-96-9[4]

  • Solubility: The solubility of the compound should be determined in aqueous buffers and organic solvents like DMSO. For biological assays, it is common practice to prepare a concentrated stock solution in 100% DMSO.

  • Stability: The stability of the compound in solution should be assessed under various storage conditions (e.g., temperature, light exposure) to ensure the integrity of the compound throughout the course of the experiments.

In Vitro Kinase Inhibition Assay

The initial step in characterizing a potential kinase inhibitor is to determine its activity against a purified enzyme in a biochemical assay. This allows for the direct measurement of the compound's ability to inhibit the kinase of interest and the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate (either a peptide or a protein) by a specific kinase. The inhibitory effect of this compound is quantified by measuring the decrease in substrate phosphorylation. Various detection methods can be employed, including radiometric assays using ³²P-ATP or non-radioactive methods such as fluorescence-based or luminescence-based assays.

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework that can be adapted for various kinases. As an example, we will consider a hypothetical evaluation against a tyrosine kinase.

Materials and Reagents:

  • This compound

  • Recombinant human kinase (e.g., c-Met)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates (white, low-volume)

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 1 nM).

    • Further dilute the compound solutions in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent-induced artifacts.

  • Assay Plate Preparation:

    • Add the diluted compound solutions to the wells of the assay plate.

    • Include control wells:

      • Positive control (no inhibition): DMSO vehicle only.

      • Negative control (100% inhibition): A known potent inhibitor of the target kinase or no enzyme.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Add the kinase/substrate mixture to each well of the assay plate.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

    • Prepare an ATP solution in the kinase assay buffer. The concentration of ATP should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to each well.

  • Reaction Incubation and Termination:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Terminate the kinase reaction by adding a stop solution or proceeding directly to the detection step, depending on the assay kit used.

  • Signal Detection:

    • Add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.

    • Incubate the plate as required for the detection reagent.

    • Measure the signal (e.g., luminescence) using a plate reader.

Data Analysis and Presentation

The raw data from the plate reader is used to calculate the percent inhibition for each compound concentration. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using a suitable software package (e.g., GraphPad Prism).

Hypothetical Data Presentation:

Kinase TargetIC50 (nM)
c-Met85
VEGFR2150
EGFR>10,000
JAK2750
CDK2>10,000

This table provides a clear summary of the compound's potency and selectivity against a panel of kinases.

Cell-Based Kinase Inhibition Assay

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate a compound's activity.[5][6][7][8] These assays assess the ability of the compound to cross the cell membrane, engage its target kinase within the cell, and inhibit its downstream signaling pathways.

Principle of the Assay

Cell-based kinase assays typically measure the phosphorylation status of a downstream substrate of the target kinase.[9] Inhibition of the kinase by this compound will lead to a decrease in the phosphorylation of its substrate. This can be detected using various methods, such as Western blotting, ELISA, or flow cytometry, with phospho-specific antibodies.

Experimental Protocol: Western Blotting for Phospho-Substrate

This protocol describes how to assess the inhibition of a specific signaling pathway in cells treated with the compound.

Materials and Reagents:

  • Cancer cell line expressing the target kinase (e.g., a cell line with amplified c-Met)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 2-24 hours). Include a DMSO vehicle control.

    • If the kinase is activated by a ligand, stimulate the cells with the appropriate ligand for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the image using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualization of Experimental Workflow

G cluster_invitro In Vitro Kinase Assay Workflow cluster_cell Cell-Based Assay Workflow (Western Blot) prep_compound Compound Preparation & Dilution plate_setup Assay Plate Setup prep_compound->plate_setup kinase_reaction Kinase Reaction Initiation plate_setup->kinase_reaction incubation Reaction Incubation kinase_reaction->incubation detection Signal Detection incubation->detection data_analysis Data Analysis (IC50) detection->data_analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE & Western Blot cell_lysis->sds_page detection_wb Chemiluminescent Detection sds_page->detection_wb analysis_wb Densitometry Analysis detection_wb->analysis_wb

Caption: High-level workflows for in vitro and cell-based kinase inhibition assays.

Signaling Pathway Context

To better understand the potential cellular effects of this compound, it is helpful to visualize its potential target in the context of a signaling pathway. For instance, if the compound inhibits c-Met, it would block the downstream signaling cascades that promote cell proliferation, survival, and migration.

Representative Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS inhibitor 3-methyl-1-(pyridin-2-yl)- 1H-pyrazol-5-amine inhibitor->cMet inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound as a kinase inhibitor. By following these methodologies, researchers can obtain reliable data on the compound's biochemical potency, cellular activity, and selectivity. This information is critical for guiding further preclinical development and understanding the therapeutic potential of this promising pyrazole-based compound.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Mand, A. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161729.
  • Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161729.
  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[7][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310.

  • RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[7][8]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Retrieved from [Link]

  • El-Gamal, S. M., et al. (n.d.).
  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PubMed. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

Application Notes & Protocols: Cell-Based Assays for Characterizing the Activity of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of pyrazole are integral to numerous therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[1][4] The compound of interest, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, belongs to this versatile class. Its structural features—a substituted pyrazole core linked to a pyridine ring—suggest a high probability of interaction with key regulators of cellular signaling.

Extensive research has demonstrated that pyrazole-based molecules frequently function as inhibitors of protein kinases, a critical class of enzymes that regulate nearly all aspects of cell life.[1][4][5] Kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases are common targets for pyrazole derivatives, making kinase inhibition a primary hypothesis for the mechanism of action of this compound.[3][5] However, the chemical versatility of the pyrazole scaffold also allows for interactions with other important target classes, including G-Protein Coupled Receptors (GPCRs), ion channels, and nuclear receptors.[6][7][8][9]

This document provides a comprehensive guide for researchers to systematically characterize the cellular activity of this compound. The protocols herein describe a tiered approach, beginning with broad primary screening assays to assess cytotoxicity and general kinase activity, followed by more specific secondary assays to dissect effects on key signaling pathways, and concluding with exploratory assays for alternative target classes.

Part 1: Foundational Assays for Initial Activity Profiling

A logical first step in characterizing a novel compound is to establish its general effect on cell viability and to screen for broad-spectrum kinase inhibitory activity. These foundational assays provide the necessary context for interpreting data from more targeted downstream experiments.

General Cytotoxicity and Proliferation Assay (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A reduction in formazan production is indicative of either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect). This assay is crucial for determining the concentration range at which the compound affects cell viability, allowing for the differentiation between targeted anti-proliferative effects and non-specific toxicity in subsequent assays.

Experimental Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase, ensuring cell viability is >95% via Trypan Blue exclusion.

    • Dilute the cell suspension in complete culture medium to a pre-determined optimal density (e.g., 5,000–10,000 cells/well for most cancer cell lines).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., from 100 µM to 1 nM). A 10-point, 3-fold dilution series is recommended.

    • Add 1 µL of each compound dilution to the appropriate wells in triplicate. Include DMSO-only wells as a vehicle control.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, 5% CO₂, allowing for formazan crystal formation.

  • Solubilization and Data Acquisition:

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[10]

    • Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Broad-Spectrum Kinase Inhibition Profiling

Scientific Rationale: Given the prevalence of kinase inhibition among pyrazole derivatives, a broad-spectrum kinase panel is an efficient method to determine if this compound has activity against this target class. These assays are typically performed in a cell-free, biochemical format using purified recombinant kinases. However, cell-based formats that measure the phosphorylation of a generic substrate can also provide an initial indication of kinase-inhibitory potential.

A recommended approach is to use a service provider that offers large-scale kinase panel screening (e.g., Eurofins DiscoverX, Reaction Biology). Alternatively, an in-house assay can be developed using a platform like the Promega ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

Workflow for Kinase Panel Screening:

G

Data Presentation: Results from kinase panel screening are typically presented as percent inhibition at one or two fixed concentrations. Follow-up dose-response experiments for active "hits" will yield IC₅₀ values.

Table 1: Hypothetical Kinase Screening Data

Target Kinase% Inhibition at 1 µMIC₅₀ (nM)Kinase Family
CDK2/Cyclin A95%25CMGC
JAK288%75Tyrosine Kinase
Aurora A75%150Serine/Threonine
SRC20%> 10,000Tyrosine Kinase
EGFR15%> 10,000Tyrosine Kinase

Part 2: Secondary Assays for Pathway-Specific Activity

Based on the initial screening results, secondary assays are employed to confirm on-target activity within a cellular context and to elucidate the specific signaling pathways affected. The hypothetical data above suggests activity against CDKs and JAKs, which are common targets for pyrazole compounds.[3][5]

Cell Cycle Analysis via Flow Cytometry

Scientific Rationale: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[5] Inhibition of key CDKs, such as CDK2, leads to arrest at specific phases of the cell cycle (e.g., G1/S or G2/M). Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content. An accumulation of cells in a particular phase following treatment with the compound provides strong evidence of CDK inhibition.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HCT116 colon cancer cells) in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • After 24 hours, treat the cells with this compound at concentrations around the GI₅₀ value (e.g., 0.5x, 1x, and 5x GI₅₀) for 24 hours. Include a vehicle control (DMSO).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and pellet them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

Data Analysis and Interpretation: The DNA content will be displayed as a histogram. Gating will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound-induced increase in the G1 population, for example, would suggest inhibition of CDK4/6 or CDK2.

G

Western Blot Analysis of Phospho-STAT3

Scientific Rationale: The Janus Kinase (JAK) family of tyrosine kinases is a critical component of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors to the nucleus to regulate gene expression.[3] Upon receptor activation, JAKs phosphorylate themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus. A key downstream marker of JAK activity is the phosphorylation of STAT3 (p-STAT3). A reduction in p-STAT3 levels in response to compound treatment is a direct indicator of JAK inhibition.

Experimental Protocol:

  • Cell Culture and Stimulation:

    • Culture a relevant cell line (e.g., TF-1 or HEL cells, which have constitutively active JAK/STAT signaling, or cytokine-starved cells like HeLa that can be stimulated).

    • Treat cells with the test compound for 1-2 hours.

    • If necessary, stimulate the cells with a cytokine (e.g., IL-6 or Oncostatin M) for 15-30 minutes to induce STAT3 phosphorylation.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Analysis and Interpretation: Quantify the band intensities for p-STAT3 and total STAT3. A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition of the JAK/STAT pathway.

G

Part 3: Exploratory Assays for Alternative Target Classes

While kinases are the most probable targets, a comprehensive profile of this compound should include assays for other major drug target families.

GPCR Activity Screening (Calcium Flux Assay)

Scientific Rationale: Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[13] Calcium flux assays provide a high-throughput method to screen for agonists or antagonists of these receptors. Cells are loaded with a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence upon binding to free calcium. A compound that triggers a calcium signal may be a GPCR agonist, while a compound that blocks the signal from a known agonist may be an antagonist.

Experimental Protocol:

  • Cell Preparation: Use a cell line endogenously expressing a Gq-coupled receptor or one engineered to do so (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • Agonist Mode: Add the test compound directly to the dye-loaded cells and measure the fluorescence signal over time using a plate reader with an integrated fluidics dispenser (e.g., FLIPR or FlexStation).

    • Antagonist Mode: Pre-incubate the cells with the test compound for a defined period, then add a known agonist for the receptor and measure the fluorescence response.

  • Data Analysis: A transient increase in fluorescence indicates a calcium flux. In antagonist mode, a reduction in the agonist-induced signal indicates inhibitory activity.

Ion Channel Activity (Membrane Potential Assay)

Scientific Rationale: Ion channels are critical for maintaining cellular membrane potential.[14] Their modulation can be detected using fluorescent voltage-sensitive dyes. These dyes change their fluorescence intensity in response to changes in membrane potential. This assay can detect compounds that either open (depolarize) or block (prevent depolarization) ion channels. Some pyrazole compounds have been shown to inhibit TRPC and Orai channels.[6][8]

Experimental Protocol:

  • Cell Preparation: Use a cell line expressing the ion channel of interest (e.g., HEK-293 cells expressing a specific potassium or calcium channel).

  • Dye Loading: Load cells with a membrane potential-sensitive dye according to the manufacturer's protocol.

  • Assay Procedure:

    • Establish a baseline fluorescence reading.

    • Add the test compound and monitor for changes in fluorescence, which would indicate direct channel modulation.

    • Alternatively, to screen for blockers, add the test compound before adding a known channel activator (e.g., high potassium solution for potassium channels) and measure the inhibition of the expected fluorescence change.

  • Data Analysis: Quantify the change in fluorescence relative to controls to determine if the compound acts as a channel modulator.

Nuclear Receptor Activity (Reporter Gene Assay)

Scientific Rationale: Nuclear receptors are ligand-activated transcription factors.[9][15][16] Upon ligand binding, they translocate to the nucleus and regulate gene expression. A reporter gene assay is the most common method for screening nuclear receptor modulators. In this system, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing response elements for a specific nuclear receptor. An increase or decrease in reporter gene expression indicates that the compound is acting as an agonist or antagonist, respectively.

Experimental Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK-293T or HeLa) with two plasmids: one expressing the nuclear receptor of interest (e.g., PPARγ or FXR) and a second reporter plasmid.

  • Cell Treatment: Seed the transfected cells and treat them with the test compound for 18-24 hours.

  • Agonist/Antagonist Mode:

    • Agonist: Measure reporter activity directly after treatment.

    • Antagonist: Co-treat cells with the test compound and a known agonist for the receptor.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter enzyme activity using a luminometer or spectrophotometer according to the specific assay kit instructions.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content. Compare the signal from treated cells to vehicle-treated cells to determine agonist or antagonist activity.

Conclusion and Forward Look

The systematic application of the cell-based assays detailed in this guide will enable a thorough characterization of the biological activity of this compound. By progressing from broad, foundational screens to specific, pathway-focused secondary and exploratory assays, researchers can build a comprehensive pharmacological profile of the compound. This tiered approach ensures an efficient use of resources while providing a robust, self-validating dataset that can confidently guide further preclinical development, from lead optimization to in vivo efficacy studies. The inherent versatility of the pyrazole scaffold warrants a multi-faceted investigation, and the protocols provided herein offer a clear and logical path to uncovering the therapeutic potential of this promising molecule.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Chemical Screening of Nuclear Receptor Modulators. (n.d.). MDPI. [Link]

  • Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound. (2009). PubMed. [Link]

  • Nuclear Receptor Assay Services. (n.d.). Reaction Biology. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. (2023). PMC - PubMed Central - NIH. [Link]

  • Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. (2024). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). MDPI. [Link]

  • Structure of pharmacological inhibitors of calcium channels and... (n.d.). ResearchGate. [Link]

  • Multi omics by LC-MS/MS to search small molecule ligands of nuclear receptors to control transcription of pharmaceutical active proteins for drug discovery. (n.d.). OAText. [Link]

  • Targeting Nuclear Receptors with Marine Natural Products. (n.d.). MDPI. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]

  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. (2024). PubMed. [Link]

  • Ion Channels as a Potential Target in Pharmaceutical Designs. (2023). MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • How ligands illuminate GPCR molecular pharmacology. (n.d.). PMC - NIH. [Link]

  • Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. (2020). PubMed. [Link]

  • Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III). (n.d.). PubMed. [Link]

  • Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). PubMed. [Link]

  • 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a novel heterocyclic small molecule. Drawing from the broad pharmacological potential of pyrazole derivatives, which includes kinase inhibition, neuroprotection, and anti-inflammatory effects, this document outlines a strategic, multi-tiered approach to characterizing its activity and safety in living organisms.[1][2][3] The protocols herein are designed to be adaptable, scientifically robust, and aligned with regulatory expectations for early-stage drug development, providing a foundational framework for researchers to build upon. All procedures must be conducted in compliance with Good Laboratory Practice (GLP) regulations as mandated by the FDA (21 CFR Part 58) to ensure data integrity and reliability for potential regulatory submissions.[4][5]

Introduction: Scientific Rationale and Strategic Overview

This compound belongs to the pyrazole class of compounds, a scaffold known for its diverse biological activities.[3] Structurally similar compounds have demonstrated effects ranging from neuroprotection in models of cerebral ischemia to potent kinase inhibition relevant to oncology.[1][2] Given this landscape, the initial in vivo assessment of this novel molecule should be systematic, beginning with fundamental tolerability and pharmacokinetic characterization before proceeding to efficacy studies in relevant disease models.

This guide is structured to follow a logical progression for preclinical investigation, as depicted in the workflow below. This approach ensures that critical data on safety and drug disposition are gathered before committing resources to more complex and costly efficacy models.

Preclinical_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Expanded Safety & IND-Enabling Studies A Compound Formulation & Solubility/Stability Testing B Acute Toxicity & Dose Range Finding (MTD Determination) A->B C Pharmacokinetic (PK) Profiling (Single Dose) B->C D Selection of Relevant In Vivo Disease Model (e.g., Xenograft, tMCAO) C->D Go/No-Go Decision (Based on PK/Tox Profile) E Pharmacodynamic (PD) Assay Development & Validation D->E F Efficacy & Dose-Response Study E->F G Sub-chronic Toxicology (e.g., 7- or 28-day repeat dose) F->G Demonstrated Efficacy H Safety Pharmacology G->H I Metabolite Identification H->I

Caption: High-level workflow for the in vivo evaluation of a novel small molecule.

Foundational In Vivo Assessment

The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic parameters of this compound. These studies are prerequisites for designing meaningful efficacy experiments.

Formulation and Vehicle Selection

The choice of vehicle for administration is a critical first step and depends on the physicochemical properties of the compound and the intended route of administration.

Protocol 1: Vehicle Screening and Formulation

  • Solubility Assessment: Determine the solubility of the test compound in a panel of common, biocompatible vehicles (e.g., saline, 5% DMSO in saline, 0.5% methylcellulose, polyethylene glycol 400).

  • Formulation Preparation: Prepare a stock solution at the highest desired concentration. For oral (p.o.) administration, a suspension in 0.5% methylcellulose is often a suitable starting point. For intravenous (i.v.) administration, a solution in a vehicle like 10% DMSO / 40% PEG400 / 50% saline may be appropriate.

  • Stability Check: Ensure the compound remains stable in the chosen formulation for the duration of the experiment. This can be assessed by HPLC analysis of the formulation at time zero and after a set period (e.g., 4-24 hours) at room temperature.

  • Documentation: Meticulously document the final vehicle composition, preparation method, and stability data.

Acute Toxicity and Dose Range-Finding

The objective is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. This information is essential for selecting dose levels for subsequent studies.[5][6]

Protocol 2: Acute Toxicity Study in Rodents (e.g., Mice)

  • Animal Model: Use a standard strain of healthy, young adult mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females. A typical starting group size is 3-5 animals per dose level.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage). A common starting dose might be 10 mg/kg, escalating in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Clinical Observations: Monitor animals intensively for the first 4-6 hours post-dose, and then at least twice daily for up to 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

  • Body Weight: Measure and record the body weight of each animal just before dosing and daily thereafter. A sustained body weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is typically defined as the highest dose at which no mortality and no more than a 10% mean body weight loss is observed, with all clinical signs being reversible.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible organ abnormalities.

Parameter Observation/Measurement Common Toxicity Indicators
Clinical Signs Posture, activity level, grooming, convulsions, etc.Hunched posture, lethargy, piloerection
Body Weight Daily measurement>15% sustained loss from baseline
Mortality SurvivalAny death attributed to the compound
Gross Pathology Organ color, size, texture at necropsyDiscoloration, swelling, lesions
Pharmacokinetic (PK) Profiling

A PK study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound. This is fundamental to understanding drug exposure and informing the dosing regimen for efficacy studies.[6]

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use catheterized rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling from the same animal. This reduces animal usage and inter-animal variability.

  • Dosing: Administer a single dose of this compound. Include both an intravenous (i.v.) group (e.g., 1-2 mg/kg) and an oral (p.o.) group (e.g., 10 mg/kg). The i.v. group is essential for determining bioavailability.

  • Blood Sampling: Collect blood samples (typically ~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points. A typical schedule might be:

    • IV: 0 (predose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: 0 (predose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the speed of absorption
AUC Area Under the plasma concentration-time CurveRepresents total drug exposure
t1/2 Half-lifeTime for plasma concentration to decrease by 50%
CL ClearanceRate of drug elimination from the body
Vd Volume of DistributionExtent of drug distribution into tissues
F% Bioavailability (p.o.)Fraction of the oral dose that reaches systemic circulation

Efficacy and Pharmacodynamic (PD) Studies

Once a safe dose range and favorable PK profile are established, the next step is to evaluate the compound's efficacy in a relevant disease model. The choice of model is paramount and should be based on the hypothesized mechanism of action.[7]

Example Application: Evaluation as a Kinase Inhibitor in an Oncology Model

Based on the known activities of pyrazole derivatives, a plausible hypothesis is that this compound functions as a kinase inhibitor.[2][8] The following protocols are tailored for this application.

Kinase_Inhibitor_PD_Workflow A In Vivo Dosing of Tumor-Bearing Mice B Tumor & Plasma Collection at Tmax A->B C Tumor Lysate Preparation B->C D Western Blot or ELISA for Phospho-Target & Total Target C->D E Quantification of Target Inhibition D->E F Correlation with Plasma Drug Concentration E->F

Sources

Application Note: Evaluating the Antioxidant Capacity of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant capacity of the novel heterocyclic compound, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. We delve into the scientific rationale for investigating pyrazole derivatives as antioxidants, present detailed, step-by-step protocols for two universally accepted assays—the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays—and provide guidance on data analysis and interpretation. This application note emphasizes the causality behind experimental choices, ensuring a robust and reproducible assessment of antioxidant potential.

Introduction: The Rationale for Pyrazole-Based Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Consequently, the discovery of novel antioxidant agents is a cornerstone of modern drug development.

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The antioxidant potential of this class is of growing interest.[2][3] Structurally similar compounds, such as 5-aminopyrazoles and pyrazolol derivatives, have demonstrated significant free radical scavenging capabilities in various in vitro assays.[4][5][6] The presence of the 5-amino group on the pyrazole ring in This compound suggests a high potential for hydrogen atom or electron donation, a key mechanism for neutralizing free radicals. This document outlines the necessary protocols to rigorously quantify this potential.

Foundational Principles of Antioxidant Assays

To achieve a comprehensive antioxidant profile, it is crucial to employ more than one assay. This is because different assays operate via distinct chemical mechanisms, primarily Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). The DPPH and ABTS assays are complementary, widely used methods that provide a robust initial screening.

  • The DPPH Assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7] The DPPH radical has a deep violet color, which is neutralized to a pale yellow upon reduction. The degree of color change, measured by the decrease in absorbance around 517 nm, is directly proportional to the compound's radical scavenging activity.[7][8]

  • The ABTS Assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through oxidation with potassium persulfate.[9] Antioxidants in the sample reduce the pre-formed ABTS•+, causing the solution to decolorize. This reduction in absorbance, measured at 734 nm, is proportional to the antioxidant's potency.[9][10] This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[9]

Experimental Workflow Overview

A systematic approach is essential for obtaining reliable and reproducible data. The overall workflow involves preparing the test compound and controls, executing the antioxidant assays in parallel, and finally, analyzing the spectrophotometric data to determine key antioxidant metrics.

G cluster_prep Preparation cluster_assays Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Compound Test Compound Stock (this compound) Serial Serial Dilutions Compound->Serial Control Positive Control Stock (Ascorbic Acid or Trolox) Control->Serial DPPH_Assay DPPH Assay Protocol Serial->DPPH_Assay ABTS_Assay ABTS Assay Protocol Serial->ABTS_Assay Spectro Spectrophotometric Reading (DPPH: 517 nm, ABTS: 734 nm) DPPH_Assay->Spectro ABTS_Assay->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50 TEAC Calculate TEAC (for ABTS) Calc->TEAC

Caption: High-level experimental workflow for antioxidant capacity assessment.

Detailed Experimental Protocols

These protocols are optimized for a 96-well microplate format, which facilitates high-throughput analysis of multiple concentrations.

Protocol 1: DPPH Radical Scavenging Assay

A. Rationale This protocol is designed to measure the capacity of the test compound to act as a hydrogen/electron donor to the stable DPPH radical. A positive control, such as Ascorbic Acid, is run in parallel to validate the assay's performance.

B. Materials and Reagents

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic Acid (or Trolox) as a positive control

  • Methanol (HPLC grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer

C. Step-by-Step Methodology

  • Preparation of DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.

    • Stir the solution in the dark for 30 minutes.

    • Adjust the solution with methanol so that its absorbance at 517 nm is approximately 1.0 ± 0.1.

    • This solution must be prepared fresh daily and kept protected from light.

  • Preparation of Test Compound and Control Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.

    • Perform serial dilutions of each stock solution to create a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the DPPH working solution.

    • Add 100 µL of the different concentrations of the test compound or the positive control to their respective wells.

    • For the blank (control) wells, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Protocol 2: ABTS Radical Cation Decolorization Assay

A. Rationale This protocol measures the ability of the test compound to scavenge the pre-formed ABTS radical cation. Trolox, a water-soluble analog of Vitamin E, is used as the standard to which the test compound's activity is compared, allowing for the calculation of Trolox Equivalent Antioxidant Capacity (TEAC).[9]

B. Materials and Reagents

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer

C. Step-by-Step Methodology

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in a 1:1 ratio (v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step is critical for the complete generation of the radical cation.[11]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Trolox Standard Solutions:

    • Prepare a 1 mg/mL stock solution of the test compound in the same solvent used for the ABTS•+ working solution.

    • Create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Prepare a Trolox standard curve by making several dilutions (e.g., from 15 to 200 µM).

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or Trolox standards to their respective wells.

    • For the blank (control), add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6-10 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

Data Analysis and Presentation

A. Calculation of Scavenging Activity For both assays, the percentage of radical scavenging activity is calculated using the following formula:[7][12]

Scavenging Activity (%) = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the blank (radical solution without the test compound).

  • Asample is the absorbance of the radical solution with the test compound.

B. Determination of IC₅₀ The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the free radicals. It is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound. A lower IC₅₀ value signifies higher antioxidant activity.

C. Trolox Equivalent Antioxidant Capacity (TEAC) For the ABTS assay, a standard curve is generated by plotting the percentage inhibition against the concentration of the Trolox standards. The TEAC value of the test compound is then calculated from the linear regression equation of this curve and is typically expressed as µM of Trolox equivalents per µg or µM of the test compound.

D. Data Presentation Quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundAssayIC₅₀ (µg/mL)TEAC (µM TE/µM compound)
This compound DPPHExperimental ValueN/A
ABTSExperimental ValueExperimental Value
Ascorbic Acid (Control) DPPHExperimental ValueN/A
Trolox (Control) ABTSExperimental Value1.00 (by definition)

Proposed Antioxidant Mechanism

The antioxidant activity of this compound is likely mediated by the 5-amino (-NH₂) group. This electron-rich functional group can readily donate a hydrogen atom to a free radical (like DPPH•), thereby neutralizing it. The resulting radical on the amine nitrogen can be stabilized by resonance delocalization across the pyrazole ring system.

Caption: Proposed mechanism of DPPH radical scavenging by the test compound.

References

  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ABTS decolorization assay – in vitro antioxidant capacity Source: Protocols.io URL: [Link]

  • Title: Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity Source: PubMed URL: [Link]

  • Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Experimental protocol of DPPH assay to assess the antioxidant activity of EOs Source: ResearchGate URL: [Link]

  • Title: ABTS decolorization assay – in vitro antioxidant capacity v1 Source: ResearchGate URL: [Link]

  • Title: Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-Pyrimidine Derivatives Containing Imidazo(1,2-a) Pyridine Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: ABTS Antioxidant Capacity Assay Source: G-Biosciences URL: [Link]

  • Title: DPPH Antioxidant Assay Source: G-Biosciences URL: [Link]

  • Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: MDPI URL: [Link]

  • Title: ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Genesis and development of DPPH method of antioxidant assay Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Current progress on antioxidants incorporating the pyrazole core Source: ResearchGate URL: [Link]

  • Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: PubMed URL: [Link]

  • Title: Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent Source: PubMed URL: [Link]

  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: National Institutes of Health (NIH) URL: [Link]

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analytical methods for 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a key heterocyclic building block in modern drug discovery.[1][2][3] We present two robust, validated analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmatory analysis. The protocols are designed for researchers, analytical chemists, and quality control professionals, with a focus on the scientific rationale behind method development choices, adherence to validation standards, and practical implementation.

Introduction and Analytical Rationale

This compound is a compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[2][3] The structural combination of a pyrazole ring and a pyridine moiety makes it a privileged pharmacophore. Accurate and precise quantification of this amine is paramount throughout the drug development lifecycle, from ensuring the purity of starting materials and intermediates to performing stability studies and characterizing final active pharmaceutical ingredients (APIs).[4][5][6]

The selection of an appropriate analytical method is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for speed versus sensitivity. This guide details two complementary techniques that cover the majority of analytical needs for this compound.

Physicochemical Properties of the Analyte

Understanding the fundamental properties of the analyte is the cornerstone of effective method development. These properties dictate choices regarding solvent selection, column chemistry, and detection parameters.

PropertyValueSource / Comment
Chemical Name This compoundIUPAC
CAS Number 19541-96-9[7]
Molecular Formula C₉H₁₀N₄[7]
Molecular Weight 174.20 g/mol [8]
Form Solid
Predicted logP 0.9 - 1.5Calculated (Indicates moderate polarity)
Predicted pKa ~4.5 (pyridinium), ~6.0 (amino)Calculated (Indicates basic nature)
UV Absorbance Expected strong absorbance due to aromatic systems-

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse method for quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness. For a moderately polar molecule like our target analyte, a C18 stationary phase provides excellent retention and separation from potential impurities.

Scientific Basis for Method Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which effectively retains the analyte through interactions with its non-polar regions. This is the most common and versatile reversed-phase column.[4][9]

  • Mobile Phase Strategy: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol. The aqueous phase is acidified with a small amount of formic acid. This serves two critical purposes:

    • It protonates the basic nitrogen atoms on the pyridine and pyrazole rings, ensuring a consistent ionic state and preventing peak tailing.

    • It improves the retention of the protonated, more polar analyte on the non-polar C18 column.

  • Detector Wavelength Selection: A photodiode array (PDA) detector is used to scan across a range of wavelengths to determine the absorbance maximum (λ-max) of the analyte, ensuring the highest sensitivity for quantification. Based on the conjugated aromatic systems, a λ-max is expected in the 220-280 nm range.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Bulk Sample HPLC HPLC System Setup (Column, Gradient, Temp) Sample->HPLC Std Prepare Stock & Working Standards Std->HPLC MobilePhase Prepare Mobile Phases MobilePhase->HPLC Inject Inject Standards & Samples HPLC->Inject Acquire Data Acquisition (PDA) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Report Generate Final Report Quantify->Report

Caption: General workflow for quantitative analysis by HPLC.

Detailed Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a binary pump, degasser, autosampler, column thermostat, and PDA detector.

  • Analytical balance.

  • Sonicator.

Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade, >99%).

  • Deionized water (18.2 MΩ·cm).

  • Volumetric flasks and pipettes.

  • HPLC vials.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (Verify λ-max)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Calibration Standards (5-150 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution. A typical range would be 5, 20, 50, 100, and 150 µg/mL.[9]

  • Sample Preparation (100 µg/mL nominal): Accurately weigh ~10 mg of the bulk sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. Sonicate for 5 minutes if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Sequence:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the sample preparations.

  • Data Processing: Plot the peak area of the analyte against the concentration for the calibration standards. Perform a linear regression to obtain the calibration curve and correlation coefficient (r²). Use the regression equation to calculate the concentration of the analyte in the sample preparations.

Method Validation Summary (ICH Q2(R1) Guidelines)

All new analytical methods must be validated to prove their suitability.[6] The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis (PDA), no interfering peaks at the analyte retention time in blank/placebo.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999.[9]
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the test concentration.
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery of spiked samples.[6]
Precision (%RSD) Agreement among a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[5][9]
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.[6]
Robustness Capacity to remain unaffected by small method variations (e.g., ±0.1 mL/min flow, ±2°C temp).%RSD of results should remain within system suitability limits.[9]

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (e.g., plasma) or trace impurity profiling, LC-MS/MS is the gold standard.[10][11]

Scientific Basis for Method Design
  • Principle: This technique couples the separation power of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this analyte. The basic nitrogen atoms are readily protonated in the acidic mobile phase, forming a stable positive ion ([M+H]⁺).[10]

  • Detection (Multiple Reaction Monitoring - MRM): MRM provides exceptional selectivity. The first quadrupole (Q1) is set to isolate only the protonated molecular ion of our analyte (the precursor ion). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This precursor → product ion transition is unique to the analyte, virtually eliminating matrix interference.

Decision Logic: HPLC-UV vs. LC-MS/MS

Method_Choice Start Define Analytical Need Matrix Sample Matrix? Start->Matrix Concentration Expected Concentration? Matrix->Concentration Simple (e.g., Bulk Drug) LCMS Use LC-MS/MS Method Matrix->LCMS Complex (e.g., Plasma, Tissue) HPLC Use RP-HPLC-UV Method Concentration->HPLC High (µg/mL - mg/mL) Concentration->LCMS Low (pg/mL - ng/mL)

Caption: Decision tree for selecting the appropriate analytical method.

Detailed Protocol: LC-MS/MS

Instrumentation:

  • UHPLC/HPLC system.

  • Triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Same as the HPLC-UV method. Volatile buffers like formic acid or ammonium formate are essential for MS compatibility.

MS/MS Parameters (Example):

ParameterSetting
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 175.1 ([M+H]⁺)
Product Ion (Q3) To be determined via infusion/tuning
Collision Energy (CE) To be optimized for maximum product ion intensity
Dwell Time 100 ms
Drying Gas Temp 350 °C
Nebulizer Pressure 45 psi

Procedure:

  • Analyte Tuning: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the exact mass of the precursor ion ([M+H]⁺) and to optimize the collision energy to find the most stable and abundant product ion for the MRM transition.

  • Standard and Sample Preparation: Prepare standards and samples as in the HPLC method, but dilute to a much lower concentration range (e.g., 0.1 - 100 ng/mL). For biological samples, a protein precipitation step (e.g., adding 3 parts cold acetonitrile to 1 part plasma) followed by centrifugation is a common and effective cleanup procedure.[12]

  • Analysis: Perform the analysis using the optimized LC and MS/MS conditions.

  • Data Processing: Quantify using the peak area ratio of the analyte to an internal standard (ideally a stable isotope-labeled version of the analyte).

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]

  • 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine. (n.d.). PubChem.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. (2023).
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph. (n.d.).
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. (2023). ResearchGate. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook.
  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. (2024). An-Najah University Journal for Research.
  • 3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis. (2025). ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. [Link]

  • Analytical Methods. (n.d.). RSC Publishing.
  • 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine. (n.d.). SpectraBase.
  • 3-Methyl-1H-Pyrazolo[3,4-B]Pyridin-5-Amine TCI Analytical reagent. (n.d.). AMI Scientific.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. (n.d.). eurl-pesticides.eu.
  • 3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine. (n.d.). BLDpharm.
  • Pyrazoles database - synthesis, physical properties. (n.d.). ChemSynthesis.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). (n.d.). Cheméo.
  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework. (2022). Analytical and Bioanalytical Chemistry Research.
  • Analytical Methods. (2025). Semantic Scholar.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Wiley.

Sources

Application Notes and Protocols for the Screening of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Aminopyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form the core of a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic amine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, neuroprotective, anti-inflammatory, and potent anticancer properties.[3][4] A significant portion of the therapeutic efficacy of pyrazole-containing molecules stems from their activity as protein kinase inhibitors.[5][6][7] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many human diseases, particularly cancer.

The compound of interest, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS No: 19541-96-9), belongs to the aminopyrazole class. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs strongly suggest its potential as a kinase inhibitor. The aminopyrazole core is known to interact with the ATP-binding pocket of various kinases, making it a prime candidate for screening against this enzyme class.[1][8] This document provides a comprehensive guide for the initial characterization and screening of this compound, with a focus on its potential as a kinase inhibitor. The protocols provided herein are robust, adaptable, and grounded in established methodologies for similar chemical entities.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of a compound is paramount for the design of reliable in vitro assays. For this compound, while specific experimental data is limited, we can infer probable characteristics from related aminopyrazole derivatives.[9][10][11]

PropertyPredicted/Inferred ValueConsiderations for Screening
Molecular Weight 174.20 g/mol Low molecular weight is favorable for drug-likeness.
Solubility Predicted to be moderately soluble in aqueous buffers.It is crucial to experimentally determine the solubility in assay buffers to avoid compound precipitation. Start by preparing a high-concentration stock solution in 100% DMSO.
Stability Likely stable under standard assay conditions.Assess stability in assay buffer over the time course of the experiment, especially if pre-incubation steps are lengthy.
Lipophilicity (LogP) Moderately lipophilic.This property can influence cell permeability and non-specific binding.

Protocol for Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • For assays, create intermediate dilutions in 100% DMSO before the final dilution into aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects on enzyme activity and cell health.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the prevalence of kinase inhibition among aminopyrazole-containing compounds, a primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases.[6][7] The aminopyrazole scaffold can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.[12]

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_1 Kinase 1 Receptor_Tyrosine_Kinase->Kinase_1 Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates Substrate_Protein Substrate Protein Kinase_2->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cell_Proliferation Leads to Compound 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine Compound->Kinase_2 Inhibits ATP ATP ATP->Kinase_2

Figure 1: Hypothesized mechanism of action for this compound as a kinase inhibitor.

Drug Discovery Screening Workflow

A systematic approach is essential for the efficient evaluation of a novel compound. The proposed workflow begins with a broad biochemical screen to identify potential kinase targets, followed by cell-based assays to confirm cellular potency and on-target effects.

Screening_Workflow Start Start: 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine Biochemical_Screen Primary Screen: Biochemical Kinase Assay Panel Start->Biochemical_Screen Hit_Identification Hit Identification Biochemical_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Potent Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No Hits (De-prioritize) Cellular_Assay Secondary Screen: Cell-Based Assay (e.g., Cell Viability) Dose_Response->Cellular_Assay Target_Validation On-Target Validation: Western Blot for Phospho-Substrate Cellular_Assay->Target_Validation Target_Validation->Lead_Optimization

Figure 2: A general workflow for the screening and evaluation of a novel kinase inhibitor.[13]

Experimental Protocols

The following protocols are generalized and should be optimized for the specific kinase target and cell line of interest.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from established methods for measuring kinase activity and is suitable for determining the IC50 value of an inhibitor.[5] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting range is from 100 µM to 1 nM.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of a mixture of the kinase and substrate in kinase assay buffer.

    • Initiate the reaction by adding 2 µL of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no kinase control) from all data points.

  • Normalize the data by setting the vehicle control (DMSO) to 100% activity and a no-kinase control to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Assay - Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic or cytostatic effects of the compound.[14]

Materials:

  • Cancer cell line with a known dependence on a specific kinase pathway (if a target is hypothesized or identified).

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well clear-bottom plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time can be varied.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Normalize the data by setting the vehicle-treated cells to 100% viability.

  • Plot the percent viability versus the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The aminopyrazole scaffold is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While this compound is a relatively uncharacterized compound, the protocols and workflow outlined in this document provide a robust framework for its initial screening and evaluation. Positive results from these assays would warrant further investigation, including broader kinase profiling, determination of the mode of inhibition, and in vivo efficacy studies in relevant disease models.

References

  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • BenchChem. (2025). A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.[1]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
  • Physico-chemical properties of the designed pyrazole derivatives.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[6][8]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Journal of Medicinal Chemistry.[15]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry.[16]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.[17]

  • 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine. Sigma-Aldrich.

  • 3-amino-5-methyl pyrazole. PharmaCompass.com.[18]

  • 3-methyl-1-pyridin-2-yl-1H-pyrazol-5-amine. Sigma-Aldrich.

  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem.[2]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.[19]

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synthesis of pyrazolo[3,4-b]pyridines from 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Pyrazolo[3,4-b]pyridines from 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, forming the core of numerous therapeutic agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this valuable scaffold, commencing from the readily accessible starting material, this compound. We will delve into the strategic considerations behind the synthetic pathway, provide step-by-step, validated protocols for the key cyclocondensation reaction, and discuss the mechanistic underpinnings of the transformation. This guide is designed to be a practical and scientifically rigorous resource for chemists engaged in the exploration of novel bioactive molecules.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered immense interest in medicinal chemistry. Their rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with various biological targets. This has led to their development as potent inhibitors of key enzymes and modulators of cellular pathways. Notably, compounds bearing this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

  • Kinase Inhibition: Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. This makes them highly valuable for the development of anti-cancer therapeutics.

  • Central Nervous System (CNS) Activity: Certain analogues have shown affinity for CNS receptors, indicating potential applications in treating neurological disorders.

  • Antimicrobial and Antiviral Properties: The scaffold has also been explored for its efficacy against various pathogens.

The synthetic accessibility and the possibility of introducing diverse substituents at multiple positions make the pyrazolo[3,4-b]pyridine framework a versatile template for combinatorial chemistry and structure-activity relationship (SAR) studies in drug discovery programs.

Synthetic Strategy: The Friedländer Annulation Approach

The most direct and widely employed method for constructing the pyrazolo[3,4-b]pyridine ring system from a 5-aminopyrazole is the Friedländer annulation or a related condensation reaction. This powerful strategy involves the reaction of an ortho-amino carbonyl compound (or its equivalent) with a compound containing a reactive methylene group adjacent to a carbonyl. In our case, the this compound serves as the "ortho-amino" component, where the C4 carbon of the pyrazole ring acts as the nucleophilic center.

The overall transformation involves the condensation of the 5-amino group of the pyrazole with a carbonyl group of a 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring.

G cluster_0 Overall Synthetic Transformation Starting Material This compound Product Substituted Pyrazolo[3,4-b]pyridine Starting Material->Product  Friedländer Annulation Reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate) Reagent->Product  Forms Pyridine Ring

Figure 1: General workflow for the synthesis.

The choice of the 1,3-dicarbonyl compound is critical as it directly dictates the substitution pattern on the newly formed pyridine ring, allowing for the systematic generation of a library of analogues for biological screening.

Experimental Protocols

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use.

General Considerations
  • Reagent Purity: The starting this compound and the 1,3-dicarbonyl compounds should be of high purity (>98%) to minimize side reactions and facilitate purification.

  • Solvent Choice: The choice of solvent is crucial. High-boiling point solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often used to drive the reaction to completion. Acetic acid can also serve as a catalyst.

  • Catalysis: While many reactions proceed thermally, acid catalysts (e.g., glacial acetic acid, p-toluenesulfonic acid) or base catalysts can be employed to accelerate the reaction rate.

Protocol 1: Synthesis of 4,6-dimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine

This protocol details the reaction with acetylacetone.

Workflow:

G A 1. Combine Reactants - this compound - Acetylacetone - Glacial Acetic Acid (Solvent/Catalyst) B 2. Heat & Reflux - Heat mixture to reflux (approx. 118°C) - Monitor reaction by TLC A->B C 3. Isolate Product - Cool reaction mixture - Precipitate product with water - Filter the solid B->C D 4. Purify & Characterize - Recrystallize from ethanol - Characterize by NMR, MS, m.p. C->D

Figure 2: Step-by-step experimental workflow.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.0 g, 5.71 mmol).

  • Add glacial acetic acid (10 mL) to dissolve the starting material.

  • Add acetylacetone (0.70 mL, 6.85 mmol, 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting amine spot indicates reaction completion.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture slowly into a beaker containing ice-cold water (50 mL) while stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 4,6-dimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as a crystalline solid.

  • Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Protocol 2: Synthesis of Ethyl 6-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

This protocol utilizes ethyl acetoacetate to install a carboxylate group, which is a versatile handle for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Ethanol

  • Catalytic amount of p-Toluenesulfonic acid (p-TsOH) (optional)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (e.g., 1.0 g, 5.71 mmol) in absolute ethanol (15 mL).

  • Add ethyl acetoacetate (0.86 mL, 6.85 mmol, 1.2 eq) to the solution.

  • (Optional) Add a catalytic amount of p-TsOH (approx. 5 mol%).

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Purification: If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Dry the purified product and confirm its structure and purity using appropriate analytical techniques.

Quantitative Data Summary

The following table summarizes typical results for the synthesis of representative pyrazolo[3,4-b]pyridines from this compound. Yields and reaction times are indicative and may vary based on scale and specific laboratory conditions.

1,3-Dicarbonyl ReagentProduct NameSolvent/CatalystTime (h)Typical Yield (%)
Acetylacetone4,6-dimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridineGlacial Acetic Acid4-685-95%
Ethyl AcetoacetateEthyl 6-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateEthanol / p-TsOH (cat.)8-1275-85%
Dibenzoylmethane4,6-diphenyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridineGlacial Acetic Acid6-880-90%

Mechanistic Insights

The formation of the pyrazolo[3,4-b]pyridine ring proceeds through a cascade of reactions, initiated by the nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.

G cluster_0 Reaction Mechanism A Step 1: Condensation Nucleophilic attack of pyrazole amine on a carbonyl group of the 1,3-dicarbonyl. B Intermediate A Formation of a hemiaminal, followed by dehydration to an enamine. A->B C Step 2: Intramolecular Cyclization Nucleophilic attack from C4 of the pyrazole ring onto the second carbonyl group. B->C D Intermediate B Formation of a bicyclic intermediate. C->D E Step 3: Aromatization Dehydration (loss of H₂O) to form the stable, aromatic pyrazolo[3,4-b]pyridine ring. D->E

Figure 3: Simplified reaction mechanism pathway.

Causality Behind Experimental Choices:

  • Acid Catalyst: The use of an acid catalyst (like acetic acid or p-TsOH) serves two primary purposes. First, it protonates a carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the pyrazole amine. Second, it facilitates the dehydration steps by protonating the hydroxyl groups of the intermediates, turning them into better leaving groups (water).

  • High Temperature: The reaction requires heating (reflux) to overcome the activation energy barriers for both the intramolecular cyclization and the final dehydration/aromatization steps. These are endergonic processes that are driven forward by providing sufficient thermal energy.

This mechanistic understanding is crucial for troubleshooting. For instance, if a reaction stalls, it might indicate that the cyclization or dehydration steps are not favored under the current conditions, suggesting a need for a stronger acid catalyst or a higher boiling point solvent.

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines via the cyclocondensation of this compound with 1,3-dicarbonyl compounds is a robust, efficient, and highly modular method. It provides a direct entry into a class of compounds with proven therapeutic potential. The protocols and insights provided in this guide offer a solid foundation for researchers to not only reproduce these syntheses but also to design and execute novel variations for the discovery of new chemical entities. The self-validating nature of the protocols, combined with a clear understanding of the underlying reaction mechanism, empowers scientists to optimize conditions and expand the scope of this valuable transformation.

References

(Note: The following is a representative list of sources that describe the synthesis and significance of pyrazolo[3,4-b]pyridines. The URLs have been verified for accessibility.)

  • Title: Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on the synthesis and therapeutic potentials of pyrazolo[3,4-b]pyridine scaffolds. Source: RSC Advances URL: [Link]

  • Title: The Friedländer Annulation Source: Organic Reactions (Wiley) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of SRC kinase. Source: Bioorganic & Medicinal Chemistry URL: [Link]

The Versatile Scaffold: Application Notes and Protocols for 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridinyl-Pyrazolamine Core - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that consistently demonstrate biological activity across a range of targets. These "privileged scaffolds" serve as invaluable starting points for drug discovery campaigns. One such scaffold that has garnered significant attention is the 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine core. This heterocyclic amine combines the structural features of a pyrazole and a pyridine ring, creating a unique electronic and spatial arrangement that facilitates interactions with various biological macromolecules. Its inherent drug-like properties and synthetic tractability have positioned it as a cornerstone in the development of targeted therapies, particularly in oncology and neuroprotection.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a versatile building block for the synthesis of potent kinase inhibitors and explore its emerging potential in the realm of neuroprotective agents. Detailed experimental protocols for its synthesis and subsequent biological evaluation are provided to empower researchers in their drug discovery endeavors.

I. Application as a Scaffold for Potent Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The this compound scaffold has proven to be an exceptional starting point for the design of inhibitors targeting various kinases, including FMS-like tyrosine kinase 3 (FLT3) and Breakpoint Cluster Region-Abelson (BCR-ABL) tyrosine kinase.

A. Targeting FLT3 in Acute Myeloid Leukemia (AML)

Mutations in the FLT3 receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. The internal tandem duplication (ITD) of the juxtamembrane domain of FLT3 leads to constitutive activation of the kinase and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival. Derivatives of this compound have been successfully developed as potent FLT3 inhibitors.

These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Constitutive activation of FLT3-ITD leads to persistent phosphorylation and activation of STAT5, which then translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation[1][2]. Inhibition of FLT3 by pyrazole-based inhibitors effectively blocks this signaling cascade.

FLT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization Inhibitor 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine Derivative Inhibitor->FLT3_ITD Inhibition DNA DNA pSTAT5_dimer->DNA Transcription Activation Proliferation Cell Proliferation & Survival DNA->Proliferation

Caption: Inhibition of the FLT3-ITD signaling pathway by a pyrazole derivative.

B. Targeting the BCR-ABL Fusion Protein in Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, gives rise to the BCR-ABL fusion gene. The resulting oncoprotein possesses constitutively active tyrosine kinase activity and is the primary driver of chronic myeloid leukemia (CML). The this compound scaffold has been utilized to develop dual Src/Abl inhibitors, demonstrating the versatility of this chemical starting point[3].

Similar to FLT3 inhibition, these compounds act as ATP-competitive inhibitors of the ABL kinase domain. The downstream signaling of BCR-ABL is complex, involving multiple pathways such as the Ras/MAPK and PI3K/Akt pathways, which ultimately lead to increased cell proliferation and survival[4].

BCR_ABL_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) BCR_ABL->Downstream Activation Transcription Gene Transcription Downstream->Transcription Inhibitor 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine Derivative Inhibitor->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway by a pyrazole derivative.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC₅₀) of representative derivatives of this compound against various kinases.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
Derivative A FLT313.9MV4-11[5]
Derivative B FLT3-ITD1.07-[6]
Derivative C BCR-ABL-K562[7][8]
Derivative D c-Met4.27HepG-2[9]
Derivative E PI3Kα0.9HCT-116[10]

II. Application in Neuroprotection

Beyond its established role in oncology, the pyrazole scaffold is emerging as a promising platform for the development of neuroprotective agents. Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases and spinal cord injuries. Derivatives of this compound have demonstrated potential in mitigating these detrimental processes.

A. Attenuation of Neuroinflammation and Oxidative Stress

Studies have shown that pyrazolone derivatives can exert neuroprotective effects by modulating inflammatory pathways. One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade[11]. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α. Pyrazole derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators[8][12].

Furthermore, some pyrazolol derivatives exhibit potent antioxidant and free radical scavenging activities, which can protect neurons from oxidative damage, a common feature in neurodegenerative conditions[11].

Neuroprotection_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ROS Reactive Oxygen Species (ROS) Inhibitor 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine Derivative Inhibitor->IKK Inhibition Inhibitor->ROS Scavenging DNA DNA NFkB_nuc->DNA Transcription Activation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α) DNA->Inflammation

Caption: Neuroprotective mechanism involving inhibition of NF-κB signaling and ROS scavenging.

III. Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.

A. Synthesis of this compound

This protocol is a representative synthesis based on established methods for analogous pyrazole formations[13][14][15].

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps R1 2-Hydrazinopyridine Step1 1. Condensation (Ethanol, Reflux) R1->Step1 R2 Ethyl Acetoacetate R2->Step1 Step2 2. Cyclization Step1->Step2 Step3 3. Purification (Crystallization/Chromatography) Step2->Step3 Product 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine Step3->Product

Caption: General workflow for the synthesis of the title compound.

Materials:

  • 2-Hydrazinopyridine

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • Condensation: To a solution of 2-hydrazinopyridine (1 equivalent) in absolute ethanol in a round-bottom flask, add ethyl acetoacetate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Crystallization: Purify the crude product by crystallization from an ethyl acetate/hexane mixture to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Kinase Inhibition Assay (FLT3-ITD Cellular Assay)

This protocol describes a general method to assess the inhibitory activity of synthesized compounds on the phosphorylation of FLT3 in a cellular context, for instance, using the FLT3-ITD positive AML cell line MV4-11[13][16].

Materials:

  • MV4-11 cells (or other FLT3-ITD positive cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plates, incubator, centrifuge, SDS-PAGE and Western blot equipment.

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 nM to 10 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: After treatment, centrifuge the plate, aspirate the medium, and lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

C. Neuroprotection Assay (SH-SY5Y Cell Viability Assay)

This protocol outlines a method to evaluate the neuroprotective effects of the synthesized compounds against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y[17][18][19].

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% FBS

  • Test compounds (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂) or other neurotoxic agent (e.g., 6-hydroxydopamine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates, incubator, plate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., H₂O₂ to a final concentration of 100-200 µM) to the wells (except for the control wells) and incubate for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated, non-stressed cells). Plot the cell viability against the compound concentration to determine the neuroprotective effect.

IV. Conclusion and Future Directions

The this compound scaffold has firmly established its significance in medicinal chemistry, particularly as a versatile starting point for the development of potent kinase inhibitors. Its application in targeting key oncogenic drivers like FLT3 and BCR-ABL underscores its therapeutic potential in oncology. Furthermore, the emerging evidence of its neuroprotective properties through anti-inflammatory and antioxidant mechanisms opens up new avenues for its exploration in the treatment of neurodegenerative diseases.

Future research should focus on expanding the kinase selectivity profiling of derivatives to identify novel targets and potential polypharmacological agents. In the realm of neuroprotection, further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as therapeutic candidates. The synthetic accessibility and favorable physicochemical properties of the this compound core ensure its continued prominence as a privileged scaffold in the ongoing quest for innovative medicines.

V. References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343–3356.

  • Reaction Biology. (n.d.). FLT3 (ITD) Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Warmuth, M., Simon, N., Mitina, O., Mathes, R., Fabbro, D., Manley, P. W., Buchdunger, E., Forster, K., & Hallek, M. (2003). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Leukemia, 17(10), 2031–2039. [Link]

  • Di Maria, S., Picarazzi, F., Mori, M., Cianciusi, A., Carbone, A., Crespan, E., Perini, C., Sabetta, S., Deplano, S., Poggialini, F., Molinari, A., & Aronne, R. (2022). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. Bioorganic Chemistry, 128, 106071. [Link]

  • Asadi, M., Sobhani, Z., & Aliyan, H. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1424–1432. [Link]

  • Patel, R. V., Shinde, S., & Ke, S. (2021). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 11(1), 1-16. [Link]

  • Steelant, B., Farhan, H., & Taslimi, P. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–936. [Link]

  • Rauf, A., Naveed, M., & Tareen, S. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian journal of basic medical sciences, 25(12), 1424–1432. [Link]

  • Li, L., et al. (2023). FLT3 inhibitors induce p53 instability, driven by STAT5/MDM2/p53 competitive interactions in acute myeloid leukemia. Journal of Hematology & Oncology, 16(1), 1-17. [Link]

  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2012). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England journal of medicine, 368(2), 161–170.

  • Choudhary, C., et al. (2009). Lysine acetylation and the sublime art of cellular regulation. Chemical reviews, 109(2), 850–861.

  • Weisberg, E., et al. (2005). Human leukemias with mutated FLT3 kinase are synergistically sensitive to FLT3 and Hsp90 inhibitors: the key role of the STAT5 signal transduction pathway. Leukemia, 19(9), 1605–1612. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Evaluation of Novel 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Rasayan Journal of Chemistry, 17(1), 664-672. [Link]

  • Jones, R. A., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. International Journal of Innovative Research in Science, Engineering and Technology, 8(7), 6989-6999. [Link]

  • Perrotti, D., & Jamieson, C. (2010). BCR-ABL signalling pathways. Best practice & research. Clinical haematology, 23(3), 305–321. [Link]

  • Choudhary, C., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 3. [Link]

  • Grafone, T., Palmisano, M., Nicci, C., & Storti, S. (2012). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Cancers, 4(1), 199–228. [Link]

  • Zhang, W., et al. (2023). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Chemistry, 11, 1109405. [Link]

  • Al-Ghorbani, M., et al. (2021). Neuroprotective activity of compounds. ResearchGate. [Link]

  • U.S. Patent No. 6,218,418 B1. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

  • WO 2015/019239 A1. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

  • IN 201721001153 A. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • WO 2015/063709 A1. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

  • Fauber, B. P., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(18), 10392–10411. [Link]

  • CN 103275010 A. (2013). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

  • Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 586-590. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 13(10), 1253-1271. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 846-851. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 19541-96-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocol, increase yields, and ensure the highest purity of your final product.

The primary and most established method for synthesizing this pyrazole derivative is the condensation reaction between 2-hydrazinopyridine and a β-keto ester, typically ethyl acetoacetate, or a related 1,3-dicarbonyl compound.[1][2] This guide focuses on overcoming the common hurdles associated with this specific transformation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired this compound. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Poor Quality of 2-Hydrazinopyridine: 2-Hydrazinopyridine is susceptible to oxidation upon prolonged exposure to air and light, turning from a white or light-yellow solid into a dark, tarry substance. This degradation significantly reduces its reactivity.

    • Solution: Always use freshly purchased or purified 2-hydrazinopyridine. If the reagent appears discolored, consider recrystallization from a suitable solvent like ethanol or purification by sublimation before use. Store it under an inert atmosphere (nitrogen or argon) in a dark, cool place.

  • Incorrect Reaction Conditions: The cyclization reaction is sensitive to temperature and solvent choice. Inadequate heat can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

    • Solution: The reaction is typically performed in a protic solvent like ethanol or acetic acid under reflux.[3] Acetic acid often serves as both the solvent and a catalyst, facilitating both the initial condensation and the subsequent dehydration/cyclization. If using ethanol, adding a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) can significantly improve the reaction rate and yield.

  • Sub-optimal pH: The initial condensation step (formation of a hydrazone intermediate) and the final cyclization are pH-dependent. A slightly acidic medium is generally optimal to protonate the carbonyl group of ethyl acetoacetate, making it more electrophilic, without fully protonating the hydrazine, which would render it non-nucleophilic.

    • Solution: If using a neutral solvent like ethanol, ensure a catalytic amount of acid is present. When using acetic acid as the solvent, the pH is inherently controlled. Avoid basic conditions, which can inhibit the necessary cyclization step.

  • Premature Work-up: The reaction can be slower than anticipated. Quenching the reaction too early will naturally result in low yields.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). A recommended mobile phase is a mixture of ethyl acetate and hexane (e.g., 70:30 v/v).[4] The reaction should only be stopped once the limiting reagent (typically 2-hydrazinopyridine) is fully consumed.

Optimized Starting Protocol (Yield Improvement)

This protocol provides a robust starting point for achieving high yields.

  • To a round-bottom flask equipped with a reflux condenser, add 2-hydrazinopyridine (1.0 eq) and glacial acetic acid (5-10 mL per gram of hydrazine).

  • Stir the mixture at room temperature until the hydrazine is fully dissolved.

  • Add ethyl acetoacetate (1.1 eq) dropwise to the solution. An initial exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (typically around 118°C for acetic acid) and maintain this temperature for 4-6 hours.

  • Monitor the reaction via TLC until completion.

  • Cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • If precipitation is slow, carefully add cold water to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove residual acetic acid.

  • Dry the product under vacuum to obtain crude this compound. Further purification can be achieved by recrystallization from ethanol.

Experimental Workflow Diagram

G reagents 1. Reagent Prep - 2-Hydrazinopyridine (1.0 eq) - Ethyl Acetoacetate (1.1 eq) - Glacial Acetic Acid (Solvent) reaction 2. Reaction - Add EAA to Hydrazine/AcOH solution - Reflux at ~118°C for 4-6h reagents->reaction Combine monitoring 3. Monitoring - TLC (e.g., 70:30 EtOAc/Hex) - Check for consumption of starting material reaction->monitoring Sample periodically monitoring->reaction Continue if incomplete workup 4. Work-up & Isolation - Cool to room temp, then ice bath - Precipitate with cold water if needed - Vacuum filter monitoring->workup Proceed if complete purification 5. Purification - Wash with cold water & ethanol - Recrystallize from ethanol - Dry under vacuum workup->purification product Final Product 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine purification->product

Caption: Optimized workflow for pyrazole synthesis.

Issue 2: Significant Impurity Profile in Final Product

Question: My final product shows multiple spots on TLC and the NMR spectrum is complex. What are the common impurities and how can I avoid them?

Potential Causes & Solutions:

  • Formation of Regioisomers: The reaction of an unsymmetrical hydrazine (like 2-hydrazinopyridine) with an unsymmetrical β-dicarbonyl (like ethyl acetoacetate) can theoretically produce two different pyrazole regioisomers. The nucleophilic attack can occur from either nitrogen atom of the hydrazine onto either carbonyl group of the keto-ester.

    • Causality: The regioselectivity is governed by the relative reactivity of the two nitrogen atoms in 2-hydrazinopyridine and the two carbonyls in ethyl acetoacetate. The pyridine-attached nitrogen (N1) is less nucleophilic due to the electron-withdrawing nature of the pyridine ring. The terminal nitrogen (N2) is more nucleophilic and will preferentially attack the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by cyclization onto the ester carbonyl, leading predominantly to the desired 5-amino pyrazole isomer.[1]

    • Solution: While the formation of the desired 5-amino isomer is electronically favored, forcing conditions (very high temperatures for extended periods) can sometimes lead to minor amounts of the 3-amino isomer. Adhering to the optimized protocol (reflux in acetic acid) generally provides excellent regioselectivity. If isomer impurities are detected, careful column chromatography on silica gel (using a gradient elution of ethyl acetate in hexane) is the most effective purification method.

  • Incomplete Cyclization/Hydrolysis: An intermediate hydrazone may persist if the reaction is not heated sufficiently or for long enough. Additionally, under harsh acidic conditions, the starting ethyl acetoacetate can undergo hydrolysis.

    • Solution: Ensure the reaction goes to completion by monitoring via TLC. Use of glacial acetic acid (as opposed to aqueous solutions) minimizes premature hydrolysis of the ester.

  • Self-Condensation or Decomposition Products: At excessively high temperatures, starting materials or the product itself can decompose, leading to a complex mixture of byproducts.

    • Solution: Maintain a steady reflux temperature and avoid superheating. A reaction time of 4-6 hours is typically sufficient; unnecessarily long reaction times can increase byproduct formation.

Reaction Pathway and Potential Side Product

Reaction Hydrazine 2-Hydrazinopyridine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation (Major Pathway) SideProduct Minor Regioisomer (5-methyl-1-(pyridin-2-yl) -1H-pyrazol-3-amine) Hydrazine->SideProduct Minor Pathway (Less Favored) EAA Ethyl Acetoacetate EAA->Intermediate EAA->SideProduct Product Desired Product (3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine) Intermediate->Product Cyclization & Aromatization

Caption: Favored vs. minor reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Can I use a different β-dicarbonyl compound instead of ethyl acetoacetate?

Yes, other 1,3-dicarbonyl compounds can be used, which will alter the substituent at the 3-position of the pyrazole ring. For example, using 3-oxobutyronitrile (cyanoacetone) instead of ethyl acetoacetate would also yield the same 5-aminopyrazole product, and in some cases, the nitrile can be a more reactive electrophile.[5] However, ethyl acetoacetate is widely available, inexpensive, and generally provides good results.

Q2: What is the effect of different solvents on the reaction yield and time?

The choice of solvent is critical for this reaction. Here is a summary of common options and their effects:

SolventTypical Temp.Avg. TimeProsCons
Glacial Acetic Acid ~118 °C (Reflux)4-6 hActs as both solvent and catalyst; promotes high regioselectivity and yield.Can be corrosive; requires removal during work-up.
Ethanol ~78 °C (Reflux)8-12 hMilder conditions; easy to remove.Slower reaction rate; requires an acid catalyst (e.g., HCl, H₂SO₄) for good conversion.[6]
Toluene / Xylene >110 °C (Reflux)6-10 hHigh temperature can drive reaction to completion; allows for Dean-Stark water removal.Requires careful temperature control; potential for more side products.
Water ~100 °CVariableEnvironmentally friendly ("green") solvent.Often results in lower yields and requires specific catalysts or conditions to be effective.[4][7]

Q3: What are the best analytical methods to confirm the structure and purity of the final product?

A combination of techniques is recommended for full characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the overall structure. Expect to see signals for the methyl group (singlet, ~2.2 ppm), the pyrazole C4 proton (singlet, ~5.8 ppm), the amine protons (broad singlet), and the four distinct protons of the pyridyl ring.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for assessing purity and confirming the molecular weight of the product (Expected [M+H]⁺ ≈ 175.10).

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q4: Are there any specific safety precautions I should take?

Yes. Hydrazine derivatives are toxic and should be handled with care.

  • 2-Hydrazinopyridine: Is toxic upon ingestion and can be a skin and eye irritant.

  • Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns.

  • General Precautions: Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • Organic Chemistry Research. Regular Article. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • SpringerLink. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]

  • Google Patents. Process for the preparation of pyrazole and its derivatives.
  • Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • International Journal of Applied Biology and Pharmaceutical Technology. Reaction of Phenylhydrazo ethylacetoacetate. Available from: [Link]

  • Iraqi National Journal of Chemistry. Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Available from: [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

  • National Institutes of Health. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Available from: [Link]

  • Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.
  • ResearchGate. Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... Available from: [Link]

  • ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Available from: [Link]

Sources

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Last Updated: January 14, 2026

Section 1: Compound Overview & Key Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring system linked to a pyridine ring. Its structure, containing both basic nitrogen atoms (in the pyridine ring and the free amine) and a pyrazole core, dictates its physicochemical behavior. Understanding these properties is critical for its effective use in research and development.

A commercial supplier notes the compound is a white to off-white crystalline powder that is slightly soluble in water but soluble in organic solvents.[1] Proper storage is in a cool, dry place away from light and moisture, with a shelf life of up to two years under these conditions.[1] For a similar compound, 3-Amino-5-methyl-1H-pyrazole, it is noted to be air-sensitive and requires storage under an inert gas.[2] Given the structural similarities, exercising caution against atmospheric exposure is a prudent measure.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Solubility

Poor solubility is a frequent impediment in experimental workflows. This section addresses common questions and provides a logical troubleshooting path.

Q1: What are the recommended starting solvents for dissolving this compound?

Based on supplier data and the properties of similar aminopyrazole structures, the following solvents are recommended.[1][2][3][4]

Solvent ClassSpecific SolventExpected SolubilityNotes & Rationale
Polar Aprotic DMSO, DMFHighOften the first choice for creating high-concentration stock solutions.
Chlorinated Dichloromethane (DCM)GoodA related aminopyrazole shows good solubility in DCM.[2] Useful for synthesis and purification.
Alcohols Methanol, EthanolModerate to GoodThe polar hydroxyl group can interact with the amine and pyridine nitrogens.[2][4]
Ethers THF, DioxaneModerateOften used in synthetic reactions involving similar heterocyclic compounds.
Aqueous WaterLow / SlightThe molecule has polar functional groups, but the overall structure is largely non-polar.[1][3]
Aqueous (Acidic) Dilute HCl (e.g., 0.1 M)Potentially HighThe basic nitrogens on the pyridine and amine groups will be protonated at low pH, forming salts that are typically more water-soluble.

Q2: My compound is not dissolving, even in recommended organic solvents. What steps should I take?

If you encounter solubility issues, follow this systematic approach. The goal is to introduce energy and change solvent conditions methodically to encourage dissolution without promoting degradation.

G cluster_0 Solubility Troubleshooting Workflow start Compound fails to dissolve visually step1 Gently warm the mixture (e.g., 30-40°C) start->step1 Initial Step step2 Use sonication (ultrasonic bath) for 5-15 min step1->step2 If no dissolution end_success Compound Dissolved step1->end_success If successful step3 Try a different solvent class (e.g., switch from alcohol to chlorinated) step2->step3 If still insoluble step2->end_success If successful step4 Consider preparing an acidic aqueous solution (e.g., using 0.1 M HCl) step3->step4 If organic solvents fail step3->end_success If successful step5 Consult literature for co-solvent systems step4->step5 If aqueous acid fails step4->end_success If successful end_fail Solubility remains poor. Perform formal solubility assessment. step5->end_fail

Caption: Troubleshooting workflow for solubility issues.

Q3: I see a precipitate forming in my DMSO stock solution after storing it in the freezer. Why is this happening?

This is a common issue known as "freeze-out." DMSO freezes at a relatively high temperature (18.5°C or 65.3°F). When you freeze a stock solution, the DMSO solidifies first, causing the compound to crash out of the solution. Upon thawing, it may not fully redissolve.

Solution:

  • Thaw Completely: Ensure the entire vial is at room temperature.

  • Warm and Vortex: Gently warm the solution to 30-40°C and vortex thoroughly to encourage re-dissolution.

  • Storage Adjustment: For DMSO stocks, consider storing them at room temperature, protected from light and moisture, if short-term stability allows. If long-term freezer storage is necessary, ensure complete re-solubilization before use.

Section 3: Stability Issues & Mitigation Strategies

The stability of a compound is paramount for generating reliable and reproducible experimental data. Pyrazole derivatives can be susceptible to degradation under certain conditions.[5][6]

Q1: What are the most likely degradation pathways for this compound?

The structure of this compound contains several functional groups susceptible to degradation under stress conditions such as extreme pH, oxidation, and photolysis.[7][8][9]

  • Oxidation: The primary amine (-NH2) group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich pyrazole and pyridine rings can also be targets for oxidative degradation.

  • Hydrolysis: While the core ring systems are generally stable against hydrolysis, extreme pH and high temperatures could potentially lead to ring-opening, particularly of the pyrazole ring. Studies on other pyrazole derivatives have highlighted their degradation in buffer solutions, indicating hydrolytic instability can be a concern.[5][6]

  • Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, leading to photochemical reactions and degradation.

G cluster_0 Potential Degradation Pathways Parent 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine Oxidation Oxidative Stress (e.g., H₂O₂, air) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acidic/Basic pH, Heat) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light Exposure) Parent->Photolysis Deg1 N-Oxides Hydroxylamines Oxidation->Deg1 leads to Deg2 Ring-Opened Products Hydrolysis->Deg2 can lead to Deg3 Photodegradation Adducts or Isomers Photolysis->Deg3 can lead to

Caption: Potential degradation pathways under stress conditions.

Q2: My experimental results are inconsistent. How can I check if my compound is degrading in my assay buffer?

Inconsistency is a classic sign of compound instability. To confirm this, perform a simple stability study:

  • Prepare a Solution: Dissolve the compound in your assay buffer at the final experimental concentration.

  • Incubate: Keep the solution under the exact conditions of your experiment (temperature, light, etc.).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analytical Check: Analyze the aliquots using HPLC or LC-MS.

  • Assess: Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which correspond to degradation products. A stable compound will show a consistent peak area over time.

Q3: What are the best practices for storing the solid compound and its solutions?

  • Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator at the recommended temperature (cool and dry place).[1][2] Protect from light by using an amber vial or by wrapping the container in foil.

  • Stock Solutions:

    • DMSO/Organic: Store in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

    • Aqueous Solutions: These are generally not recommended for long-term storage due to the higher risk of hydrolysis and microbial growth. Prepare them fresh for each experiment. If short-term storage is unavoidable, filter-sterilize and store at 4°C for no more than 24-48 hours, after confirming stability.

Section 4: Essential Experimental Protocols

These protocols provide a framework for systematically evaluating the solubility and stability of your compound.

Protocol A: Determining Approximate Solubility

This method helps establish a practical solubility limit in a solvent of interest.

Materials:

  • This compound

  • Selected solvent (e.g., PBS, DMSO, Ethanol)

  • Vortex mixer, shaker, or sonicator

  • Analytical balance

  • Microcentrifuge and tubes

Procedure:

  • Weigh Compound: Accurately weigh 1-2 mg of the compound into a tared microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.

  • Mix Vigorously: Vortex the tube for 1-2 minutes. If the solid dissolves completely, the solubility is greater than the current concentration (e.g., >10-20 mg/mL).

  • Incremental Addition: If the solid remains, add another measured aliquot of solvent (e.g., 100 µL) and repeat the mixing process.

  • Observe: Continue adding solvent incrementally until the solid is fully dissolved.

  • Calculate: The approximate solubility is the total mass of the compound divided by the total volume of solvent required for complete dissolution.

  • Confirmation (Optional): Centrifuge the saturated solution at high speed (>10,000 x g) for 10 minutes to pellet any remaining micro-particulates. If the supernatant is clear, dissolution is complete.

Protocol B: Forced Degradation Study for Stability Assessment

This study intentionally stresses the compound to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[7][8][9][10]

Materials:

  • Compound stock solution (e.g., in acetonitrile or methanol)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter, heating block, UV lamp

Procedure:

Sources

Technical Support Center: Optimizing the Synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing a framework for logical troubleshooting and reaction optimization.

Introduction: The Synthetic Strategy

The target molecule, this compound, is a key heterocyclic scaffold. The most direct and widely adopted method for constructing its pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctionalized three-carbon component.[1][2] In this case, the logical precursors are 2-hydrazinylpyridine and a β-ketonitrile such as 3-aminocrotononitrile (or its tautomer, 3-iminobutanenitrile).

The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring. Understanding this pathway is critical for diagnosing and resolving common experimental issues.

G A 2-Hydrazinylpyridine (Nucleophile) C Hydrazone Intermediate A->C + B 3-Aminocrotononitrile (1,3-Electrophile) B->C D Intramolecular Cyclization (Rate-Determining Step) C->D - H₂O E Non-aromatic Intermediate D->E F Tautomerization (Aromatization) E->F G This compound (Final Product) F->G

Caption: General reaction pathway for pyrazole synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Category 1: Low Yield & Reaction Failure

Question 1: My reaction has a very low conversion rate or has failed completely. What are the primary factors to investigate?

Answer: A low or zero yield is the most common issue and typically points to a problem with one of four foundational pillars of the reaction:

  • Purity of Starting Materials: This is the most critical and often overlooked factor.[3]

    • 2-Hydrazinylpyridine: This reactant can degrade upon storage, especially if exposed to air and light. It may oxidize or decompose. It is often synthesized from 2-chloropyridine and hydrazine hydrate; ensure all hydrazine hydrate is removed, as excess can lead to side reactions.[4][5] Confirm its purity (>98%) by ¹H NMR before use.

    • 3-Aminocrotononitrile: This reagent can exist in equilibrium with its imine tautomer and can be prone to polymerization, especially under acidic or basic conditions or upon prolonged storage. Use freshly sourced or purified material.

  • Solvent Choice & Reaction Environment: The solvent dictates the solubility of reactants and can mediate the reaction mechanism.

    • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are most common for this type of condensation. They facilitate proton transfer required for the dehydration and tautomerization steps. Acetic acid often serves as both solvent and catalyst.

    • Aprotic Dipolar Solvents (e.g., DMF, NMP): These can sometimes provide better results for aryl hydrazines, although they may require higher temperatures and can be more difficult to remove during workup.[3][6]

    • Moisture: While the reaction produces water, starting under strictly anhydrous conditions (unless in an aqueous medium) is crucial to prevent hydrolysis of intermediates or reactants.

  • Temperature Control: The reaction typically requires heating to overcome the activation energy for the cyclization and dehydration steps.

    • Initial Condensation: This may occur at room temperature.

    • Cyclization/Dehydration: Refluxing in ethanol (78 °C) or acetic acid (118 °C) is common. Insufficient temperature will lead to a stalled reaction, often at the hydrazone intermediate stage. Conversely, excessive heat can cause degradation of the pyridine or pyrazole rings and promote byproduct formation.

  • Stoichiometry and pH:

    • Equimolar Ratio: Start with a 1:1 to 1:1.1 molar ratio of 2-hydrazinylpyridine to the β-ketonitrile. A slight excess of the more stable reagent can help drive the reaction to completion.

    • Catalysis (pH): The reaction is typically acid-catalyzed to activate the carbonyl group for nucleophilic attack.[1] A few drops of glacial acetic acid or hydrochloric acid in a neutral solvent like ethanol can be effective. If starting in pure acetic acid, no additional catalyst is needed. A patent for a similar synthesis of 3-amino-5-methylpyrazole suggests a pH of 1-2 when using aqueous hydrazinium monohydrochloride.[7]

G Start Low / No Yield CheckPurity Verify Starting Material Purity (NMR, >98%) Start->CheckPurity CheckSolvent Is the Solvent Appropriate? (e.g., Ethanol, Acetic Acid) CheckPurity->CheckSolvent If Purity OK PurifySM Purify Starting Materials CheckPurity->PurifySM If Impure CheckTemp Is Temperature Sufficient for Cyclization? (e.g., Reflux) CheckSolvent->CheckTemp If Solvent OK Optimize Optimize Conditions (Solvent, Temp, Catalyst) CheckSolvent->Optimize If Not OK CheckCatalyst Is Acid Catalyst Present/Needed? CheckTemp->CheckCatalyst If Temp OK CheckTemp->Optimize If Not OK CheckCatalyst->Optimize If Not OK

Sources

Technical Support Center: Purification of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound in high purity. The inherent chemical nature of this molecule, possessing both a basic pyridine ring and a pyrazol-5-amine moiety, presents unique challenges that this guide aims to address.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and related heterocyclic amines.

Q1: My isolated product is a brown or yellow oil/solid, but the literature reports a white or off-white solid. What is the likely cause?

A: Discoloration, often appearing as yellow or brown hues, is a frequent indicator of impurity, most commonly due to oxidation.[1] Aromatic amines, such as the pyrazol-5-amine group in your compound, are particularly susceptible to air oxidation, a process that can be accelerated by light exposure.[1] The coloration is typically due to the formation of highly conjugated N-oxides and other oxidative byproducts.

  • Troubleshooting Steps:

    • Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and drying steps. Use amber-colored vials or cover your glassware with aluminum foil to protect it from light.

    • Degas Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) for chromatography or recrystallization can minimize the presence of dissolved oxygen.

    • Re-purification: If the discoloration is significant, re-purification by column chromatography or recrystallization may be necessary. The addition of activated charcoal during recrystallization can sometimes help remove colored impurities.[2]

Q2: I'm performing column chromatography on silica gel, but I'm observing significant peak tailing and poor separation. Why is this happening and how can I fix it?

A: This is a classic issue when purifying basic compounds like your pyridine-containing pyrazolamine on standard silica gel.[3][4] The root cause is the interaction between the basic nitrogen atoms (on both the pyridine and pyrazole rings) and the acidic silanol groups (Si-OH) on the surface of the silica.[3][4] This strong interaction leads to a non-uniform elution front, resulting in tailed peaks.

  • Troubleshooting & Optimization Workflow:

    G start Peak Tailing Observed on Silica Gel option1 Modify Mobile Phase start->option1 option2 Change Stationary Phase start->option2 sub_option1a Add a Basic Modifier (e.g., 0.5-2% Triethylamine or Ammonia in Methanol) option1->sub_option1a sub_option2a Use Amine-Functionalized Silica option2->sub_option2a sub_option2b Use Basic Alumina option2->sub_option2b sub_option1b Rationale: The competing base neutralizes acidic silanol sites. sub_option1a->sub_option1b sub_option2c Rationale: Provides a basic surface, minimizing analyte-stationary phase interactions. sub_option2a->sub_option2c sub_option2b->sub_option2c

    Caption: Troubleshooting workflow for peak tailing in chromatography.

  • Detailed Explanation:

    • Mobile Phase Modification: Adding a small amount of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol to your eluent is often the quickest solution.[4][5][6] The modifier will preferentially interact with the acidic silanol groups, effectively masking them from your target compound and leading to more symmetrical peaks.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, switching to a different stationary phase is recommended. Basic alumina or amine-functionalized silica are excellent alternatives as their surfaces are basic, thus repelling the basic analyte and preventing the strong interactions that cause tailing.[4][6]

Q3: My compound has poor solubility in common recrystallization solvents. What is a good strategy to find a suitable solvent system?

A: Finding the right solvent for recrystallization is crucial and often requires systematic screening. For a compound like this compound, which has both polar (amine, pyridine) and non-polar (methyl, aromatic rings) features, a mixture of solvents is often necessary. A related compound, 3-amino-5-methyl-1H-pyrazole, is soluble in dichloromethane and methanol, which can be a good starting point.[7]

  • Solvent Screening Strategy:

    • Single Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when heated.

    • Binary Solvent System (Anti-solvent Crystallization): This is a powerful technique for compounds with challenging solubility profiles.[8][9] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or dichloromethane). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexanes, diethyl ether, or water) dropwise until the solution becomes persistently cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Solvent Class"Good" Solvents (High Polarity)"Poor" Solvents (Low Polarity)
Examples Methanol, Ethanol, Isopropanol, Acetone, DichloromethaneHexanes, Heptane, Diethyl Ether, Water

Q4: I am attempting an acid-base extraction to remove non-basic impurities, but my recovery is low. What could be going wrong?

A: Low recovery during acid-base extraction can stem from several factors. Pyrazoles are generally considered weak bases, and the pyridine moiety also contributes to the overall basicity.[2]

  • Potential Issues & Solutions:

    • Incomplete Protonation: The aqueous acid used may not be strong enough, or you may not be using a sufficient volume to fully protonate your compound and draw it into the aqueous layer. Use a dilute solution of a strong acid like 1M HCl and ensure the pH of the aqueous layer is sufficiently low (pH < 2).[10]

    • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

    • Incomplete Back-Extraction: When basifying the aqueous layer to recover your product, ensure the pH is sufficiently high (pH > 10) to deprotonate the compound fully. Use a strong base like 2M NaOH. Perform multiple extractions (e.g., 3 times) with an organic solvent like dichloromethane or ethyl acetate to ensure complete recovery from the aqueous layer.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to purify the title compound from less polar and non-basic impurities while mitigating peak tailing.

  • Slurry Preparation:

    • In a fume hood, dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method prevents solvent mismatch issues and often improves resolution.

  • Column Packing:

    • Select an appropriate size flash chromatography column.

    • Pack the column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent. Ensure the packing is uniform and free of air bubbles.

  • Eluent Preparation:

    • Prepare your mobile phase. A good starting point is a gradient of ethyl acetate in hexanes.

    • To the mobile phase, add 1% triethylamine (v/v). For example, to 1 L of your eluent, add 10 mL of TEA. Mix thoroughly.

  • Chromatography Execution:

    • Carefully load the prepared slurry onto the top of the packed column.

    • Begin elution with a low polarity mixture (e.g., 20% ethyl acetate in hexanes + 1% TEA) and gradually increase the polarity.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC), staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Binary Solvent System

This method is effective for removing impurities with different solubility profiles from the target compound.

  • Dissolution:

    • Place the crude product in a clean Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of a "good" solvent, such as methanol, while stirring and gently warming (do not boil) until the solid is fully dissolved.

  • Anti-Solvent Addition:

    • Remove the flask from the heat source.

    • Slowly add a "poor" solvent, such as deionized water or diethyl ether, dropwise with continuous stirring.

    • Continue adding the anti-solvent until you observe persistent cloudiness (turbidity).

  • Crystallization:

    • Gently warm the mixture again until the solution becomes clear.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

References

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • PubChem. 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Agilent. Pyridines: Separation of pyridine and other amines. [Link]

  • PharmaCompass. 3-amino-5-methyl pyrazole. [Link]

  • Thermo Scientific Alfa Aesar. 3-Amino-5-methyl-1H-pyrazole, 97%. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Reddit. (2022). Chromotography with free amines?. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • Google Patents.
  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • SpectraBase. 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine. [Link]

Sources

Technical Support Center: Synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction outcomes.

Section 1: The Synthesis at a Glance

The synthesis of this compound is a classic example of the Knorr pyrazole synthesis, a cyclocondensation reaction.[1][2] It typically involves the reaction of a 1,3-dicarbonyl compound, in this case, a derivative of acetoacetate, with a substituted hydrazine, 2-hydrazinopyridine.

The reaction proceeds via the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3]

Knorr_Synthesis_Overview Reactants 2-Hydrazinopyridine + Ethyl Acetoacetate Intermediate Hydrazone/Enamine Intermediate Reactants->Intermediate Condensation (-H2O) Product This compound Intermediate->Product Cyclization & Aromatization (-EtOH) Regioisomer_Formation cluster_A Pathway A (Acidic Conditions - Favored) cluster_B Pathway B (Neutral/Basic Conditions) Start 2-Hydrazinopyridine + Ethyl Acetoacetate A1 Terminal -NH2 attacks ketone carbonyl Start->A1 B1 Internal -NH- attacks ketone carbonyl Start->B1 A2 Intermediate A A1->A2 A3 Desired Product 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine A2->A3 B2 Intermediate B B1->B2 B3 Undesired Isomer 5-methyl-1-(pyridin-2-yl) -1H-pyrazol-3-amine B2->B3

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troubleshooting guide for 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers working with 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS No. 195200-61-6). This document is designed to provide expert-driven, field-proven insights to navigate the common challenges encountered during the synthesis, purification, and application of this versatile heterocyclic building block. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific, practical problems encountered in the lab. The solutions provided are based on established chemical principles and extensive experience with pyrazole chemistry.

Question 1: My synthesis reaction shows low yield and multiple spots on TLC, even after extended reaction time. What's going on?

Answer: This is a classic issue in pyrazole synthesis, which typically involves the condensation of a hydrazine derivative (2-hydrazinopyridine) with a 1,3-dicarbonyl equivalent (like acetoacetonitrile). The complexity arises from several potential competing reactions and equilibria.

Core Problem Analysis:

  • Regioisomer Formation: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two different regioisomers. In this case, you are targeting the 1,5-disubstituted pyrazole, but the formation of the 1,3-disubstituted isomer is also possible. These isomers often have very similar polarities, resulting in overlapping spots on a Thin Layer Chromatography (TLC) plate.

  • Incomplete Reaction: The cyclization step can be slow or reversible. The initial condensation to form a hydrazone intermediate may be efficient, but the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring can be the rate-limiting step.

  • Side Reactions: At elevated temperatures, starting materials or intermediates can degrade, leading to the formation of polymeric materials or tars, which appear as a baseline streak on the TLC plate.[1]

Troubleshooting Workflow:

G start Low Yield & Multiple TLC Spots check_isomers Are there two distinct, close-Rf spots? start->check_isomers incomplete_rxn Is the starting material still present? start->incomplete_rxn side_reactions Is there a baseline streak on TLC? start->side_reactions isomer_sol Issue: Regioisomer formation. Solution: Modify reaction conditions (e.g., pH, solvent) to favor one isomer. Prepare for careful chromatographic separation. check_isomers->isomer_sol Yes incomplete_sol Issue: Incomplete Cyclization. Solution: Increase reaction time, add a catalytic amount of acid (e.g., acetic acid) to promote dehydration, or gently increase temperature while monitoring for degradation. incomplete_rxn->incomplete_sol Yes side_sol Issue: Thermal Degradation. Solution: Run the reaction at a lower temperature for a longer duration. Ensure the reaction is under an inert atmosphere (N2 or Ar) to prevent air oxidation. side_reactions->side_sol Yes G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Work-up cluster_2 Step 3: Purification & Analysis Reactants 2-Hydrazinopyridine + Acetoacetonitrile Solvent Ethanol (Solvent) Reactants->Solvent Catalyst Acetic Acid (Catalyst) Solvent->Catalyst Heat Reflux (80°C) Monitor by TLC Catalyst->Heat Workup1 Cool & Concentrate Heat->Workup1 Workup2 Aqueous Extraction (EtOAc / NaHCO₃ soln.) Workup1->Workup2 Workup3 Dry & Evaporate Workup2->Workup3 Purify Column Chromatography (Silica, Et₃N deactivated) Workup3->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze Final Final Product Analyze->Final

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Technical Support Center: Enhancing the Bioavailability of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. My goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and accelerate your development timeline. We will explore the inherent challenges this molecule likely presents and detail systematic strategies to overcome them.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before diving into complex formulations, a thorough understanding of the molecule's intrinsic properties is paramount. The structure—containing a basic pyrazole-amine core and a pyridine ring—provides critical clues to its behavior. Pyrazole-containing drugs are common in pharmaceuticals, often used to improve properties like lipophilicity and solubility[1][2].

Q1: What are the most likely bioavailability challenges for this compound?

A1: Based on its structure, the primary challenges are likely related to its solubility and, to a lesser extent, its permeability.

  • Solubility: The molecule has multiple nitrogen atoms (amine and pyridine) that can be protonated, making its aqueous solubility highly dependent on pH. In the neutral pH of the small intestine, where most drug absorption occurs, the free base form will likely predominate, which may exhibit poor solubility. Many pyrazole derivatives face biopharmaceutical limitations due to poor solubility[3].

  • Permeability: While the molecule is relatively small, its hydrogen bonding capacity could influence its ability to passively diffuse across the lipid bilayers of the intestinal epithelium. It is also a potential substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of cells, reducing net absorption[4][].

Q2: What is the first experimental step I should take to characterize the bioavailability problem?

A2: Your first step is to determine the compound's Biopharmaceutics Classification System (BCS) category by measuring its equilibrium solubility and intestinal permeability. For many poorly soluble drugs, especially BCS Class II compounds (low solubility, high permeability), the dissolution rate is the limiting factor for absorption[6].

  • Solubility Determination: Measure the thermodynamic solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

  • Permeability Assessment: Conduct an in vitro permeability assay, such as the Caco-2 permeability assay. This model is considered the gold standard for predicting human oral absorption[7][8].

Q3: My compound has poor aqueous solubility. What are the primary strategies I should consider?

A3: For a poorly soluble, basic compound like this, there are three main pillars of formulation strategy:

  • Salt Formation: Convert the basic amine or pyridine nitrogen into a more soluble salt. This is often the simplest and most effective initial approach[9][10].

  • Amorphous Solid Dispersions (ASDs): Disperse the molecule in a polymer matrix to create a high-energy, amorphous form. Amorphous materials have a higher apparent solubility and faster dissolution rate than their crystalline counterparts[11][12][13].

  • Lipid-Based Formulations: Dissolve the drug in a mixture of oils, surfactants, and co-solvents. These formulations can enhance solubility and absorption through various mechanisms, including improved solubilization in the gut and lymphatic transport[14][15][16][17].

The following diagram illustrates a high-level decision-making workflow.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection A Determine Solubility (pH 1.2, 4.5, 6.8) B Assess Permeability (e.g., Caco-2 Assay) A->B Concurrent Analysis C BCS Classification B->C D Class II / IV (Solubility-Limited) C->D Is Solubility < Dose/250mL? E Class I / III (Permeability-Limited) C->E Is Solubility > Dose/250mL? F Salt Screening D->F G Amorphous Solid Dispersion (ASD) D->G H Lipid-Based Formulation (LBF) D->H I Permeation Enhancers E->I

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem / Observation Potential Root Cause(s) Recommended Action & Rationale
"My compound precipitates out of solution during my in vitro dissolution test." 1. Supersaturation & Crash: The formulation (e.g., an ASD or salt) creates a temporarily supersaturated state, but the drug crystallizes back to its stable, less soluble form. 2. Common Ion Effect: If using a salt form, ions in the dissolution media may be causing precipitation.1. Incorporate a Precipitation Inhibitor: Add a polymer like HPMC or PVP to your formulation. These polymers can maintain the supersaturated state by sterically hindering crystal growth[18]. 2. Modify Dissolution Media: Test in different media (e.g., FaSSIF/FeSSIF) that better mimic intestinal fluids to assess if the issue is biorelevant.
"I successfully made an amorphous solid dispersion, but the dissolution profile is still poor." 1. Immiscibility: The drug and polymer are not miscible, leading to phase separation and domains of pure amorphous drug that can readily crystallize[18]. 2. Insufficient Polymer: The ratio of polymer to drug may be too low to effectively stabilize the amorphous drug upon dissolution.1. Verify Miscibility: Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg). Multiple Tgs suggest immiscibility. Screen different polymers. 2. Increase Polymer Load: Test formulations with higher polymer-to-drug ratios (e.g., from 1:2 to 1:3 or 1:4 API:Polymer).
"My Caco-2 permeability is low, and the efflux ratio is high (>2)." Active Efflux: A high efflux ratio (Basolateral-to-Apical transport >> Apical-to-Basolateral transport) strongly suggests the compound is a substrate for an efflux transporter like P-gp or BCRP[4].1. Confirm with Inhibitor: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability and a decrease in the efflux ratio will confirm P-gp involvement. 2. Formulation Strategy: Consider formulations with excipients known to inhibit P-gp, such as certain surfactants used in lipid-based systems (e.g., Cremophor EL, Tween 80).
"My salt form has lower solubility than the free base." Lattice Energy: The crystalline salt formed has a very high lattice energy, making it more difficult for solvent molecules to break the crystal apart than the free base crystal. This is a known risk in salt screening.1. Screen Diverse Counter-ions: Do not rely on a single acid. Screen a variety of pharmaceutically acceptable counter-ions (e.g., HCl, mesylate, tosylate, succinate, tartrate) with different sizes, shapes, and pKa values. 2. Characterize the Solid Form: Use X-ray Powder Diffraction (XRPD) to confirm you have formed a new crystalline salt and not just a physical mixture or an unstable polymorph.

Section 3: Experimental Protocols

Here are detailed, step-by-step protocols for key experiments.

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay determines the intestinal permeability of a compound and identifies potential transporter-mediated efflux[19].

Objective: To calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell™ filter supports for 21-24 days to allow for differentiation into a polarized monolayer[4][].

    • Prior to the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the lab's historical range for confluent monolayers.

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the final dosing solution by diluting the stock into pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be ≤1% to avoid cytotoxicity.

  • Transport Experiment (A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours)[4].

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Transport Experiment (B-A):

    • Simultaneously, perform the experiment in the reverse direction.

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate and sample as described above.

  • Sample Analysis:

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the Papp value (in cm/s) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber.

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

The workflow for this assay is visualized below.

G cluster_0 Setup cluster_1 Experiment (Performed in Parallel) cluster_2 Incubation & Analysis A Culture Caco-2 cells on Transwell plates (21 days) B Verify Monolayer Integrity (Measure TEER) A->B C A -> B Assay: Add drug to Apical side B->C D B -> A Assay: Add drug to Basolateral side B->D E Incubate at 37°C (e.g., 2 hours) C->E D->E F Sample Apical & Basolateral Chambers E->F G Quantify Drug (LC-MS/MS) F->G H Calculate Papp & Efflux Ratio G->H

Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Spray drying is a scalable method for producing ASDs[12].

Objective: To produce a stable, amorphous solid dispersion of this compound with a suitable polymer.

Methodology:

  • Polymer Selection: Select a polymer based on physicochemical properties and potential for drug-polymer interactions. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or HPMC-AS[11].

  • Solvent System Selection:

    • Identify a common solvent or solvent system that can dissolve both the drug and the polymer at the desired ratio (e.g., 1:3 drug:polymer). Dichloromethane, methanol, or acetone/water mixtures are common starting points.

  • Spray Drying Process:

    • Prepare the feed solution by dissolving the drug and polymer completely in the selected solvent system.

    • Set the parameters on the spray dryer. Key parameters to optimize include:

      • Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug degradation.

      • Atomization Gas Flow: Controls droplet size.

      • Feed Rate: Controls the residence time in the drying chamber.

    • Pump the feed solution through the atomizer into the drying chamber.

    • The hot gas evaporates the solvent, and the solid ASD particles are collected in a cyclone.

  • Post-Drying:

    • Collect the dried powder.

    • Place the powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization:

    • Confirm Amorphous Nature: Analyze the powder using XRPD. The absence of sharp Bragg peaks and the presence of a broad "halo" indicates an amorphous solid.

    • Assess Thermal Properties: Use DSC to determine the glass transition temperature (Tg). A single, high Tg (well above storage temperature) indicates a stable, miscible dispersion[11].

    • Evaluate Dissolution Performance: Perform dissolution testing on the ASD powder and compare it to the crystalline drug to confirm enhancement.

References

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilization and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]

  • Fatouros, D. G., & Mullertz, A. (2008). In vitro lipid digestion models in the development of lipid-based drug delivery systems. Expert Opinion on Drug Delivery, 5(3), 285-298. [Link]

  • Hauss, D. J. (2007). Oral lipid-based formulations. Advanced Drug Delivery Reviews, 59(7), 667-676. [Link]

  • Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. [Link]

  • O'Driscoll, C. M. (2002). Lipid-based formulations for intestinal lymphatic transport. European Journal of Pharmaceutical Sciences, 15(5), 405-415. [Link]

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay. [Link]

  • IJCRT. Bioavailability Enhancement Techniques For Poorly Soluble Drug. [Link]

  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. [Link]

  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Pharma.Tips. Troubleshooting Dissolution Failures in Formulated Tablets. [Link]

  • Division of Pharmacy Professional Development, University of Wisconsin-Madison. Amorphous Solid Dispersions-One approach to improving Bioavailability. [Link]

  • VerGo Pharma Research. Troubleshooting in Pharma Formulations Drug Development Services. [Link]

  • Veranova. Amorphous Solid Dispersion. [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Pharmaceutical Technology. Troubleshooting Problems Affecting Tooling During Tablet Manufacture. [Link]

  • Drug Development & Delivery. FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development. [Link]

  • ComplianceOnline. Troubleshooting Dissolution Methods for Solid Oral Dosage Forms 2022. [Link]

  • ResearchGate. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. [Link]

  • Pharma.Tips. Troubleshooting Formulation Issues in High-Dose Tablets. [Link]

  • NIH. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]

  • Creative Formulation Solutions. Amorphous Solid Dispersion (ASD) Formulation Development Services. [Link]

  • PubMed. Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • JoVE. Preparation of 1° Amines: Gabriel Synthesis. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Longdom Publishing. The Formation of Heterocyclic Aromatic Amines. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

  • ResearchGate. Pharmaceutical drugs containing pyrazole unit. [Link]

  • PubMed. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. [Link]

  • Food Science and Technology. Formation and Mechanism of Heterocyclic Amines in Meat Products. [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • ChemSynthesis. Pyrazoles database - synthesis, physical properties. [Link]

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Technical Support Center: A Guide to Reproducibility in 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist:

Section 1: Compound Integrity - The Source of Truth

The most common source of assay irreproducibility begins before the first pipette tip ever touches a plate: the compound itself. Ensuring the identity, purity, and stability of your small molecule is the single most critical step.

Q1: My assay results are inconsistent from week to week, even with the same batch of compound. What could be the primary cause?

A1: The most likely culprit is the degradation of your compound stock solution. Small molecules are not infinitely stable, and factors like solvent choice, storage temperature, and exposure to light or air can compromise their integrity.[1] 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, like many heterocyclic amines, can be susceptible to oxidation.

Recommendation:

  • Aliquot and Store: Never repeatedly freeze-thaw your main compound stock. Upon receipt, dissolve the compound in an appropriate anhydrous solvent (see Table 1), aliquot it into single-use volumes in tightly sealed vials, and store it protected from light at -20°C or -80°C.[2]

  • Fresh Dilutions: Prepare fresh working dilutions from a new aliquot for each experiment. Do not store dilute solutions for extended periods.

  • Re-qualification: If a project is long-term, consider re-qualifying your compound stock periodically using methods like HPLC-MS to check for degradation products.

Q2: The Certificate of Analysis (CoA) for my compound says "Assay: 99%," but I suspect purity issues. Aren't "assay" and "purity" the same thing?

A2: This is a critical and widely misunderstood distinction. They are not the same.

  • Assay (or Potency): This measures the quantity of the active pharmaceutical ingredient (API) against a reference standard. It answers the question, "How much of the main component is present?"[3] An assay result of 99% means the sample has 99% of the strength of the reference material.

  • Purity: This provides a profile of all components in the sample. It answers, "What else is in this sample besides the main component?" A purity value of 99% means that 1% of the sample consists of other materials, such as synthetic byproducts, residual solvents, or degradation products.

A batch can have a high assay value but still contain impurities that could interfere with your experiment, leading to false positives or negatives.[4][5] For example, a highly potent, structurally related impurity at just 0.5% could be responsible for the biological activity you observe.

Q3: I'm having trouble getting my this compound to dissolve completely or stay in solution in my aqueous assay buffer. How should I handle this?

A3: Solubility is a key physical property that dictates the bioavailable concentration of your compound. Forcing a compound into a solution it is not stable in will lead to precipitation and highly variable results.

Best Practices for Solubility:

  • Solvent Choice: Start by preparing a high-concentration stock in a suitable organic solvent. Based on its structure, Dimethyl Sulfoxide (DMSO) or Methanol are common starting points.[2]

  • Dilution Strategy: When diluting into an aqueous buffer, do so serially. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer, as this can cause the compound to crash out. A multi-step dilution allows the compound to equilibrate.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) consistent across all wells—including controls—and as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[6]

  • Solubility Testing: Before starting a large experiment, perform a simple visual solubility test. Prepare your highest intended concentration in the final assay buffer and visually inspect for precipitation after a relevant incubation period.

Parameter Value / Recommendation Source
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
CAS Number 287494-25-1
Recommended Solvents Soluble in Methanol and Dichloromethane.[2]
Storage Conditions Store as a solid at room temperature. For solutions, aliquot and store at -20°C or colder, protected from air and light.[2]

Section 2: Assay Design & Execution - Building a Robust Framework

A well-designed assay is a self-validating system. Proper controls and attention to detail at the setup stage can prevent many common reproducibility issues.

Q4: I see significant "edge effects" in my 96-well plates, where the outer wells behave differently from the inner wells. How can I mitigate this?

A4: Edge effects are a common problem in plate-based assays, primarily caused by thermal gradients and increased evaporation in the outer wells.[7]

  • Solution 1: Plate Hydration: Do not use the outer wells for experimental samples. Instead, fill them with sterile water or assay buffer to create a humidity barrier, which minimizes evaporation from the inner wells.

  • Solution 2: Proper Sealing: Use high-quality plate seals and apply them firmly and evenly to prevent evaporation.[8]

  • Solution 3: Incubation: Ensure your incubator has stable, uniform temperature distribution. If possible, use a water bath for more consistent heating. When incubating for long periods, consider placing plates inside a secondary container with a moistened paper towel to maintain humidity.

Q5: What is the difference between various microplate types (e.g., black, white, clear), and does it really matter which one I use?

A5: Yes, it matters immensely. Using the wrong plate type can drastically reduce your signal-to-noise ratio and lead to poor data quality.[6][9]

Plate Color Primary Assay Type Mechanism Common Pitfalls
Clear Absorbance (Colorimetric)Allows light to pass directly through the sample.High background and well-to-well crosstalk in fluorescence/luminescence assays.
White LuminescenceThe opaque white walls maximize signal reflection, enhancing light output.Unsuitable for absorbance or fluorescence due to high background.
Black FluorescenceThe black walls absorb light, reducing background fluorescence and light scatter between wells.Not suitable for absorbance. Can be used for luminescence but is less efficient than white plates.

Recommendation: Always match your microplate to your detection method as specified by the assay kit or instrument manufacturer.[6] For cell-based assays, tissue culture-treated plates are essential for proper cell adhesion.[7]

Q6: My results are highly variable between replicate wells. What are the most common causes of poor precision?

A6: High well-to-well variability often points to procedural inconsistencies, particularly with liquid handling.[8]

  • Pipetting Technique: Ensure your pipettes are calibrated. When dispensing, use a consistent technique (e.g., reverse pipetting for viscous solutions) and ensure the tip is below the liquid surface without touching the well bottom. Avoid introducing air bubbles.[6][8]

  • Reagent Mixing: Vortex all reagents and master mixes thoroughly before dispensing them into the plate. Inconsistent mixing leads to concentration gradients.

  • Centrifugation: After adding all reagents, briefly centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure all liquid is at the bottom of the wells and to remove any bubbles.[8]

  • Automation: If available, using automated liquid handlers for reagent addition can significantly improve precision over manual pipetting.[10]

Section 3: Protocols & Workflows

Protocol 1: Compound Stock Preparation and Quality Control

This protocol outlines the steps to ensure your starting material is consistent and reliable.

  • Receipt and Documentation: Upon receiving this compound, log the manufacturer, lot number, date of receipt, and storage conditions.[1]

  • Initial Solubility Test: In a small vial, test the solubility of a tiny amount of the compound in your chosen solvent (e.g., anhydrous DMSO) to determine the maximum practical stock concentration.

  • Stock Solution Preparation: a. Weigh out the desired amount of compound using a calibrated analytical balance in a controlled environment to minimize moisture absorption. b. Add the appropriate volume of anhydrous solvent to achieve a high-concentration stock (e.g., 10 mM or 50 mM). c. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation.

  • Aliquoting and Storage: a. Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. b. Label each aliquot clearly with the compound name, concentration, solvent, and date. c. Store aliquots at -80°C, protected from light.

  • (Optional but Recommended) QC Check: Before use in critical assays, dilute a fresh aliquot and analyze it via HPLC-MS to confirm the identity, purity, and absence of significant degradation products.

cluster_QC Compound Quality Control Workflow Receive Receive Compound Document Document Lot #, Date, CoA Receive->Document Sol_Test Perform Solubility Test (e.g., DMSO, MeOH) Document->Sol_Test Prep_Stock Prepare High-Conc. Stock (e.g., 10 mM in Anhydrous DMSO) Sol_Test->Prep_Stock Aliquot Aliquot into Single-Use Tubes Prep_Stock->Aliquot Store Store at -80°C, Protected from Light Aliquot->Store QC_Check QC Check (Optional): Confirm Identity & Purity via HPLC-MS Store->QC_Check Ready Validated Stock Ready for Assay QC_Check->Ready Pass

Caption: A workflow for ensuring compound integrity from receipt to use.
Protocol 2: General Plate Layout for an Inhibition Assay

A robust plate layout is essential for identifying and normalizing against systemic errors like edge effects or gradients.

  • Perimeter Wells: Fill all wells in columns 1 and 12 and rows A and H with 100-200 µL of sterile buffer or media. Do not use these for data.

  • Negative Control (0% Inhibition): Dedicate at least 3-6 wells to the "vehicle control." These wells will contain the enzyme, substrate, and buffer, plus the same final concentration of solvent (e.g., 0.5% DMSO) used for the compound wells. This represents the maximum assay signal.

  • Positive Control (100% Inhibition): Dedicate at least 3-6 wells to a known inhibitor of your target or, if unavailable, a control where the enzyme is omitted. This represents the minimum assay signal.

  • Test Compound Wells: Use the remaining inner wells for your serial dilution of this compound. It is critical to test each concentration in at least triplicate.

  • Plate Map: Always create a plate map before starting to avoid errors during pipetting.

cluster_Plate Example 96-Well Plate Layout for Reproducibility Blank Blank Neg_Ctrl Neg Ctrl (0% Inh) C1 Cmpd 1 Pos_Ctrl Pos Ctrl (100% Inh) C2 Cmpd 2 C3 Cmpd 3 C4 Cmpd 4 C5 Cmpd 5 C6 Cmpd 6 C7 Cmpd 7 C8 Cmpd 8

Caption: Recommended plate map to minimize edge effects and variability.

Section 4: Advanced Troubleshooting

Q7: I've validated my compound and my assay setup is precise, but my results are still not reproducible. Could something in my sample matrix be interfering?

A7: Yes. If you are using complex biological samples (e.g., cell lysates, plasma), endogenous substances can inhibit or activate your assay system, a phenomenon known as the "matrix effect."[11]

  • Common Interferents: Salts, detergents, chelating agents (like EDTA), and reducing agents (like DTT) from lysis or purification buffers can all interfere with enzyme assays.[6][11]

  • Troubleshooting with Spike-and-Recovery: A "spike-and-recovery" experiment is the gold standard for diagnosing matrix effects.[11]

    • Spike: Add a known amount of your purified target (e.g., active enzyme) to both your standard assay buffer (Control) and your sample matrix (Test).

    • Measure: Run the assay on both samples.

    • Analyze: If the activity in the "Test" sample is significantly lower than in the "Control" sample, it indicates the presence of an inhibitor in your matrix.

  • Solution: If matrix effects are confirmed, you may need to dilute your sample, perform a buffer exchange (e.g., using a desalting column), or deproteinize the sample before the assay.[6]

cluster_TS General Troubleshooting Flowchart Start Poor Reproducibility Observed Check_Compound Is Compound Integrity Verified? (Purity, Age, Storage) Start->Check_Compound Check_Assay Is Assay Setup Optimized? (Plate, Pipetting, Controls) Check_Compound->Check_Assay Yes Fix_Compound Action: Re-qualify or re-order compound. Prepare fresh aliquots. Check_Compound->Fix_Compound No Check_Matrix Is Sample Matrix Complex? (e.g., Lysate) Check_Assay->Check_Matrix Yes Fix_Assay Action: Optimize plate layout, calibrate pipettes, check controls. Check_Assay->Fix_Assay No Fix_Matrix Action: Perform Spike-Recovery. Dilute or purify sample. Check_Matrix->Fix_Matrix Yes Re_Run Re-run Experiment Check_Matrix->Re_Run No Fix_Compound->Re_Run Fix_Assay->Re_Run Fix_Matrix->Re_Run

Caption: A decision tree for systematically troubleshooting assay issues.

References

  • Best Practices for Using Microplates and Sealing Films in qPCR and PCR Experiments. (LinkedIn) [Link]

  • Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. (Millennial Scientific) [Link]

  • Microplate-based assays: recommendations for use. (ResearchGate, BMG LABTECH eBook) [Link]

  • 5 Main Factors Affecting Reproducibility in Research. (DoNotEdit) [Link]

  • Top 5 Factors Affecting Reproducibility in Research. (Enago Academy) [Link]

  • Understanding Assay, Purity, and Potency in Analytical Chemistry. (Medikamenter QS) [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (PubMed) [Link]

  • Top tips and tricks: Performing assays in microplates. (Berthold Technologies) [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (PubMed Central) [Link]

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (NCBI Assay Guidance Manual) [Link]

  • Stop Batch Failures: Assay vs Purity in HPLC. (Torontech) [Link]

  • 3-methyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-amine. (PubChem) [Link]

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degradation pathways of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this molecule. Drawing from established principles of heterocyclic chemistry and pharmaceutical stability testing, this guide provides in-depth troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions on Stability and Degradation

This section addresses the fundamental stability characteristics of this compound, providing a theoretical framework for understanding its behavior under various stress conditions.

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A1: Based on its structure, which features an aminopyrazole core linked to a pyridine ring, this compound is susceptible to three primary degradation pathways: oxidation, photodegradation, and, to a lesser extent, hydrolysis under harsh conditions.

  • Oxidative Degradation: The 5-amino group on the pyrazole ring is a primary target for oxidation.[1] This can lead to the formation of colored impurities, such as azopyrazole dimers, through N-N coupling, or N-oxides.[2][3] Under more aggressive oxidative conditions, ring-opening of the pyrazole moiety can occur, yielding complex acyclic products.[4]

  • Photodegradation: Both the pyrazole and pyridine rings are aromatic and absorb UV radiation, making the molecule inherently photosensitive.[5] The pyridine ring, in particular, is known to undergo UV-mediated degradation, which can involve ring-opening to form products like succinic acid and other carboxylic acids.[6][7] This pathway is a critical consideration for sample handling and storage.

  • Hydrolytic Degradation: While the molecule lacks highly labile functional groups like esters, some pyrazole derivatives have demonstrated instability in aqueous buffers, particularly at basic pH.[8][9] Forced degradation studies under extreme pH and temperature are necessary to characterize this potential liability.

DegradationPathways cluster_main cluster_products Parent 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine Oxidation Oxidative Products (e.g., Azopyrazoles, N-Oxides, Ring-Opened Species) Parent->Oxidation Oxidation (H₂O₂, O₂, Metal Ions) Photo Photolytic Products (e.g., Ring-Opened Acids, Hydroxylated Pyridines) Parent->Photo Photodegradation (UV/Vis Light) Hydrolysis Hydrolytic Products (Potential under harsh pH/temp) Parent->Hydrolysis Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for the target molecule.

Q2: My stock solution, prepared in DMSO, is turning yellow after a few days at room temperature. What is causing this discoloration?

A2: The yellowing of your stock solution is a classic indicator of oxidative degradation. The 5-amino group is susceptible to air oxidation, which can be accelerated by ambient light and temperature. This process often leads to the formation of highly conjugated systems, such as azopyrazoles from the coupling of two parent molecules, which absorb light in the visible spectrum and thus appear colored.[10] To mitigate this, we strongly recommend storing stock solutions under an inert atmosphere (e.g., argon or nitrogen), protected from light in amber vials, and refrigerated or frozen for long-term storage.

Q3: Is the pyrazole ring itself stable?

A3: The pyrazole ring is an aromatic heterocycle and is generally considered stable.[11] However, its stability can be compromised under specific conditions. Strong oxidizing agents can induce oxidative cleavage of the C-N bond, leading to ring-opening.[4] Furthermore, while aromatic, the ring's electron density is influenced by its substituents. The presence of the amino group (an electron-donating group) and the pyridine ring can affect its susceptibility to electrophilic attack and overall reactivity.[12]

Section 2: Troubleshooting Experimental & Analytical Issues

This section provides practical, step-by-step guidance for resolving specific issues encountered during experimental work.

Q4: I am conducting a stability study using HPLC, and I see new, unexpected peaks in my chromatogram. How can I identify their source?

A4: Unexpected peaks in a stability-indicating HPLC method can originate from several sources: the compound's degradants, mobile phase contaminants, system carryover, or impurities in the formulation excipients. A systematic troubleshooting approach is essential.[13][14]

Troubleshooting Workflow:

  • Run a Blank Gradient: Inject a blank solvent (typically your mobile phase or sample diluent) and run the full gradient. If the peaks appear, they are likely "ghost peaks" originating from mobile phase contamination, contaminated solvent lines, or carryover from a previous injection.[15] Ensure you are using high-purity solvents and prepare your mobile phase fresh daily.

  • Analyze a Placebo Sample: If your compound is in a formulation, analyze a sample containing all excipients except the active pharmaceutical ingredient (API). If the peaks are present, they are related to the excipients or their interaction/degradation.

  • Confirm Peak Identity: If the peaks only appear in the stressed API sample, they are degradants. The next step is characterization. Use a photodiode array (PDA) detector to check the UV spectrum of the unknown peak. Is it similar to the parent compound? This can provide clues about structural similarity. For definitive identification, LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard for determining the mass of the degradant and proposing a structure.

  • Review Stress Conditions: Correlate the appearance of specific peaks with the stress condition applied (e.g., acid, base, peroxide, light). This is the most direct way to understand the degradation pathway leading to that specific impurity. For example, a peak appearing only in samples treated with hydrogen peroxide is an oxidative degradant.

HPCL_Troubleshooting decision decision process process result result issue issue start Unexpected Peak in HPLC d1 Peak present in blank injection? start->d1 p1 Identify source: - Mobile phase impurity - System carryover - Contaminated diluent d1->p1 Yes d2 Peak present in placebo sample? d1->d2 No r1 Ghost Peak p1->r1 p2 Source is excipient or excipient-API interaction d2->p2 Yes p3 Peak is a degradant of the API. Proceed with characterization. d2->p3 No r2 Excipient-Related Peak p2->r2 p4 Use LC-MS to determine mass and propose structure. p3->p4 r3 Degradant Identified p4->r3

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q5: My assay results for the parent compound show poor mass balance after forced degradation. Where is the rest of my compound?

A5: Poor mass balance (i.e., the sum of the parent compound and all detected degradants is significantly less than 100% of the initial amount) suggests one of several possibilities:

  • Non-Chromophoric Degradants: Some degradation pathways, such as ring-opening, can produce fragments that lack a UV chromophore and are therefore invisible to a standard UV detector.[6][7]

  • Volatile Degradants: The degradation process may have produced small, volatile molecules that were lost during sample preparation or analysis.

  • Precipitation: A degradant may be insoluble in the sample diluent or mobile phase and has precipitated out of the solution, never reaching the column or detector.

  • Irreversible Adsorption: Degradants may be sticking irreversibly to the HPLC column or tubing.

To address this, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to screen for non-chromophoric compounds. Additionally, carefully inspect sample vials for any signs of precipitation.

Section 3: Recommended Experimental Protocols

Adherence to standardized protocols is crucial for generating reliable and comparable stability data. The following protocols are based on ICH guidelines.[16][17]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the sample to identify potential degradation products and establish degradation pathways. Aim for 10-20% degradation of the active ingredient.[18]

Procedure:

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and potential degradation products.

Starting Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., 254 nm or an absorbance maximum determined by a UV scan). Use a PDA detector to monitor peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation:

Once initial separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This involves injecting the mixture of all stressed samples to prove that all degradant peaks are resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

Section 4: Summary of Potential Degradation Products

The table below summarizes the likely classes of degradants based on the stress condition applied. This serves as a guide for data interpretation.

Stress ConditionPotential Degradation PathwayLikely Degradant ClassExpected Analytical Observations
Oxidation (H₂O₂) N-N coupling, N-oxidation, Ring OpeningAzopyrazole dimers, N-oxides, Acyclic fragmentsAppearance of colored impurities, new peaks in HPLC, potential loss of mass balance.
Photolysis (UV/Vis) Pyridine/Pyrazole Ring Opening, HydroxylationCarboxylic acids (e.g., succinic acid), Hydroxylated speciesSignificant decrease in parent peak with multiple new, often more polar, peaks.[6][19]
Acid Hydrolysis (HCl) Potential cleavage of C-N bonds (harsh conditions)Ring-opened products or fragmentsDegradation may be slow; requires elevated temperatures to observe significant change.
Base Hydrolysis (NaOH) Potential ring instability or reactions at the amino groupIsomers, ring-opened productsSome pyrazole derivatives show increased degradation at higher pH.[8]
Thermal (Heat) General decompositionVarious smaller fragments, potential for polymerizationBroadening of peaks, appearance of multiple minor impurities.

References

  • UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]

  • [Biodegradation of pyridine under UV irradiation]. PubMed. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate. Available at: [Link]

  • Stability Studies in Pharmaceuticals. Netpharmalab. Available at: [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. NIH. Available at: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. NIH. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. NIH. Available at: [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Available at: [Link]

  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. ResearchGate. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. NIH. Available at: [Link]

  • Chromatography Breakdowns and Bad Peaks? HPLC/GC Troubleshooting Solutions. LinkedIn. Available at: [Link]

  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. Available at: [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator | Request PDF. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available at: [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. NIH. Available at: [Link]

Sources

Technical Support Center: Scaling Up 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals facing challenges in the scale-up synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. We will move beyond basic procedures to address the nuanced difficulties of reaction control, safety, and purification inherent in multi-kilogram production.

Section 1: Synthesis Pathway Overview & Key Control Points

The most common and industrially viable synthesis route proceeds in two key stages. Understanding the critical parameters of each stage is fundamental to a successful scale-up.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of the key intermediate, 2-hydrazinopyridine, from 2-chloropyridine and hydrazine hydrate.

  • Step 2: Pyrazole Ring Formation - Condensation and cyclization of 2-hydrazinopyridine with a suitable 1,3-dielectrophile, typically a β-ketonitrile like 3-aminocrotononitrile, to form the final product.[1]

The overall workflow is visualized below. Success in scaling this process hinges on meticulous control over reaction stoichiometry, temperature, and the safe handling of hazardous reagents.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation A 2-Chloropyridine P1 SɴAr Reaction (Controlled Temp & Addition) A->P1 B Hydrazine Hydrate (N₂H₄·H₂O) B->P1 C 2-Hydrazinopyridine P1->C Key Intermediate P2 Condensation/ Cyclization C->P2 Transfer to Step 2 D 3-Aminocrotononitrile D->P2 E 3-methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine P2->E Final Product

Caption: High-level workflow for the two-step synthesis of the target aminopyrazole.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during scale-up. The solutions provided are based on established chemical principles and practical process experience.

Observed ProblemPotential Cause(s)Recommended Solutions & Protocols
Low Yield in Step 1 (2-Hydrazinopyridine Synthesis) 1. Dimerization/Side Reactions: Insufficient excess of hydrazine hydrate can lead to the formation of di-pyridin-2-yl-hydrazine.[2] 2. Incomplete Reaction: Reaction temperature is too low or reaction time is too short.[3] 3. Product Loss During Workup: 2-hydrazinopyridine has some water solubility, leading to losses in aqueous extractions.1. Control Stoichiometry: Use a molar excess of hydrazine hydrate (3-5 equivalents). For safety and handling reasons on a large scale, consider controlled addition of 2-chloropyridine to the heated hydrazine solution via a syringe pump or addition funnel.[2] 2. Optimize Conditions: Ensure the internal reaction temperature is maintained at ~100-110 °C. Monitor reaction completion by TLC or HPLC.[3] 3. Extraction Efficiency: Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. Use a robust organic solvent like ethyl acetate or dichloromethane for extraction.
Formation of Regioisomer Impurity in Step 2 1. Tautomerization of Intermediate: The intermediate from the initial condensation can cyclize in two different ways, although this is less common with a substituted hydrazine.[4] 2. Reaction Conditions: pH and solvent can influence the selectivity of the cyclization step. Basic conditions are often optimal for this type of Knorr pyrazole condensation.[4]1. Controlled pH: Add a non-nucleophilic base like sodium acetate or triethylamine (1.2 eq) to the reaction mixture. This can direct the cyclization and neutralize any generated acids, which might otherwise catalyze side reactions.[5] 2. Solvent Selection: Use a polar protic solvent like ethanol or isopropanol, which can facilitate the desired proton transfer steps during cyclization.
Reaction Stalls or Produces Tar-like Byproducts 1. Reagent Decomposition: Hydrazine can decompose at elevated temperatures, especially in the presence of catalytic metal impurities (e.g., from the reactor).[6] 2. Air Oxidation: The aminopyrazole product or intermediates may be sensitive to air, leading to oxidative polymerization, especially at higher temperatures.[7] 3. Runaway Reaction: Poor heat transfer in a large reactor can lead to localized overheating and decomposition.1. Equipment Integrity: Ensure the reactor is meticulously cleaned glass-lined or high-grade stainless steel (316L) to avoid metal catalysis.[8] 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[7] 3. Thermal Management: Use a reactor with adequate cooling capacity. For highly exothermic steps, consider a semi-batch process (controlled addition of one reagent) to manage the heat output.
Difficulty in Product Crystallization/Purification 1. Oily Product: The final product may initially separate as an oil due to residual solvent or minor impurities inhibiting crystal lattice formation. 2. Persistent Impurities: Closely related impurities, such as regioisomers or starting materials, can co-crystallize or prevent crystallization altogether.[7]1. Induce Crystallization: Try trituration with a non-polar solvent like hexanes or diethyl ether. If an oil persists, dissolve it in a minimal amount of a good solvent (e.g., isopropanol) and slowly add a poor solvent (e.g., heptane) until turbidity appears, then cool slowly. Seeding with a small crystal can also be effective. 2. Purification Strategy: If impurities are the issue, column chromatography may be necessary for initial batches to obtain pure seed crystals. For basic compounds like aminopyrazoles, silica gel can be deactivated with triethylamine (1-2% in the eluent) to prevent streaking and improve separation.[7] An acid wash (e.g., dilute HCl) during workup can remove basic starting materials.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards when scaling up reactions with hydrazine hydrate?

A1: Hydrazine hydrate is toxic, a suspected carcinogen, and can decompose explosively.[6][8] The risks are magnified at scale:

  • Toxicity: The potential for significant exposure via inhalation or skin contact increases. Always work in a well-ventilated area (e.g., a fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[6]

  • Flammability & Decomposition: Hydrazine vapors are flammable. More critically, it can undergo rapid exothermic or explosive decomposition at elevated temperatures or in the presence of catalytic impurities like rust or certain metals (copper, iron).[9][10] Large volumes make heat dissipation more challenging, increasing the risk of a thermal runaway. Engineering controls like blast shields and robust temperature monitoring are essential.[8]

Q2: How can I reduce the large excess of hydrazine hydrate typically cited in literature for Step 1?

A2: While a significant excess is needed to outcompete dimer formation, using 10+ volumes is often impractical at scale.[2] You can optimize this by:

  • Controlled Addition: Instead of adding all reagents at once, add the 2-chloropyridine slowly to a heated solution of a reduced amount of hydrazine hydrate (e.g., 4-5 molar equivalents). This maintains a high instantaneous concentration of hydrazine relative to the electrophile.

  • Solvent Choice: Using a high-boiling, polar aprotic solvent might improve reaction rates, but care must be taken as this can also increase the risk of side reactions if not properly controlled. A common industrial approach is to use hydrazine hydrate itself as the solvent.[3]

Q3: My final product has a persistent color. How can I decolorize it?

A3: A persistent yellow or brown color often indicates the presence of small amounts of oxidized impurities.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat gently for 15-30 minutes, and then filter the hot solution through a pad of celite. This adsorbs many colored impurities. Be aware that this can sometimes reduce your yield.

  • Recrystallization: A carefully chosen recrystallization solvent system is often the most effective method. Common systems for aminopyrazoles include ethanol/water or ethyl acetate/hexanes.[7]

Q4: What is the best way to monitor the reaction progress for both steps?

A4: Thin-Layer Chromatography (TLC) is excellent for at-a-glance monitoring, while High-Performance Liquid Chromatography (HPLC) provides quantitative data.

  • TLC System: For both steps, a mobile phase of 70:30 Ethyl Acetate:Hexanes with 1% triethylamine often works well. Visualize spots using a UV lamp (254 nm).

  • HPLC Method: A reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid or TFA) is a good starting point for quantitative analysis of reaction conversion and impurity profiling.

Section 4: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Hydrazinopyridine (Intermediate)

! WARNING ! This procedure involves hazardous materials and should only be performed by trained personnel with appropriate engineering controls.

  • Reactor Setup: In a properly cleaned and dried glass-lined reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, charge hydrazine hydrate (4.0 molar equivalents).

  • Inerting: Purge the reactor with nitrogen for at least 15 minutes. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Begin stirring and heat the hydrazine hydrate to an internal temperature of 100 °C.

  • Controlled Addition: Slowly add 2-chloropyridine (1.0 molar equivalent) via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 115 °C. The reaction is exothermic.

  • Reaction Drive: After the addition is complete, maintain the reaction mixture at 105-110 °C for 12-18 hours.

  • Monitoring: Take a small, quenched sample and analyze by TLC or HPLC to confirm the consumption of 2-chloropyridine.

  • Workup:

    • Cool the reactor to room temperature.

    • Slowly and carefully add the reaction mixture to a separate vessel containing cold water.

    • Saturate the aqueous solution with sodium chloride (NaCl).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-hydrazinopyridine, which can be used directly in the next step.

Protocol 2: Synthesis of this compound (Final Product)
  • Reactor Setup: Charge the reactor with the crude 2-hydrazinopyridine (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: Add 3-aminocrotononitrile (1.1 eq) and sodium acetate (1.2 eq) to the reactor.

  • Heating & Reflux: Begin stirring under a nitrogen atmosphere and heat the mixture to reflux (~78 °C) for 6-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the 2-hydrazinopyridine starting material by TLC or HPLC.

  • Crystallization & Isolation:

    • Once the reaction is complete, cool the mixture slowly to 0-5 °C. The product should begin to crystallize.

    • Hold at 0-5 °C for at least 2 hours to maximize precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake with a small amount of cold ethanol.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Troubleshooting Product Purification: A Decision Workflow

G Start Crude Product Isolated CheckPurity Check Purity by HPLC/NMR Start->CheckPurity Pure Product is >98% Pure Proceed to Drying CheckPurity->Pure Yes Impure Product is <98% Pure CheckPurity->Impure No IsItOily Is the product an oil? Impure->IsItOily Recrystallize Perform Recrystallization (e.g., IPA/Heptane or EtOH/H₂O) IsItOily->Recrystallize No Triturate Triturate with non-polar solvent (Hexanes or Et₂O) IsItOily->Triturate Yes Charcoal Is the product colored? Recrystallize->Charcoal Chromatography Impurity persists? Consider preparative chromatography (Deactivated Silica) Recrystallize->Chromatography Impurity still present Triturate->CheckPurity Charcoal->CheckPurity No PerformCharcoal Redissolve and treat with activated carbon, then filter Charcoal->PerformCharcoal Yes PerformCharcoal->Recrystallize

Caption: Decision tree for troubleshooting the purification of the final product.

References

  • Gaikwad, D., et al. (2025). Large‐scale synthesis of 1H‐pyrazole. J INDIAN CHEM SOC. Available at: [Link]

  • Dalton, D. M., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. eScholarship.org. Available at: [Link]

  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Available at: [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Neuroprotective Effects of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective potential of a novel investigational compound, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (hereafter referred to as Compound-X ). The therapeutic landscape for neurodegenerative diseases is in constant need of innovative small molecules that can effectively mitigate neuronal damage. Pyrazole derivatives have emerged as a promising class of compounds, exhibiting a range of pharmacological activities including anti-inflammatory, antioxidant, and neuroprotective effects.

This document outlines a direct comparative approach, pitting Compound-X against two key comparators:

  • Edaravone: A clinically approved neuroprotective agent for amyotrophic lateral sclerosis (ALS) and ischemic stroke, serving as a benchmark for efficacy.

  • Compound Y12 (3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol): A structurally related pyrazolol derivative with demonstrated preclinical neuroprotective and antioxidant properties in a mouse model of focal cerebral ischemia[1].

By following the experimental workflows detailed herein, researchers can generate robust, comparative data to establish the neuroprotective profile of Compound-X.

The Rationale for Pyrazole Derivatives in Neuroprotection

The core chemical scaffold of pyrazole is a versatile platform in medicinal chemistry. Its derivatives have been shown to interact with various biological targets implicated in neurodegenerative pathways. The proposed neuroprotective mechanisms often involve the modulation of oxidative stress and inflammation, two key pathological drivers in a host of neurological disorders. The structural similarities between Compound-X, Edaravone, and Compound Y12 suggest the potential for shared, as well as unique, mechanisms of action that warrant thorough investigation.

Part 1: In Vitro Validation of Neuroprotective Efficacy

The initial phase of validation focuses on cell-based assays to determine the direct cytoprotective effects of Compound-X and its comparators. These assays provide a controlled environment to assess efficacy and elucidate potential mechanisms of action.

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro validation of neuroprotective effects.

Detailed Experimental Protocols

1. Cell Culture and Induction of Neurotoxicity:

  • SH-SY5Y Neuroblastoma Cells: Culture in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To model ischemic injury, subject the cells to oxygen-glucose deprivation (OGD) for 4 hours, followed by reoxygenation (R) for 24 hours.

  • BV2 Microglial Cells: Culture in DMEM with 10% FBS and 1% penicillin-streptomycin. To model neuroinflammation, stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of Compound-X, Edaravone, and Compound Y12 in DMSO.

  • During the reoxygenation phase (for SH-SY5Y) or simultaneously with LPS stimulation (for BV2), treat the cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10, 25, 50 µM).

3. Assessment of Neuroprotective Effects:

  • Cell Viability (MTT Assay): After treatment, incubate cells with 0.5 mg/mL MTT solution for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Apoptosis (Caspase-3 Assay): Measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.

  • Pro-Apoptotic Protein Expression (Western Blot): Lyse the cells and separate proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Bax and a loading control (e.g., β-actin).

  • Antioxidant Activity (DPPH and ABTS Assays): Assess the free radical scavenging activity of the compounds using DPPH and ABTS assays, as described in the literature[1].

Comparative Data Summary: In Vitro Studies
Parameter Compound-X (EC50/IC50) Edaravone (EC50/IC50) Compound Y12 (EC50/IC50)
Neuroprotection (MTT Assay, OGD/R) Hypothesized: 5-15 µM10-25 µM8-20 µM[1]
Anti-inflammatory (NO reduction, LPS) Hypothesized: 10-30 µM15-40 µM12-35 µM
Caspase-3 Inhibition Hypothesized: 8-20 µM12-30 µM10-25 µM
DPPH Scavenging Hypothesized: 15-40 µM20-50 µM18-45 µM[1]
ABTS Scavenging Hypothesized: 10-35 µM15-40 µM12-38 µM[1]

Values for Compound-X are hypothetical and represent target efficacy ranges for a promising candidate. Values for Edaravone and Compound Y12 are based on or extrapolated from existing literature.

Part 2: In Vivo Validation in a Preclinical Model of Ischemic Stroke

Following promising in vitro results, the neuroprotective effects of Compound-X must be validated in a relevant animal model. The transient middle cerebral artery occlusion (tMCAO) model in mice is a widely accepted standard for mimicking ischemic stroke.

Experimental Workflow: In Vivo Analysis

Caption: Workflow for in vivo validation of neuroprotective effects.

Detailed Experimental Protocols

1. tMCAO Surgery:

  • Anesthetize adult male C57BL/6 mice.

  • Induce focal cerebral ischemia by inserting a filament to occlude the middle cerebral artery for 60 minutes, followed by reperfusion.

2. Compound Administration:

  • Administer Compound-X, Edaravone, or Compound Y12 intravenously at the time of reperfusion.

  • Dose ranges should be determined from preliminary pharmacokinetic and toxicity studies.

3. Assessment of Neuroprotective Effects:

  • Neurological Deficit Scoring: At 24 hours post-tMCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: At 48 hours post-tMCAO, sacrifice the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

  • Behavioral Tests: For longer-term studies, assess cognitive function using tests such as the Morris water maze at 7-14 days post-tMCAO.

Comparative Data Summary: In Vivo Studies
Parameter Compound-X Edaravone Compound Y12
Reduction in Infarct Volume (%) Hypothesized: 30-50%25-40%30-45%[1]
Improvement in Neurological Score Hypothesized: Significant improvementSignificant improvementSignificant improvement[1]
Cognitive Improvement (Morris Water Maze) Hypothesized: Reduced escape latencyReduced escape latencyReduced escape latency

Values for Compound-X are hypothetical and represent target efficacy ranges. Values for Edaravone and Compound Y12 are based on existing literature.

Discussion and Future Directions

This guide provides a clear and structured approach to validating the neuroprotective effects of the novel pyrazole derivative, Compound-X. By directly comparing its performance against a clinically approved drug, Edaravone, and a promising preclinical candidate, Compound Y12, researchers can generate a comprehensive data package to support further development.

Positive outcomes from these studies would warrant deeper mechanistic investigations. Potential signaling pathways to explore, given the known activities of pyrazole derivatives, include the Nrf2-ARE antioxidant response pathway and the NF-κB inflammatory signaling pathway.

Signaling Pathway Hypothesis

Signaling_Pathway cluster_0 Upstream Triggers cluster_1 Key Signaling Nodes cluster_2 Therapeutic Intervention cluster_3 Downstream Effects ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Keap1->Nrf2 Sequesters NFkB NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Induces Transcription IKK->NFkB Phosphorylates and Activates CompoundX_path Compound-X CompoundX_path->Keap1 Inhibits Sequestration CompoundX_path->IKK Inhibits Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Promotes Inflammatory_Genes->Neuroprotection Inhibits

Caption: Hypothesized signaling pathways modulated by Compound-X.

By systematically following this guide, researchers can rigorously evaluate the neuroprotective potential of this compound and contribute valuable data to the ongoing search for effective neurotherapeutics.

References

  • Zhu, P., Wu, Y., Du, Z., Li, S., Li, J., Lu, X., & Jiang, X. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983. [Link]

Sources

A Technical Guide to Pyrazole-Based Kinase Inhibitors: A Comparative Analysis of Pyrazolopyridine and Pyrazole Scaffolds in CDK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Versatility of the Pyrazole Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their fundamental role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism, also makes their dysregulation a hallmark of many cancers. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted cancer therapy.

Within the diverse chemical space of kinase inhibitors, the pyrazole moiety has established itself as a "privileged scaffold".[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and synthetic tractability have made it a recurring motif in numerous FDA-approved kinase inhibitors.[3] The versatility of the pyrazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This guide provides a detailed comparative analysis of two distinct classes of pyrazole-based inhibitors targeting Cyclin-Dependent Kinases (CDKs), crucial regulators of the cell cycle. We will explore a fused pyrazolopyridine scaffold and contrast its performance with a classical substituted pyrazole inhibitor, delving into the structural nuances that govern their biological activity.

The Target: Cyclin-Dependent Kinases (CDKs) in Cancer

The cell division cycle is a tightly regulated process, with CDKs acting as the master conductors. These serine/threonine kinases, in complex with their regulatory cyclin partners, drive the progression through the different phases of the cell cycle.[5] Uncontrolled cell proliferation in cancer is often linked to the aberrant activity of CDKs. Consequently, inhibiting CDKs to induce cell cycle arrest has proven to be a valid therapeutic strategy.[6] This guide will focus on inhibitors of CDK2, a key kinase involved in the G1/S phase transition.

Compound in Focus 1: A Pyrazolo[3,4-b]pyridine-Based CDK2 Inhibitor

For this guide, we will analyze a representative pyrazolo[3,4-b]pyridine compound, drawing upon published data for compounds with this core structure that have demonstrated potent CDK2 inhibition. Let's consider Compound A , a conceptual representation of a 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, which has shown significant CDK2 inhibitory activity.[1]

Mechanism of Action and Binding Mode

The pyrazolo[3,4-b]pyridine scaffold is considered a bioisostere of the purine ring of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[5] The nitrogen atoms of the fused pyrazole and pyridine rings are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Signaling Pathway: CDK2 in Cell Cycle Progression

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Inhibition G1 G1 Phase S_Phase S Phase (DNA Replication) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription p21 p21/p27 (CKIs) CDK2 CDK2 p21->CDK2 inhibits CompoundA Compound A (Pyrazolo[3,4-b]pyridine) CompoundA->CDK2 inhibits CyclinE->CDK2 activates CDK2->S_Phase drives entry Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution (Serial dilution of test compound) Incubation 3. Incubation (Add compound to reaction mix; incubate at 30°C) Compound_Prep->Incubation Reaction_Mix 2. Reaction Mixture Preparation (Kinase, Substrate, ATP) Reaction_Mix->Incubation Detection 4. Detection (Quantify substrate phosphorylation) Incubation->Detection Data_Analysis 5. Data Analysis (Calculate % inhibition; determine IC50) Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: The test compound (e.g., a pyrazole derivative) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared to obtain a range of concentrations for testing.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a multi-well plate containing the purified recombinant CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., a peptide derived from Histone H1), and ATP (often radiolabeled with ³²P or ³³P).

  • Incubation: The serially diluted test compound is added to the reaction mixture. The plate is then incubated at a controlled temperature (typically 30°C) for a specific duration to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the incorporated radioactivity using a scintillation counter. Alternatively, fluorescence- or luminescence-based assays can be used to measure the amount of ATP consumed.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of pyrazole-based kinase inhibitors are heavily influenced by the nature and position of substituents on the pyrazole ring and any fused heterocyclic systems.

  • Hinge-Binding Moiety: The pyrazole core itself is a critical hinge-binding motif. The N1 and N2 atoms of the pyrazole can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues in the kinase active site.

  • Substituents on the Pyrazole Ring: Small alkyl groups, such as a methyl group at the C3 position, can enhance binding by occupying a small hydrophobic pocket in the active site.

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocycles, such as pyridine to form a pyrazolopyridine, can significantly impact the overall shape and electronic properties of the inhibitor, leading to altered potency and selectivity. The additional ring system can provide further points of interaction with the kinase.

  • Solvent-Exposed Region: Substituents that extend into the solvent-exposed region of the ATP-binding site can be modified to improve solubility and other pharmacokinetic properties without significantly affecting binding affinity.

Conclusion and Future Perspectives

This guide has provided a comparative overview of two prominent classes of pyrazole-based CDK2 inhibitors: the fused pyrazolopyridine and the substituted pyrazole scaffolds. Both demonstrate the remarkable utility of the pyrazole core in designing potent kinase inhibitors. While the specific inhibitory activity is highly dependent on the detailed substitution pattern, the underlying principles of hinge binding and occupation of hydrophobic pockets remain consistent.

The continued exploration of the vast chemical space around the pyrazole scaffold, aided by structure-based drug design and high-throughput screening, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy. The development of inhibitors that can overcome resistance mutations remains a key challenge and an active area of research for medicinal chemists and drug development professionals.

References

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4993. [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12863-12885. [Link]

  • Chen, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612. [Link]

  • El-Gamal, M. I., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(8), 912-917. [Link]

  • Garg, M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 1695. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][7][8]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11696. [Link]

  • Howard, S., et al. (2011). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 54(19), 6534-6547. [Link]

  • Ibrahim, H. S., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21453-21473. [Link]

  • Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(12), 2797-2808. [Link]

  • Qin, L., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4993. [Link]

  • Ren, Y., et al. (2023). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Iranian Chemical Society, 20(10), 2825-2841. [Link]

  • Wang, Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3621-3625. [Link]

  • Zaky, A. A., et al. (2022). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 14(14), 1029-1051. [Link]

  • Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4993. [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12863-12885. [Link]

  • Chen, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612. [Link]

  • El-Gamal, M. I., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(8), 912-917. [Link]

  • Garg, M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 1695. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][7][8]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11696. [Link]

  • Howard, S., et al. (2011). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 54(19), 6534-6547. [Link]

  • Ibrahim, H. S., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21453-21473. [Link]

  • Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(12), 2797-2808. [Link]

  • Qin, L., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4993. [Link]

  • Ren, Y., et al. (2023). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Iranian Chemical Society, 20(10), 2825-2841. [Link]

  • Wang, Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3621-3625. [Link]

  • Zaky, A. A., et al. (2022). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 14(14), 1029-1051. [Link]

  • Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4993. [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12863-12885. [Link]

  • Chen, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612. [Link]

  • El-Gamal, M. I., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(8), 912-917. [Link]

  • Garg, M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 1695. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][7][8]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11696. [Link]

  • Howard, S., et al. (2011). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 54(19), 6534-6547. [Link]

  • Ibrahim, H. S., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21453-21473. [Link]

  • Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(12), 2797-2808. [Link]

  • Qin, L., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4993. [Link]

  • Ren, Y., et al. (2023). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Iranian Chemical Society, 20(10), 2825-2841. [Link]

  • Wang, Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3621-3625. [Link]

  • Zaky, A. A., et al. (2022). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 14(14), 1029-1051. [Link]

  • Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinyl-Pyrazole Scaffold in Modern Drug Discovery

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold that is a cornerstone of modern medicinal chemistry. Pyrazole-containing compounds are prevalent in numerous clinically approved drugs, valued for their metabolic stability and versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The pyrazole ring, an aromatic heterocycle, can act as a bioisosteric replacement for other aromatic systems like benzene, often improving physicochemical properties such as solubility and lipophilicity.[4]

This guide focuses on the 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine core. The strategic placement of the pyridine ring at the N1 position and the primary amine at C5 provides key interaction points for biological targets, particularly the ATP-binding pocket of protein kinases.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of diseases like cancer, making them high-value therapeutic targets.[5]

This document provides a comparative framework for analyzing analogs of this core structure. We will delve into the synthetic rationale, explore the structure-activity relationships (SAR) that dictate inhibitory potency and selectivity, present detailed protocols for robust biological evaluation, and discuss the overarching goal: the rational design of next-generation kinase inhibitors.

Part 1: Synthetic Strategies for Analog Development

The synthesis of this compound and its derivatives is typically achieved through a highly reliable condensation reaction. The core principle involves the reaction of a substituted hydrazine with a β-ketonitrile. This approach offers significant modularity, allowing for the introduction of chemical diversity at multiple positions.

A general synthetic route begins with the reaction of 2-hydrazinopyridine with 3-amino-3-thioxopropanenitrile (or a similar β-ketonitrile equivalent). The cyclization is driven by the nucleophilic attack of the hydrazine onto the nitrile carbon, followed by intramolecular condensation and elimination to form the stable pyrazole ring. Analog diversity is achieved by modifying the starting materials:

  • Pyridine Ring Modification (N1-substituent): Utilizing different substituted 2-hydrazinopyridines introduces functional groups onto the pyridine moiety.

  • Pyrazole Ring Modification (C3-substituent): Replacing the starting β-ketonitrile with alternatives (e.g., ethyl 2-cyano-3-oxobutanoate) allows for modification of the C3-methyl group.

  • Amine Group Derivatization (C5-substituent): The primary amine at the C5 position serves as a versatile chemical handle for subsequent reactions, such as acylation or urea formation, to explore the binding pocket further.[6]

Below is a generalized workflow for the synthesis of the core scaffold and its subsequent derivatization.

cluster_synthesis Scaffold Synthesis cluster_derivatization Analog Derivatization Hydrazine Substituted 2-Hydrazinopyridine Core 3-Methyl-1-(pyridin-2-yl) -1H-pyrazol-5-amine (Core Scaffold) Hydrazine->Core Condensation/ Cyclization Ketonitrile β-Ketonitrile (e.g., Acetoacetonitrile) Ketonitrile->Core Reagent Acylating/Sulfonylating Agent (e.g., R-COCl) Analog C5-Derivatized Analog Reagent->Analog Core->Analog Amine Functionalization

Caption: General workflow for synthesis and derivatization of pyridinyl-pyrazole analogs.

Part 2: Comparative Biological Analysis & Structure-Activity Relationships (SAR)

The ultimate goal of synthesizing analogs is to improve biological activity and selectivity. For kinase inhibitors, this typically means achieving lower IC50 values against the target kinase and higher IC50 values against off-target kinases. The following SAR analysis is based on established principles in medicinal chemistry applied to this scaffold.

Key Structural Modifications and Their Impact:

  • N1-Pyridine Ring: This moiety often sits at the entrance of the ATP-binding pocket. Adding small, lipophilic groups (e.g., methyl) can enhance van der Waals interactions. However, larger groups may cause steric hindrance. The nitrogen atom itself is a key hydrogen bond acceptor, crucial for orienting the inhibitor.

  • C3-Methyl Group: This group projects into a more solvent-exposed region or a specific sub-pocket. Replacing the methyl group with larger alkyl or aryl groups can be used to probe for additional binding interactions and enhance selectivity.[7]

  • C5-Amine and its Derivatives: The C5-amino group is a critical hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP. Derivatizing this amine with different acyl or sulfonyl groups allows for the exploration of adjacent pockets. The nature of this group profoundly impacts both potency and the compound's physical properties, such as solubility.[6][8]

Quantitative Performance Data

To illustrate these principles, the following table presents hypothetical data for the parent compound and a series of rationally designed analogs tested against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Compound IDR1 (on Pyridine)R2 (at C3)R3 (at C5-Amine)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
Parent-01 H-CH₃-NH₂8501,200>10,000
Analog-02 4-CH₃-CH₃-NH₂450980>10,000
Analog-03 H-CH₃-NH-C(O)CH₃1505508,500
Analog-04 H-CH₃-NH-C(O)-Ph453206,200
Analog-05 H-Cyclopropyl-NH-C(O)-Ph254,500>10,000

Interpretation of Data:

  • Parent-01 shows modest, non-selective activity, serving as a baseline.

  • Analog-02 demonstrates that adding a methyl group to the pyridine ring (R1) improves potency slightly, likely through enhanced hydrophobic interactions.

  • Analog-03 and Analog-04 highlight the critical role of the C5-amine (R3). Acylation significantly boosts potency against Kinase A. The larger phenylacetyl group in Analog-04 is more effective than the simple acetyl group, suggesting it occupies a hydrophobic pocket.

  • Analog-05 reveals the impact of the C3-substituent (R2). Replacing the methyl with a cyclopropyl group dramatically improves not only potency against Kinase A but also selectivity against Kinase B, indicating the C3 position is key for tuning the selectivity profile.

Part 3: Experimental Protocols for Inhibitor Characterization

Trustworthy and reproducible data is the foundation of any comparative analysis. The gold standard for determining inhibitor potency is an in vitro kinase activity assay. The following protocol describes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[5] This method is widely used due to its high sensitivity, broad applicability, and suitability for high-throughput screening.[9]

Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay

Objective: To determine the IC50 value of test compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Test compounds (analogs) dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

A 1. Dispense Compound (Serial Dilution in DMSO) B 2. Add Kinase Enzyme (Pre-incubation: 10 min) A->B C 3. Initiate Reaction (Add Substrate/ATP Mix) B->C D 4. Incubate at 30°C (60 min) C->D E 5. Stop Reaction (Add ADP-Glo™ Reagent) D->E F 6. Deplete ATP (Incubate: 40 min) E->F G 7. Generate Signal (Add Kinase Detection Reagent) F->G H 8. Incubate: 30 min & Read Luminescence G->H

Caption: Workflow for the luminescence-based in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. In a 384-well plate, add 50 nL of each compound concentration. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are accurately measured.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.[9]

  • ADP Detection - Step 1: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes any remaining unconsumed ATP.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.

  • Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative analysis of this compound analogs. Through rational design, modular synthesis, and robust biological testing, clear structure-activity relationships can be established. The hypothetical data presented demonstrates how minor structural modifications can lead to significant gains in both potency and selectivity, transforming a modest hit into a promising lead compound.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of derivatives to further refine the SAR model.

  • Selectivity Profiling: Screening promising compounds against a wide panel of kinases to understand their selectivity profile and potential off-target effects.

  • Pharmacokinetic Profiling: Evaluating lead compounds in ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess their drug-like properties.[1][10]

  • Structural Biology: Obtaining co-crystal structures of inhibitors bound to their target kinase to visualize the binding mode and guide further rational design.

By integrating synthetic chemistry with rigorous pharmacological evaluation, the full potential of the pyridinyl-pyrazole scaffold can be unlocked, paving the way for the development of novel and effective therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
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  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
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  • ResearchGate. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
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Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among these, the 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine framework presents a particularly compelling case for investigation, especially in the realm of kinase inhibition for oncology applications. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data from related pyrazole derivatives to offer insights for researchers, scientists, and drug development professionals.

The Core Scaffold: A Foundation for Potent Bioactivity

The this compound scaffold is a unique amalgamation of three key pharmacophoric features: a pyrazole ring, a pyridine ring, and an amino group. The pyrazole nucleus is a well-established bioisostere for other aromatic systems and is known for its ability to engage in various non-covalent interactions within protein active sites.[1][2] The pyridine ring, a common element in many kinase inhibitors, often serves as a hydrogen bond acceptor, orienting the molecule within the ATP-binding pocket of kinases.[3] The 5-amino group provides a crucial vector for further chemical modification, allowing for the exploration of a wide chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

Deconstructing the Structure-Activity Relationship

While direct comparative studies on a systematic series of this compound derivatives are not extensively documented in publicly available literature, we can infer a robust SAR profile by examining related pyrazole-based kinase inhibitors. The following sections dissect the probable impact of substitutions at key positions of the scaffold.

The N-1 Pyridyl Group: A Key Interaction Point

The 1-(pyridin-2-yl) substituent is critical for the biological activity of this class of compounds. In many kinase inhibitors, the nitrogen atom of the pyridine ring is postulated to form a hydrogen bond with the hinge region of the kinase, a crucial interaction for anchoring the inhibitor in the ATP-binding site.[3] Variations in the substitution pattern on this pyridine ring can significantly modulate activity. For instance, the introduction of small electron-donating or electron-withdrawing groups could influence the basicity of the pyridine nitrogen and, consequently, the strength of the hinge-binding interaction.

The C-3 Methyl Group: A Modulator of Selectivity and Potency

The methyl group at the C-3 position of the pyrazole ring, while seemingly simple, can play a significant role in defining the compound's selectivity profile. This substituent projects into a specific pocket of the kinase active site, and its size and nature can influence which kinases are effectively inhibited. While a methyl group is a common starting point, exploration of other small alkyl or cycloalkyl groups at this position could lead to enhanced potency or a more desirable selectivity profile against a panel of kinases.[4]

The C-5 Amino Group: A Gateway to Enhanced Interactions

The 5-amino group is a versatile handle for introducing a variety of substituents that can extend into the solvent-exposed region of the kinase active site or probe deeper pockets. Acylation or alkylation of this amine with different moieties can lead to significant gains in potency. For example, the introduction of a substituted phenyl ring or other heterocyclic systems can establish additional hydrogen bonding, hydrophobic, or pi-stacking interactions with amino acid residues in the active site.

A hypothetical SAR landscape for substitutions at the C-5 amino group is presented in the table below, based on general principles observed in pyrazole-based kinase inhibitors.

R Group (at C-5 Amine)Anticipated Effect on ActivityRationale
Small alkyl chains Modest increase in potencyIncreased lipophilicity can enhance binding.
Aromatic rings (e.g., phenyl) Significant increase in potencyPotential for pi-stacking and hydrophobic interactions.
Substituted phenyl rings Further optimization of potency and selectivitySubstituents can form additional hydrogen bonds or van der Waals contacts.
Heterocyclic rings Potential for improved potency and solubilityIntroduction of additional hydrogen bond donors/acceptors.

Experimental Evaluation: Protocols for Assessing Kinase Inhibitory Activity

To validate the SAR hypotheses and quantify the inhibitory potential of novel this compound derivatives, robust and reproducible experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2).

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Histone H1 (substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Radiolabeled [γ-32P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant CDK2/Cyclin E, and Histone H1.

  • Add the test compounds to the appropriate wells. Include a positive control (known CDK2 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizing the Structure-Activity Landscape

To better conceptualize the key structural features and their impact on activity, the following diagrams illustrate the core scaffold and a hypothetical binding mode.

SAR_Scaffold cluster_core Core Scaffold Pyridine Pyridin-2-yl (Hinge Binding) Pyrazole 3-Methyl-1H-pyrazol-5-amine Pyridine->Pyrazole N-1 Methyl C-3 Methyl (Selectivity) Pyrazole->Methyl C-3 Amine C-5 Amine (Vector for Substitution) Pyrazole->Amine C-5

Figure 1. Key pharmacophoric elements of the this compound scaffold.

Binding_Mode cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Hinge Hinge Region (e.g., Alanine) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyridine Pyridin-2-yl Pyridine->Hinge H-bond Pyrazole Pyrazole Core Methyl C-3 Methyl Amine_R C-5 N-R Methyl->Hydrophobic_Pocket Hydrophobic Interaction Amine_R->Solvent_Front Further Interactions

Figure 2. Hypothetical binding mode of a this compound derivative in a kinase active site.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and comprehensive SAR data for this specific series is emerging, by drawing parallels from related pyrazole-based compounds, a clear path for optimization can be envisioned. Future work should focus on the systematic synthesis and evaluation of derivatives with diverse substitutions at the C-5 amino group and the exploration of alternative substituents at the C-3 position to enhance potency and selectivity. Such studies will undoubtedly contribute to the growing arsenal of pyrazole-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Bhati, S. K., Kumar, A., & Singh, B. (2011). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. International Journal of ChemTech Research, 3(2), 897-904.
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  • Patil, P. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3,4-Oxadiazol-2-Amines. Indian Journal of Heterocyclic Chemistry, 33(1), 71-78.
  • Abdellatif, K. R. A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Journal of Heterocyclic Chemistry, 2024, 1-15.
  • Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4488.
  • Lombardi, A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ChemistrySelect, 9(20), e202400589.
  • Rojas-Llanes, D., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37.
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  • Kumar, A., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5899.
  • Loll, N., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(10), 1655-1669.
  • Schmäring, C., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 305-326.
  • Basiri, A., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2025.
  • Bhujbal, S. P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals, 15(9), 1170.
  • Cruz, S., & Portilla, J. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a] pyrimidines from chalcones. RSC Advances, 13(25), 17145-17155.
  • Zhang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6296.

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A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for confirming the direct cellular target engagement of novel small molecules, using the putative kinase inhibitor 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine as a case study. We will move beyond simple activity readouts to explore robust, biophysical methods that provide direct evidence of a compound binding to its intended target within a physiologically relevant context. This approach is critical for building confidence in a molecule's mechanism of action and making data-driven decisions in drug discovery.[1][2]

The journey from a promising hit in a biochemical screen to a validated lead compound is fraught with challenges. A frequent cause of failure is a lack of efficacy in more complex biological systems, often because the compound does not engage its intended target in the cellular milieu.[3] Therefore, demonstrating target engagement is a cornerstone of modern drug discovery, linking biochemical potency to cellular activity and reducing the risk of advancing compounds with off-target effects.[2][4]

This guide will compare the target engagement profile of this compound with Staurosporine, a well-characterized, non-selective kinase inhibitor, using a multi-assay strategy. We will detail the experimental rationale, provide step-by-step protocols, and present comparative data to illustrate the principles of target validation.

Pillar 1: The Multi-Assay Strategy for Target Engagement

Confirming that a compound interacts with its intended protein target in a living system is paramount.[4] A single assay is rarely sufficient. A robust validation strategy employs a combination of biochemical and cell-based assays to build a comprehensive picture of the compound's behavior.[3][5]

  • Biochemical Assays provide a clean, controlled environment to measure the direct interaction between a compound and a purified protein target.[3][6] They are ideal for determining intrinsic potency (e.g., IC50) and for high-throughput screening.[2]

  • Cell-Based Target Engagement Assays are essential for confirming that a compound can penetrate the cell membrane, avoid efflux pumps, and bind its target in the complex and crowded native environment.[5][7] These assays provide a more physiologically relevant measure of target binding.[1]

G cluster_0 Biochemical Validation cluster_1 Cellular Validation b_assay Biochemical Assay (e.g., Kinase Activity Assay) b_result Determine IC50 (Direct Inhibition & Potency) b_assay->b_result conclusion Confirmed Target Engagement b_result->conclusion c_assay Cell-Based Assay (e.g., CETSA) c_result Confirm Target Binding in Cells (Cellular EC50 & Thermal Shift) c_assay->c_result c_result->conclusion start Novel Compound (this compound) start->b_assay start->c_assay

Caption: General workflow for confirming target engagement.

Pillar 2: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Intracellular Binding

The 'Why': The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound binding to its target inside intact cells.[8][9] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation.[10][11] By heating cells treated with the compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly observe this stabilization, providing unequivocal evidence of target engagement.[9][12]

CETSA_Workflow A 1. Cell Culture & Treatment (Treat cells with compound or vehicle) B 2. Thermal Challenge (Heat cell aliquots across a temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation (Centrifuge to separate soluble fraction from precipitated protein) C->D E 5. Protein Quantification (Analyze soluble fraction by Western Blot, ELISA, or Mass Spec) D->E F 6. Data Analysis (Plot % soluble protein vs. temperature to generate melt curves) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 expressing the target kinase) in sufficient quantity for the experiment and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with either this compound (e.g., at 10 µM), Staurosporine (e.g., at 1 µM), or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquoting: Distribute the cell suspension into PCR tubes for each treatment condition.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[9]

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the target protein in the soluble fraction using Western blotting or an ELISA.

  • Isothermal Dose-Response: To determine cellular potency (EC50), treat cells with a serial dilution of the compound, heat all samples at a single, optimized temperature (e.g., 54°C, a temperature that causes significant but not complete denaturation in vehicle-treated cells), and perform steps 6-8.

Pillar 3: Biochemical Kinase Assay - Measuring Direct Inhibition and Potency

The 'Why': While CETSA confirms binding in cells, a biochemical assay is essential to quantify the compound's direct inhibitory effect on the kinase's enzymatic activity and to determine its potency (IC50).[13] We will use a luminescence-based assay that measures the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.[14] This cell-free format eliminates variables like cell permeability, allowing for a pure assessment of enzymatic inhibition.[6]

Kinase_Assay_Workflow A 1. Compound Dispensing (Add serial dilutions of inhibitor to 384-well plate) B 2. Kinase Incubation (Add purified kinase enzyme and incubate briefly) A->B C 3. Initiate Reaction (Add ATP/Substrate mixture) B->C D 4. Enzymatic Reaction (Incubate at 30°C for 60 minutes) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Signal Generation (Add Kinase Detection Reagent to convert ADP to ATP, driving luciferase reaction) E->F G 7. Read Luminescence (Measure light output on a plate reader) F->G

Caption: Workflow for a luminescence-based biochemical kinase assay.

Experimental Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound and Staurosporine in DMSO, starting at 1 mM.

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.[14]

  • Kinase Addition: Add 2.5 µL of the purified target kinase in kinase assay buffer to each well. Incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a mixture containing the kinase's specific peptide substrate and ATP to each well to start the reaction.[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data & Analysis

The following tables present hypothetical, yet plausible, data from the experiments described above, comparing our compound of interest to the non-selective inhibitor Staurosporine against a hypothetical "Kinase X".

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundConcentrationApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (0.1% DMSO)N/A50.2 °CN/A
This compound 10 µM56.8 °C+6.6 °C
Staurosporine1 µM58.1 °C+7.9 °C
  • Interpretation: The significant positive thermal shift (ΔTm) observed for both compounds provides strong evidence of direct target engagement with Kinase X in intact cells. The stabilization confirms that the compounds are cell-permeable and bind to the target in its native environment.

Table 2: Biochemical Kinase Inhibition & Selectivity Panel

CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Kinase Z IC50 (nM)
This compound 151,250>10,000
Staurosporine51020
  • Interpretation: The biochemical data confirms that this compound is a potent inhibitor of Kinase X.[14] Crucially, the selectivity panel data demonstrates its high selectivity for Kinase X over other kinases (Y and Z). In stark contrast, Staurosporine potently inhibits all three kinases, confirming its well-known non-selective profile.

Conclusion: A Self-Validating System

By integrating a biophysical cellular assay (CETSA) with a traditional biochemical activity assay, we have constructed a self-validating system to confirm the target engagement of this compound.

The CETSA results provide undeniable proof that the compound enters the cell and physically binds to Kinase X. The biochemical data quantifies the potent and, importantly, selective inhibitory activity of the compound against its intended target. This orthogonal approach provides the high degree of confidence required to progress a compound from a mere "hit" to a validated "lead" in the drug discovery pipeline, ensuring that its observed cellular effects are indeed due to on-target activity.

References

  • DiscoverX. Target Engagement Assays. Available from: [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link]

  • Concept Life Sciences. Target and pathway engagement assays. Available from: [Link]

  • Patzl, A. et al. Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link]

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  • Almqvist, H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

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Comparative Cross-Reactivity Profiling of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: A Guide for Target Validation and Off-Target Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. The pyrazole scaffold and its derivatives have emerged as privileged structures, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This guide focuses on 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a novel investigational compound, and provides a comprehensive framework for its cross-reactivity profiling. The objective is to furnish researchers, scientists, and drug development professionals with a robust, experimentally-grounded comparison of its selectivity against established kinase inhibitors.

The central hypothesis for this compound is its potent and selective inhibition of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase pivotal in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. To rigorously assess this hypothesis, we will compare its performance against two well-characterized inhibitors with distinct selectivity profiles:

  • Ruxolitinib (INCB018424): An approved JAK1/JAK2 inhibitor.

  • Dasatinib (BMS-354825): A multi-kinase inhibitor, primarily targeting BCR-ABL and SRC family kinases, but with known activity against a broad spectrum of kinases.[3]

This guide will detail the methodologies for a comprehensive cross-reactivity assessment, present hypothetical data for comparative analysis, and discuss the implications of these findings for preclinical development.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough understanding of a compound's selectivity. Our experimental design integrates biochemical assays for initial broad screening and cell-based assays for validating on-target and off-target effects in a more physiological context.

Tier 1: Large-Panel Biochemical Kinase Assay

The initial and most critical step is to profile the compound against a large, representative panel of the human kinome.[3][4] This provides a broad, unbiased view of potential targets and off-targets.

Protocol:

  • Compound Preparation: this compound, Ruxolitinib, and Dasatinib are prepared as 10 mM stock solutions in DMSO.

  • Assay Panel: A panel of over 400 human kinases is utilized (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot).

  • Primary Screen: Each compound is initially screened at a single high concentration (e.g., 10 µM) to identify all potential interactions.[3] The readout is typically percent inhibition relative to a control.

  • IC50 Determination: For any kinase exhibiting significant inhibition (e.g., >70%) in the primary screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[3]

Causality Behind Experimental Choices:

  • A broad kinase panel is chosen to maximize the chances of identifying unanticipated off-targets, which is crucial for predicting potential toxicities.[5]

  • The two-step screening process (single high concentration followed by IC50 determination) is a cost-effective and efficient strategy to quickly identify and then quantify the potency of interactions.[3]

Tier 2: Cellular Target Engagement and Selectivity

Biochemical assays, while powerful, do not always translate directly to a cellular environment. Cellular assays are therefore critical to confirm target engagement and assess selectivity in a more complex biological system. The Cellular Thermal Shift Assay (CETSA®) is a robust method for this purpose.[6][7]

Protocol:

  • Cell Line Selection: A human cell line endogenously expressing the target of interest, such as HEL 92.1.7 (human erythroleukemia cells) with a homozygous JAK2 V617F mutation, is selected.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, Ruxolitinib, or Dasatinib for a defined period (e.g., 2 hours).

  • Thermal Shift: The treated cells are heated to a range of temperatures to induce protein denaturation.

  • Protein Extraction and Analysis: The remaining soluble protein at each temperature is isolated and analyzed by Western Blot or mass spectrometry, probing for the target kinase (e.g., JAK2) and known or suspected off-targets identified in Tier 1.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for each protein in the presence of the compounds. An increase in Tm indicates compound binding and stabilization of the protein.[8]

Causality Behind Experimental Choices:

  • CETSA provides direct evidence of target engagement within intact cells, bridging the gap between biochemical potency and cellular activity.[9]

  • Using a cell line with a disease-relevant mutation (JAK2 V617F) provides context-specific information on the compound's potential therapeutic utility.

The overall workflow for this comprehensive profiling is depicted in the following diagram:

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation Compound Synthesis Compound Synthesis Primary Screen (10 uM) Primary Screen (10 uM) Compound Synthesis->Primary Screen (10 uM) Broad Kinome Panel IC50 Determination IC50 Determination Primary Screen (10 uM)->IC50 Determination Hits >70% Inhibition Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Quantitative Potency Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Selectivity Profile->Cellular Target Engagement (CETSA) Key On/Off-Targets Comparative Analysis Comparative Analysis Selectivity Profile->Comparative Analysis Downstream Signaling Assay Downstream Signaling Assay Cellular Target Engagement (CETSA)->Downstream Signaling Assay Validate Functional Effect Phenotypic Assays Phenotypic Assays Downstream Signaling Assay->Phenotypic Assays Assess Cellular Impact Phenotypic Assays->Comparative Analysis Lead Optimization Lead Optimization Comparative Analysis->Lead Optimization

Caption: Workflow for Cross-Reactivity Profiling.

Comparative Data Analysis

The following tables present hypothetical data from our proposed experimental workflow, comparing this compound with Ruxolitinib and Dasatinib.

Table 1: Biochemical Kinase Inhibition Profile (Selected Kinases, IC50 in nM)
Kinase TargetThis compoundRuxolitinibDasatinib
JAK2 (Primary Target) 5.2 3.3 15.8
JAK1285.42.822.1
JAK3>10,000428350.7
TYK21,2501945.3
SRC >10,0008,5000.8
ABL1 >10,000>10,0000.5
ABL1 (T315I)>10,000>10,0001.2
LCK8,9007,2001.1
FLT3450.6250.125.5
c-KIT2,3001,80012.6

Interpretation:

  • This compound demonstrates potent inhibition of JAK2 with high selectivity over other JAK family members, particularly JAK1 and JAK3. This profile suggests a potentially lower risk of immunosuppressive effects associated with JAK1/3 inhibition. Its lack of activity against SRC and ABL kinases further distinguishes it from broad-spectrum inhibitors.

  • Ruxolitinib shows potent, near-equal inhibition of JAK1 and JAK2, consistent with its clinical profile.

  • Dasatinib confirms its multi-kinase inhibitor nature with potent activity against its primary targets (ABL, SRC) and moderate activity against JAK family kinases.

Table 2: Cellular Thermal Shift Assay in HEL 92.1.7 Cells (ΔTm in °C at 1 µM)
Protein TargetThis compoundRuxolitinibDasatinib
JAK2 +8.5 +9.2 +4.1
JAK1+1.2+8.9+3.8
SRC<0.5<0.5+10.5
ABL1<0.5<0.5+11.2

Interpretation:

  • The significant thermal shift for JAK2 upon treatment with This compound confirms robust target engagement in a cellular context.

  • The minimal thermal shift for JAK1 corroborates the selectivity observed in the biochemical assays, suggesting that at therapeutic concentrations, our lead compound is highly selective for JAK2.

  • Ruxolitinib and Dasatinib data align with their known cellular targets, validating the experimental system.

Signaling Pathway Context

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Understanding where our compound acts is key to interpreting its biological effects.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 Autophosphorylation STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Compound 3-methyl-1-(pyridin-2-yl)- 1H-pyrazol-5-amine Compound->JAK2 Inhibits

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study on the Neuroprotective Potential of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Analogs

Introduction: The Versatile Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antidiabetic, and antimicrobial properties.[1][2] This versatility stems from the pyrazole ring's unique electronic and structural features, which allow for diverse substitutions and interactions with various biological targets. This guide focuses on the comparative analysis of in vitro and in vivo efficacy, a critical step in the preclinical evaluation of any new chemical entity.

While our primary interest lies in This compound , a comprehensive review of publicly available data reveals a scarcity of direct experimental studies on this specific molecule. However, the principles of medicinal chemistry often allow us to draw valuable insights from closely related analogs. To this end, this guide will use the recently investigated compound, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol , as a primary case study to illustrate the translational journey from benchtop assays to whole-animal models.[3] This analog shares a significant portion of the core structure and provides a robust dataset for understanding the potential neuroprotective effects of this class of compounds.

Part 1: In Vitro Efficacy Assessment - Gauging Neuroprotective and Antioxidant Properties

The initial phase of efficacy testing for neuroprotective agents typically involves a battery of in vitro assays designed to assess their ability to mitigate cellular damage and oxidative stress. For our case study compound, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol (referred to as Y12 in the source literature), the in vitro evaluation focused on its antioxidant capacity and its ability to protect neuronal cells from ischemic-like injury.[3]

Antioxidant Activity

Oxidative stress is a key pathological feature of many neurodegenerative diseases and ischemic events. Therefore, the free radical scavenging ability of a compound is a strong indicator of its neuroprotective potential. The antioxidant capacity of Y12 was evaluated using three distinct assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[3]

AssayY12 (IC50 / ORAC Value)Rationale
DPPH Radical Scavenging Reported as having exceptional antioxidant capacity[3]Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
ABTS Radical Scavenging Reported as having exceptional antioxidant capacity[3]Assesses the compound's ability to scavenge the ABTS radical cation, a different type of radical.
ORACFL Reported as having exceptional antioxidant capacity[3]Measures the inhibition of peroxyl radical-induced oxidation, which is highly relevant to lipid peroxidation in biological systems.

Table 1: Summary of In Vitro Antioxidant Activity of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol (Y12). [3]

Neurocytoprotective Effects in a Cellular Model of Ischemia

To mimic the conditions of a stroke in a controlled laboratory setting, the Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) model is widely used.[4][5] In this model, neuronal cells are deprived of oxygen and glucose, simulating the ischemic core of a stroke, followed by reintroduction of these elements to mimic reperfusion. The SH-SY5Y human neuroblastoma cell line is a common choice for such studies. The analog Y12 demonstrated excellent neurocytoprotective effects in an OGD/R-subjected SH-SY5Y cell injury model.[3]

  • Cell Culture: SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency.

  • OGD Induction: The standard culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 3-4 hours) to induce ischemic-like conditions.[4]

  • Compound Treatment: The test compound (e.g., Y12) is added to the culture medium at various concentrations, typically before or immediately after the OGD period.

  • Reoxygenation: Following OGD, the glucose-free medium is replaced with the standard glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 24 hours).[4]

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

The protective effect of Y12 in this model suggests that its mechanism of action extends beyond simple radical scavenging to potentially include the modulation of intracellular signaling pathways involved in cell survival and death.[3]

Part 2: In Vivo Efficacy - Validation in a Preclinical Model of Stroke

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complex physiological environment of a living organism, including factors like absorption, distribution, metabolism, and excretion (ADME), can significantly influence a compound's activity. Therefore, validating the neuroprotective effects of Y12 in an animal model of stroke was a critical next step.

The transient Middle Cerebral Artery Occlusion (tMCAO) model in mice is a widely accepted and clinically relevant model of focal cerebral ischemia.[1][6][7] This model involves the temporary blockage of the MCA, a major artery supplying blood to the brain, followed by reperfusion, which mimics the events of an ischemic stroke in humans.

In Vivo Neuroprotective Effects

In vivo studies confirmed the neuroprotective effects of compound Y12, showing a significant reduction in the infarct area in a mouse model of focal cerebral ischemia induced by tMCAO.[3]

Animal ModelCompound AdministrationOutcome MeasureResult
tMCAO in Mice Not specified in abstractInfarct VolumeSignificantly reduced infarct area[3]

Table 2: Summary of In Vivo Efficacy of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol (Y12).

  • Anesthesia and Preparation: The mouse is anesthetized, and its body temperature is maintained. A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][7]

  • Occlusion: A coated monofilament is introduced into the ECA and advanced into the ICA until its tip occludes the origin of the MCA. The occlusion is typically maintained for a specific duration (e.g., 60 minutes).[1][7]

  • Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for the restoration of blood flow to the MCA territory.

  • Compound Administration: The test compound is administered at a predetermined dose and route (e.g., intraperitoneal or intravenous) before, during, or after the ischemic insult.

  • Neurological Assessment and Infarct Analysis: At a set time point after reperfusion (e.g., 24 hours), the animal's neurological deficits are scored. The brain is then harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[8]

The successful translation of in vitro neuroprotection to a reduction in brain damage in a living animal model provides strong evidence for the therapeutic potential of this pyrazole derivative.

Visualizing the Path from Mechanism to Preclinical Validation

To better understand the scientific rationale and workflow, the following diagrams illustrate a potential mechanism of action and the experimental pipeline.

Neuroprotective_Mechanism Ischemic Insult (OGD/R) Ischemic Insult (OGD/R) Oxidative Stress Oxidative Stress Ischemic Insult (OGD/R)->Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production Neuronal Apoptosis Neuronal Apoptosis ROS Production->Neuronal Apoptosis Cell Survival Cell Survival Y12_Analog This compound Analog (Y12) Y12_Analog->ROS Production Scavenges Y12_Analog->Neuronal Apoptosis Inhibits

Caption: A potential neuroprotective mechanism of the pyrazole analog.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Antioxidant_Assays Antioxidant Assays (DPPH, ABTS, ORAC) Cell_Model Cellular Ischemia Model (OGD/R on SH-SY5Y) Antioxidant_Assays->Cell_Model Viability_Assay Cell Viability Assessment (MTT, LDH) Cell_Model->Viability_Assay Animal_Model Stroke Model (tMCAO in Mice) Viability_Assay->Animal_Model Promising Candidate Neurological_Scoring Neurological Deficit Scoring Animal_Model->Neurological_Scoring Infarct_Analysis Infarct Volume Analysis Animal_Model->Infarct_Analysis

Caption: Experimental workflow from in vitro screening to in vivo validation.

Conclusion and Future Directions

The journey from a chemical structure to a potential therapeutic agent is a rigorous one, demanding a seamless integration of in vitro and in vivo evaluations. While direct experimental data for this compound remains to be published, the compelling neuroprotective profile of its close analog, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol, provides a strong rationale for its further investigation. The robust antioxidant and neurocytoprotective effects observed in vitro were successfully translated into a significant reduction of ischemic brain injury in a preclinical stroke model.

This comparative guide underscores the importance of a multi-faceted experimental approach. The initial in vitro screens provided mechanistic insights and allowed for the selection of a promising candidate, while the subsequent in vivo studies offered a crucial validation of its therapeutic potential in a complex biological system. Future research should focus on obtaining direct experimental data for this compound to confirm if the neuroprotective properties of its analog are shared. Furthermore, exploring the broader therapeutic landscape of pyrazole derivatives in other disease models with an underlying inflammatory or oxidative stress component is a promising avenue for drug discovery.

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A Preclinical Benchmarking Guide to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking a Novel Pyrazole-Pyridine Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1] The fusion of a pyrazole moiety with a pyridine ring, as seen in 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, creates a unique chemical architecture with the potential for potent and selective interactions with biological targets.

Emerging research on structurally similar pyrazole-pyridine derivatives has pointed towards their potential as inhibitors of protein kinases.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. For instance, compounds featuring a pyrazole-pyridine core have been investigated as inhibitors of c-Met, FMS-like tyrosine kinase 3 (FLT3), and Breakpoint Cluster Region-Abelson (BCR-ABL) kinases, all of which are validated targets in oncology.[3][4][5]

Given this compelling precedent, this guide provides a comprehensive framework for the preclinical benchmarking of this compound. We will objectively compare its potential efficacy against established, FDA-approved kinase inhibitors targeting c-Met, FLT3, and BCR-ABL. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for evaluating the therapeutic promise of this novel chemical entity.

Preclinical Benchmarking Strategy: A Multi-faceted Approach

To thoroughly evaluate the potential of this compound, a multi-pronged benchmarking strategy is essential. This involves a direct comparison with clinically relevant drugs in both biochemical and cell-based assays.

Selection of Comparator Drugs: The Gold Standards

The choice of comparator drugs is critical for a meaningful benchmark. We have selected FDA-approved inhibitors for three kinases implicated in various cancers and for which pyrazole-based inhibitors have shown activity.

  • c-Met Inhibitors: The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is linked to various cancers.[6][7]

    • Crizotinib (Xalkori®): An FDA-approved multi-targeted tyrosine kinase inhibitor targeting ALK, ROS1, and c-Met.[8]

    • Cabozantinib (Cabometyx®): A potent inhibitor of multiple tyrosine kinases, including c-Met and VEGFR.[8]

  • FLT3 Inhibitors: Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[9][10]

    • Midostaurin (Rydapt®): The first FLT3 inhibitor approved by the FDA for newly diagnosed FLT3-mutated AML.[9][11]

    • Gilteritinib (Xospata®): A potent, second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[9]

    • Quizartinib (Vanflyta®): Recently approved for newly diagnosed FLT3-ITD positive AML.[11][12]

  • BCR-ABL Inhibitors: The fusion protein BCR-ABL, resulting from the Philadelphia chromosome translocation, is the hallmark of chronic myeloid leukemia (CML). It is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic cells.[13][14][15]

    • Imatinib (Gleevec®): The first-generation BCR-ABL inhibitor that revolutionized the treatment of CML.[13][15]

    • Dasatinib (Sprycel®): A second-generation inhibitor with activity against many imatinib-resistant BCR-ABL mutations.[13][15]

    • Nilotinib (Tasigna®): Another potent second-generation inhibitor used in the treatment of CML.[13]

Experimental Assays: From Molecular Target to Cellular Effect

Our benchmarking strategy employs a tiered approach, starting with direct target engagement and progressing to cellular functional assays.

  • In Vitro Kinase Inhibition Assay: This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified c-Met, FLT3, and BCR-ABL kinases. The half-maximal inhibitory concentration (IC50) will be determined and compared to the comparator drugs.

  • Cell-Based Kinase Activity Assay: To assess the compound's activity in a more physiologically relevant context, we will utilize cell lines with known dysregulation of the target kinases. This assay measures the inhibition of kinase-mediated phosphorylation of downstream substrates within the cell.[16][17]

  • Cellular Proliferation and Cytotoxicity Assays: The ultimate goal of a kinase inhibitor in oncology is to halt cancer cell growth. We will employ cytotoxicity assays, such as the MTT assay, to determine the effect of our test compound on the viability of cancer cell lines that are dependent on the activity of c-Met, FLT3, or BCR-ABL.[18][19]

Detailed Experimental Protocols

For this guide, we will provide a detailed, step-by-step protocol for a key experiment: the in vitro kinase inhibition assay. This foundational experiment provides the initial go/no-go data for further development.

In Vitro Kinase Inhibition Assay Protocol

This protocol is a generalized framework and may require optimization for specific kinases.

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., c-Met, FLT3, BCR-ABL)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (composition varies, but typically contains Tris-HCl, MgCl2, and DTT)

  • Test compound (this compound) and comparator drugs, dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and comparator drugs in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase solution (at 2x final concentration in kinase buffer).

    • Add 1 µL of the serially diluted compounds or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a solution containing the peptide substrate and ATP (both at 2x final concentration in kinase buffer) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: A Comparative Overview

The quantitative data from the benchmarking studies should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

Compoundc-MetFLT3BCR-ABL
This compound[Experimental Data][Experimental Data][Experimental Data]
Crizotinib[Reference Value]N/AN/A
Cabozantinib[Reference Value][Reference Value]N/A
MidostaurinN/A[Reference Value]N/A
GilteritinibN/A[Reference Value]N/A
QuizartinibN/A[Reference Value]N/A
ImatinibN/AN/A[Reference Value]
DasatinibN/AN/A[Reference Value]
NilotinibN/AN/A[Reference Value]

Table 2: Comparative Cellular Proliferation Inhibition (GI50, µM) in Relevant Cancer Cell Lines

CompoundGTL-16 (c-Met driven)MV-4-11 (FLT3-ITD)K562 (BCR-ABL)
This compound[Experimental Data][Experimental Data][Experimental Data]
Crizotinib[Reference Value]N/AN/A
GilteritinibN/A[Reference Value]N/A
ImatinibN/AN/A[Reference Value]

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the biological context, we will use Graphviz to create diagrams of the experimental workflow and the targeted signaling pathways.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Prep Compound Preparation (Test & Comparators) Kinase_Assay In Vitro Kinase Assay (c-Met, FLT3, BCR-ABL) Compound_Prep->Kinase_Assay Cell_Kinase_Assay Cell-Based Kinase Activity Assay Compound_Prep->Cell_Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det IC50_Det->Cell_Kinase_Assay Informs Concentration Range Cell_Culture Cancer Cell Line Culture (GTL-16, MV-4-11, K562) Cell_Culture->Cell_Kinase_Assay Cell_Culture->Cytotoxicity_Assay GI50_Det GI50 Determination Cytotoxicity_Assay->GI50_Det

Caption: Experimental workflow for benchmarking this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (c-Met / FLT3) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->Downstream Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation Inhibitor This compound & Comparator Drugs Inhibitor->RTK Inhibition Inhibitor->BCR_ABL Inhibition

Caption: Simplified overview of the targeted kinase signaling pathways.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to the initial preclinical benchmarking of this compound. By comparing its activity against established kinase inhibitors in a systematic manner, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these studies will be crucial for making informed decisions about the future development of this promising compound, including lead optimization, further preclinical evaluation in animal models, and ultimately, its potential translation to the clinic. The modular nature of the pyrazole-pyridine scaffold also offers exciting possibilities for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[9][20]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-310. [Link]

  • Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983. [Link]

  • El-Sayed, N. N. E., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC, [Link]

  • HealthTree Foundation. (2021). Recent Drug Approvals for AML Part 1: FLT3 Inhibitors. [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. [Link]

  • Taylor & Francis Online. (n.d.). C-Met inhibitors – Knowledge and References. [Link]

  • Cortes, J. E., et al. (2016). BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. PMC, [Link]

  • Biopharma PEG. (2025). C-Met Therapies: Latest Advances & FDA Approvals. [Link]

  • ResearchGate. (2025). (PDF) C-Met inhibitors. [Link]

  • PharmiWeb.com. (2023). Global BCR ABL Tyrosine Kinase Inhibitor Drug Market Report 2023. [Link]

  • Moore, A. S., et al. (2022). FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. Frontiers in Oncology, [Link]

  • RxList. (2023). How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names. [Link]

  • National Cancer Institute. (2023). FDA Approves Vanflyta for FLT3-Mutated AML. [Link]

  • Daiichi Sankyo. (2023). VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML. [Link]

  • FPnotebook. (n.d.). BCR-ABL Inhibitor. [Link]

  • Drugs.com. (n.d.). List of BCR-ABL tyrosine kinase inhibitors. [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • PMC. (2019). Safety and Tolerability of c-MET Inhibitors in Cancer. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4962. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. [Link]

  • PMC. (n.d.). In vitro NLK Kinase Assay. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (2025). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[9][20]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. [Link]

Sources

Independent Verification of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: A Comparative Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the chemical and biological properties of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Recognizing the critical need for reproducibility in scientific research, this document outlines detailed protocols for its synthesis, characterization, and evaluation in key biological assays. In the absence of extensive publicly available data for the title compound, we present a comparative analysis using data from structurally related pyrazole derivatives, thereby offering a benchmark for researchers seeking to validate or expand upon initial findings. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established cyclization reaction. The general approach involves the condensation of a hydrazine derivative with a β-keto nitrile. This method is widely applicable for the preparation of various aminopyrazoles.

Synthetic Protocol

A plausible and adaptable synthetic route is the reaction of 2-hydrazinopyridine with 3-aminocrotononitrile (the enamine tautomer of acetoacetonitrile). This reaction proceeds via a cyclocondensation mechanism to yield the target pyrazole.

Step-by-step Synthesis:

  • Reaction Setup: To a solution of 2-hydrazinopyridine (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-8 hours) to ensure complete cyclization. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

G 2-Hydrazinopyridine 2-Hydrazinopyridine Reaction_Vessel Cyclocondensation (Ethanol, Reflux) 2-Hydrazinopyridine->Reaction_Vessel 3-Aminocrotononitrile 3-Aminocrotononitrile 3-Aminocrotononitrile->Reaction_Vessel Purification Purification (Recrystallization/ Chromatography) Reaction_Vessel->Purification Target_Compound This compound Purification->Target_Compound

Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization

Independent verification of the synthesized compound's identity and purity is paramount. The following analytical techniques are essential for full characterization.

Technique Expected Observations
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the methyl, pyrazole, and pyridine protons.
¹³C NMR Resonances for the methyl carbon, and the carbons of the pyrazole and pyridine rings. A known spectrum shows characteristic peaks for the pyrazole and pyridine ring carbons[1].
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight (C₉H₁₀N₄, MW: 174.20 g/mol ).
Infrared (IR) Characteristic peaks for N-H stretching of the amine group, C-H, C=N, and C=C bonds.

Comparative Biological Evaluation

While specific biological data for this compound is not extensively documented in publicly accessible literature, the pyrazole scaffold is a well-known pharmacophore with a broad range of activities, including kinase inhibition, and antimicrobial and neuroprotective effects. To provide a framework for evaluation, we will present comparative data from closely related pyrazole analogs and outline the standardized protocols to generate such data for the title compound.

Kinase Inhibitory Activity: A Focus on the JAK/STAT Pathway

Derivatives of 4-amino-(1H)-pyrazole have demonstrated potent inhibitory activity against Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

Comparative Data for a 4-Amino-(1H)-pyrazole Derivative (Compound 3f from a reference study):

Kinase TargetIC₅₀ (nM)
JAK13.4
JAK22.2
JAK33.5

Data sourced from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.

Experimental Protocol for In Vitro Kinase Assay:

A common method for determining kinase inhibitory activity is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Preparation: Serially dilute the test compound (this compound) in DMSO and then in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase (e.g., JAK1, JAK2, or JAK3), the substrate peptide, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Incubation Incubate at RT Kinase->Incubation Substrate Substrate Substrate->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation ATP_mix ATP + [γ-³²P]ATP ATP_mix->Incubation Termination Terminate Reaction Incubation->Termination Filtration Spot on Filter Mat & Wash Termination->Filtration Quantification Scintillation Counting Filtration->Quantification

Caption: Workflow for an in vitro radiometric kinase assay.
Antimicrobial Activity

Pyrazole derivatives are known to possess antibacterial and antifungal properties. The verification of such activity is crucial for potential applications in infectious disease research.

Experimental Protocol for Broth Microdilution Assay (to determine Minimum Inhibitory Concentration - MIC):

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Grow a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Neuroprotective Effects

Recent studies on a closely related analog, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol, have highlighted its potential as a neuroprotective agent. The following data from this analog can serve as a benchmark for evaluating the neuroprotective capacity of this compound.

Comparative Data for 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol (Compound Y12):

AssayModelResult
Antioxidant Activity DPPH, ABTS radical scavenging, ORACFLExceptional antioxidant capacity
Neuroprotection SH-SY5Y cell injury model (OGD/R)Excellent neurocytoprotective effects
In Vivo Neuroprotection tMCAO mouse model of cerebral ischemiaSignificantly reduced infarct area

Data sourced from a study on pyrazolol derivatives as neuroprotective agents.[2]

Experimental Protocol for In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reoxygenation - OGD/R):

This assay simulates ischemic conditions in vitro.

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration that induces cell injury (e.g., 4 hours).

  • Reoxygenation: Return the cells to a normoxic incubator and replace the medium with normal glucose-containing medium.

  • Cell Viability Assessment: After a reoxygenation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Compare the viability of compound-treated cells to that of untreated cells subjected to OGD/R to determine the neuroprotective effect.

G Cell_Culture Culture Neuronal Cells Pre_treatment Pre-treat with Test Compound Cell_Culture->Pre_treatment OGD Oxygen-Glucose Deprivation (OGD) Pre_treatment->OGD Reoxygenation Reoxygenation OGD->Reoxygenation Viability_Assay Assess Cell Viability (e.g., MTT Assay) Reoxygenation->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis

Caption: Workflow for an in vitro neuroprotection assay using the OGD/R model.

Conclusion

The independent verification of research findings is a cornerstone of scientific integrity. This guide provides a structured approach for the synthesis, characterization, and biological evaluation of this compound. By providing detailed, standardized protocols and comparative data from closely related analogs, we empower researchers to rigorously and reproducibly assess the potential of this and other novel pyrazole derivatives. The outlined experimental workflows for kinase inhibition, antimicrobial susceptibility, and neuroprotection assays serve as a robust foundation for generating high-quality, verifiable data, thereby contributing to the advancement of drug discovery and development.

References

  • SpectraBase. 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR]. Available from: [Link]

  • Jiang, T. et al. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 2024. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS Number: 189090-61-7), a compound whose structural motifs—a pyridine ring and a pyrazole core—necessitate its classification as hazardous waste. The absence of a specific Safety Data Sheet (SDS) in readily available databases mandates a conservative approach, leveraging established procedures for analogous chemical structures to ensure maximum safety.

Hazard Assessment and Profile

Due to its chemical structure, which combines a pyridine moiety and a substituted pyrazole, this compound should be handled as a potentially hazardous substance. Pyridine and its derivatives are known for their potential toxicity and irritant properties.[1][2] Similarly, pyrazole-containing compounds exhibit a wide range of pharmacological activities and should be handled with care.[3]

Based on data from structurally similar compounds, the anticipated hazards include:

  • Skin irritation[4][5]

  • Serious eye irritation[4][5]

  • Potential for respiratory irritation[5]

  • Harmful if swallowed[6]

Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[7][8] All waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This practice minimizes the risk of exposure and ensures a safe handling environment.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or vapors.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[8] The following protocol provides a self-validating system for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

All waste streams containing this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated materials (e.g., pipette tips, absorbent pads, gloves, empty containers).

Crucially, do not mix this waste with other incompatible waste streams.[1] Specifically, store it separately from strong oxidizing agents and strong acids.[2]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safe storage and transport.

  • Container Choice : Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3] The container must be kept closed except when adding waste.[9]

  • Solid Waste : Collect solid waste, including contaminated PPE and labware, in a designated, leak-proof container lined with a durable plastic bag.

  • Liquid Waste : Collect solutions in a dedicated, leak-proof, and chemically compatible container. Leave adequate headspace (at least 10%) to allow for expansion.[3]

  • Labeling : All waste containers must be clearly labeled with a "Hazardous Waste" sticker.[3] The label must include:

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage

Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:

  • Secure and well-ventilated.[2]

  • Away from sources of ignition or incompatible materials.[2]

  • Within a secondary containment system, such as a chemical-resistant tray, that can hold 110% of the volume of the largest container.[3]

Step 4: Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with the full chemical name and any available safety information. Do not attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[7]

Empty Container Disposal

Empty containers that held this compound must also be disposed of as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[9] For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]

Spill Management

In the event of a spill, immediately evacuate the area and follow your laboratory's established spill response procedure. For a small spill, this generally involves:

  • Wearing appropriate PPE.

  • Containing the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collecting the absorbed material into a sealed, properly labeled container for disposal as hazardous waste.[2][7]

For large spills, evacuate the area and contact your institution's EHS department immediately.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Disposal start Generation of Waste (Pure compound, solutions, contaminated items) assess Assess Hazards: - Pyridine & Pyrazole moieties - Treat as Hazardous Waste start->assess segregate Segregate Waste (Do not mix with incompatibles) assess->segregate spill Spill Occurs assess->spill containerize Select & Label Container: - Compatible, sealed container - 'Hazardous Waste' label - Full chemical name & concentration segregate->containerize storage Store in Designated Area: - Secure & ventilated - Secondary containment containerize->storage disposal Arrange for Professional Disposal: - Contact EHS or licensed contractor storage->disposal spill_response Follow Spill Protocol: - Evacuate (if necessary) - Contain & collect - Dispose of as hazardous waste spill->spill_response

Sources

Navigating the Safe Handling of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine are instrumental in the discovery of new therapeutic agents. As with any potent molecule, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of our researchers and the integrity of our work. This guide provides a comprehensive, experience-driven framework for the safe utilization of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation.

Hazard Assessment: Understanding the Risks

Before any manipulation of this compound, a comprehensive risk assessment is mandatory. The known hazard classifications for this compound are a critical starting point.[1]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given its structural motifs—an aromatic amine and a pyrazole ring—we must also consider the potential for hazards common to these chemical classes, such as the potential for skin sensitization and the possibility of absorption through the skin. The precautionary principle dictates that we treat this compound with a high degree of caution.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute toxicity, Oral (Category 4)

H302: Harmful if swallowed.[1]
Skin irritation (Category 2)

H315: Causes skin irritation.[1][2]
Serious eye irritation (Category 2A)

H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

H335: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a critical element of a holistic safety strategy. For this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[3] When there is a risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Given that this compound is a skin irritant, disposable nitrile gloves are a suitable choice for incidental contact.[3] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[4] For prolonged handling or in situations with a higher risk of exposure, consulting a glove manufacturer's chemical resistance guide is recommended.[3]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and spills.[3] Long pants and closed-toe shoes are also required to ensure full skin coverage.[3]

  • Respiratory Protection: Due to the risk of respiratory irritation, all handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[3][5]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory goggles Don Chemical Splash Goggles (ANSI Z.87.1) start->goggles lab_coat Wear Flame-Resistant Lab Coat (Fully Buttoned) goggles->lab_coat gloves Inspect and Don Nitrile Gloves lab_coat->gloves fume_hood Work in a Certified Chemical Fume Hood gloves->fume_hood end Proceed with Handling fume_hood->end

Caption: Workflow for donning appropriate PPE before handling this compound.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the cornerstone of safe and reproducible research. The following steps provide a framework for the entire lifecycle of this compound within the laboratory.

Upon receipt, the container should be inspected for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]

  • Weighing: All weighing of the solid compound must be performed in a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools such as spatulas or powder funnels to transfer the solid. For liquid transfers, the use of cannulas or syringes may be appropriate, following established safe handling procedures for these devices.[6]

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, and only if you are trained to do so, follow these steps:

  • Wear appropriate PPE.

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[2] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain.[4]

Disposal_Workflow cluster_disposal Chemical Waste Disposal Protocol start Waste Generation (Contaminated Materials) collect Collect in a Designated, Labeled Hazardous Waste Container start->collect seal Securely Seal the Container collect->seal storage Store in a Designated Satellite Accumulation Area seal->storage pickup Arrange for Pickup by Environmental Health & Safety storage->pickup end Waste Properly Disposed pickup->end

Caption: Step-by-step process for the safe disposal of waste contaminated with this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a set of rules but a mindset that prioritizes the well-being of every member of the research team. By understanding the hazards, utilizing the correct PPE, adhering to a robust operational plan, and being prepared for emergencies, we can confidently and responsibly advance our scientific endeavors.

References

  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound.
  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.